Product packaging for (R)-thiomalic acid(Cat. No.:CAS No. 20182-99-4)

(R)-thiomalic acid

Cat. No.: B1194794
CAS No.: 20182-99-4
M. Wt: 150.16 g/mol
InChI Key: NJRXVEJTAYWCQJ-UWTATZPHSA-N
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Description

(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4S B1194794 (R)-thiomalic acid CAS No. 20182-99-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20182-99-4

Molecular Formula

C4H6O4S

Molecular Weight

150.16 g/mol

IUPAC Name

(2R)-2-sulfanylbutanedioic acid

InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1

InChI Key

NJRXVEJTAYWCQJ-UWTATZPHSA-N

SMILES

C(C(C(=O)O)S)C(=O)O

Isomeric SMILES

C([C@H](C(=O)O)S)C(=O)O

Canonical SMILES

C(C(C(=O)O)S)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-thiomalic acid, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the enantiomer of (S)-thiomalic acid, it possesses unique stereospecific properties that are of significant interest in pharmaceutical sciences, materials science, and biochemistry. Its structure, which combines the functionalities of a carboxylic acid and a thiol, allows it to participate in a wide range of chemical reactions and interactions, including chelation of heavy metals and formation of self-assembled monolayers. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in chemical synthesis.

Core Chemical and Physical Properties

This compound is the dextrorotatory enantiomer of thiomalic acid. While much of the available literature reports on the racemic mixture (DL-thiomalic acid), the properties of the individual enantiomers are critical for stereospecific applications. The following tables summarize the key quantitative data for thiomalic acid, with specific values for the (R)-enantiomer where available.

Table 1: General and Identification Properties
PropertyValueReference
IUPAC Name (2R)-2-Sulfanylbutanedioic acid
Synonyms (R)-Mercaptosuccinic acid, D-Thiomalic acid[1]
CAS Number Not explicitly found for (R)-isomer; 74708-34-2 for (S)-isomer; 70-49-5 for racemate[2][3][4]
Molecular Formula C₄H₆O₄S[3]
Molecular Weight 150.15 g/mol [1]
ChEBI ID CHEBI:38705 (Racemate)[5]
Table 2: Physicochemical Properties
PropertyValueReference
Appearance White to light yellow crystalline powder[6][7]
Odor Sulfidic
Melting Point 151 to 154 °C (for racemate)[1]
Boiling Point 256.3 °C at 760 mmHg (for racemate)
Solubility Soluble in water (150 g/L at 20°C), alcohol, and acetone. Moderately soluble in ether. Practically insoluble in benzene.[3][6]
pKa₁ ~3.3-3.5 (first carboxyl group)[8][9][10]
pKa₂ ~4.7-5.1 (second carboxyl group)[9]
pKa₃ ~10.6 (thiol group)
Table 3: Optical Properties for this compound
PropertyValueNotesReference
Specific Rotation [α] Expected to be positive (+)Enantiomers rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is reported to be levorotatory (-). Therefore, the (R)-enantiomer is dextrorotatory (+).[11][12]
Typical Measurement [α]D20 (c, solvent)The specific rotation value is dependent on concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).[12]

Spectroscopic Data

While specific spectra for this compound are not provided, the expected characteristic signals based on its functional groups are as follows:

  • Infrared (IR) Spectroscopy :

    • O-H stretch (Carboxylic Acid) : A very broad absorption in the range of 3400–2500 cm⁻¹.

    • C=O stretch (Carboxylic Acid) : A strong, sharp absorption around 1710 cm⁻¹.

    • S-H stretch (Thiol) : A weak absorption near 2550 cm⁻¹. This peak can sometimes be difficult to distinguish.

    • C-O stretch : An absorption in the 1300-1200 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Protons on the carbon backbone would appear as multiplets. The acidic protons of the carboxyl groups and the thiol group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

    • ¹³C NMR : Signals corresponding to the two carboxylic carbons (C=O) would be observed in the range of 170-180 ppm. Signals for the two aliphatic carbons would also be present.

Experimental Protocols

The following sections detail the standard methodologies for determining key chemical properties of this compound.

Determination of Optical Rotation (Polarimetry)

Objective: To measure the specific rotation [α] of this compound, confirming its enantiomeric identity and purity.

Methodology:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading.[13]

  • Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the chosen solvent (e.g., water or ethanol). Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and zero the instrument.[13]

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask. This creates a solution with a known concentration (c) in g/mL.[14]

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Again, ensure no air bubbles are present. Place the filled cell into the instrument and record the observed rotation (α) in degrees. Record the temperature (t).[13][15]

  • Calculation: Calculate the specific rotation using the Biot's law formula:[16] [α]λt = α / (l × c)

    • [α]λt is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Objective: To determine the two pKa values for the carboxylic acid groups of this compound.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

  • Sample Preparation: Prepare an aqueous solution of this compound with a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be added.[8][17]

  • Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette filled with a standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free). Purging the solution with nitrogen can prevent interference from atmospheric CO₂.[8][18]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two distinct buffer regions and two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoint of each buffer region).

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot indicate the equivalence points with high precision. The pKa is the pH at half the volume of the corresponding equivalence point.[8]

Applications and Reaction Pathways

This compound and its derivatives are utilized in various applications, from pharmaceuticals to nanotechnology.

Structural Relationships

The structural relationship between succinic acid, malic acid, and the enantiomers of thiomalic acid highlights the key functional group transformations.

G cluster_0 Precursors cluster_1 Enantiomers succinic Succinic Acid (Butanedioic acid) malic (R)-Malic Acid (Hydroxy) succinic->malic Hydroxylation r_thio This compound (Thiol) malic->r_thio Thiolation (Retention of Stereochemistry) s_thio (S)-Thiomalic Acid (Thiol) r_thio->s_thio Enantiomeric Relationship

Caption: Logical relationship between succinic acid, malic acid, and thiomalic acid enantiomers.

Synthesis of Sodium Aurothiomalate

Thiomalic acid is a key precursor in the synthesis of Sodium Aurothiomalate, a gold-based disease-modifying antirheumatic drug (DMARD).[1][19] The thiol group strongly chelates the gold(I) ion.

G Synthesis of Sodium Aurothiomalate thiomalic Thiomalic Acid (in H₂O) na_thiomalate Sodium Thiomalate Solution thiomalic->na_thiomalate Neutralization naoh Sodium Hydroxide (NaOH) naoh->na_thiomalate gold_iodide Gold(I) Iodide (AuI) product_mixture Reaction Mixture (Sodium Aurothiomalate + NaI) gold_iodide->product_mixture na_thiomalate->product_mixture Reaction precipitation Precipitation with Ethanol product_mixture->precipitation final_product Sodium Aurothiomalate (Purified Solid) precipitation->final_product Isolation & Drying

Caption: Experimental workflow for the synthesis of Sodium Aurothiomalate from thiomalic acid.[20]

Role as a Nanoparticle Capping Agent

The thiol group of this compound provides a strong anchor to the surface of noble metal nanoparticles, such as gold (AuNPs), preventing their aggregation and allowing for further functionalization via the carboxylic acid groups.[21][22]

G Thiomalic Acid as a Nanoparticle Capping Agent gold_salt Gold(III) Salt (e.g., HAuCl₄) gold_atoms Gold Atoms (Au⁰) gold_salt->gold_atoms Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->gold_atoms thiomalic_acid This compound (Capping Agent) capped_aunp Stabilized AuNP thiomalic_acid->capped_aunp Thiol Adsorption on Surface aunp_core AuNP Core (Unstable) gold_atoms->aunp_core Nucleation & Growth aunp_core->capped_aunp Stabilization

Caption: Role of this compound in the synthesis and stabilization of gold nanoparticles (AuNPs).

Stability and Safety

  • Chemical Stability: this compound is stable under normal laboratory conditions.[1]

  • Conditions to Avoid: Direct sunlight, high temperatures, and contact with strong bases or strong oxidizing agents should be avoided to prevent decomposition or unwanted reactions.[20]

  • Hazardous Decomposition Products: When heated to decomposition, it may release toxic fumes, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[20]

  • Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.[6]

Conclusion

This compound is a multifunctional chiral molecule with well-defined chemical properties. Its dicarboxylic acid and thiol moieties govern its solubility, reactivity, and acidity, while its chirality dictates its optical activity. Understanding these properties, from its specific rotation to its pKa values, is essential for its effective application in stereospecific synthesis, pharmaceutical development, and the creation of advanced nanomaterials. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in research and development involving this versatile compound.

References

Synthesis of (R)-Thiomalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for (R)-thiomalic acid, a chiral dicarboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The primary focus is on the stereoselective production of the (R)-enantiomer, which is often achieved through the resolution of a racemic mixture. This document details common racemic synthesis routes and explores the methodologies for chiral resolution, including diastereomeric salt crystallization and enzymatic kinetic resolution.

Racemic Synthesis of Thiomalic Acid

The industrial production of thiomalic acid typically yields a racemic mixture of (R)- and (S)-enantiomers. Two common methods for this initial synthesis are outlined below.

Reaction of Thioacetic Acid with Maleic Acid

One established method involves the reaction of thioacetic acid with maleic acid.[1][3][4] This reaction proceeds via the addition of the thiol group across the double bond of maleic acid to form a mercaptosuccinic acid acetate intermediate. Subsequent alkaline hydrolysis of this intermediate yields disodium thiomalate, which is then acidified to produce thiomalic acid.[3][4]

While this method can produce a yield of approximately 83% for the initial acetate intermediate, it is often considered impractical for large-scale industrial production.[3][4] The primary drawbacks are the high cost and limited commercial availability of thioacetic acid, as well as its strong, unpleasant odor.[3]

Reaction of Maleic Anhydride with Thiourea

A more industrially viable and advantageous method involves the reaction of maleic anhydride with thiourea.[5] This process avoids the use of hazardous materials like hydrogen sulfide and the expensive, malodorous thioacetic acid.[5] The reaction is followed by treatment with an alkali or acid to yield thiomalic acid. In the case of alkali treatment, a subsequent acidification step is required.[5] This method has been reported to produce thiomalic acid in high yield (e.g., 89%).[5]

Chiral Resolution of Racemic Thiomalic Acid

As direct asymmetric synthesis of this compound is not commonly reported, the resolution of the racemic mixture is the key step to obtaining the desired enantiomer. The most common techniques are crystallization of diastereomeric salts and enzymatic resolution.

Diastereomeric Salt Crystallization

A widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base.[5] This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by crystallization.[5][6]

Experimental Protocol: Resolution of Racemic Thiomalic Acid with a Chiral Amine (General Procedure)

This protocol is a general representation based on established principles of diastereomeric salt resolution of carboxylic acids.

  • Salt Formation: A solution of racemic thiomalic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is treated with a stoichiometric amount of a chiral resolving agent, such as (-)-cinchonidine or another chiral amine.

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization to achieve efficient separation.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The diastereomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the desired enantiomer of thiomalic acid.

  • Extraction and Isolation: The enantiomerically enriched thiomalic acid is extracted from the aqueous solution using an organic solvent. The solvent is then removed under reduced pressure to yield the purified (R)- or (S)-thiomalic acid. The other enantiomer can be recovered from the mother liquor of the crystallization step.

Diastereomeric_Salt_Resolution cluster_racemic Racemic Mixture cluster_resolution Resolution Process cluster_products Separated Enantiomers racemic_acid Racemic Thiomalic Acid ((R)- and (S)-enantiomers) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (-)-Cinchonidine) chiral_base->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation r_acid This compound separation->r_acid Less Soluble Salt + Acidification s_acid (S)-Thiomalic Acid (from mother liquor) separation->s_acid More Soluble Salt + Acidification

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, lipases are commonly used to catalyze the esterification or hydrolysis of an ester derivative.

Experimental Protocol: Enzymatic Kinetic Resolution of a Thiomalic Acid Derivative (Adapted from EP0350811A2)

This protocol describes the kinetic resolution of a racemic thioester derivative of thiomalic acid.

  • Substrate Preparation: Racemic thiomalic acid is first converted to a suitable ester derivative (e.g., a thioester) that can act as a substrate for the chosen enzyme.

  • Enzymatic Hydrolysis: The racemic thioester is dissolved in a suitable solvent system (e.g., toluene with a small amount of water). An immobilized lipase, such as one from Candida antarctica or Rhizopus oryzae, is added to the solution.

  • Reaction Monitoring: The reaction mixture is incubated with agitation at a controlled temperature (e.g., 28-30°C). The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Separation: Once the desired conversion and enantiomeric excess are achieved, the enzyme is removed by filtration. The reaction mixture, now containing the unreacted (R)-thioester and the hydrolyzed (S)-thiomalic acid, is separated. This can be achieved by extraction with a basic aqueous solution to remove the acidic product, leaving the unreacted ester in the organic phase.

  • Hydrolysis of the Resolved Ester: The isolated (R)-thioester is then subjected to chemical hydrolysis (e.g., with a base followed by acidification) to yield the final this compound.

Quantitative Data for Enzymatic Resolution of a Related Compound

The following table summarizes data from the enzymatic resolution of racemic 3-acetylthio-2-methylpropanoic acid, demonstrating the feasibility and efficiency of this approach for similar molecules.

Enzyme SourceSolventConversion (%)Enantiomeric Excess (e.e.) of Unreacted S-enantiomer (%)
Immobilized LipaseToluene7995.0
Rhizopus oryzae (mycelia)CFC-1137391.8

Data adapted from patent EP0350811A2 for a structurally similar compound.

Enzymatic_Kinetic_Resolution cluster_racemic Racemic Substrate cluster_resolution Enzymatic Resolution cluster_products Final Products racemic_ester Racemic Thiomalic Acid Ester ((R)- and (S)-enantiomers) hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis enzyme Immobilized Lipase enzyme->hydrolysis separation Separation of Product and Substrate hydrolysis->separation r_acid This compound (after hydrolysis) separation->r_acid Unreacted (R)-Ester s_acid (S)-Thiomalic Acid (product of enzymatic hydrolysis) separation->s_acid

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for its application in the pharmaceutical and chemical industries. While direct asymmetric synthesis routes are not prevalent, the resolution of a racemic mixture provides a reliable and scalable approach. The choice between diastereomeric salt crystallization and enzymatic kinetic resolution will depend on factors such as cost, scale, and the desired level of enantiomeric purity. The methodologies and protocols outlined in this guide provide a comprehensive technical foundation for researchers and professionals working on the synthesis of this compound.

References

Enantioselective Synthesis of (R)-Thiomalic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-thiomalic acid, also known as (R)-2-mercaptosuccinic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its unique structure, featuring both a thiol and two carboxylic acid functional groups, makes it a valuable building block for the synthesis of various biologically active compounds.[1] The stereochemistry at the chiral center is crucial for its biological activity and efficacy in drug development. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of this compound, with a focus on practical experimental protocols and quantitative data to aid researchers in its preparation.

Methods for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategies, each with its own advantages and challenges. The most established and widely documented method is the chiral resolution of a racemic mixture of thiomalic acid. Other potential, though less specifically documented for this target molecule, methods include synthesis from a chiral precursor , enzymatic synthesis , and asymmetric catalysis . This guide will focus on a detailed protocol for chiral resolution and provide a conceptual overview of the alternative routes.

Chiral Resolution of Racemic Thiomalic Acid

Chiral resolution is a classical and effective technique for separating a racemic mixture into its individual enantiomers. This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. For the resolution of an acidic compound like thiomalic acid, a chiral base is employed. Cinchona alkaloids, such as cinchonidine, are commonly used for this purpose.

Experimental Protocol: Chiral Resolution with Cinchonidine

This protocol is based on established procedures for the resolution of dicarboxylic acids using chiral amines.

Step 1: Preparation of Racemic Thiomalic Acid

Racemic thiomalic acid can be synthesized by the addition of thioacetic acid to maleic acid, followed by hydrolysis.[2][3]

  • Reaction: Maleic acid is reacted with thioacetic acid to yield S-acetylthiomalic acid.

  • Hydrolysis: The acetyl group is then removed by alkaline hydrolysis to give racemic thiomalic acid.

Step 2: Diastereomeric Salt Formation

  • Procedure:

    • A solution of racemic thiomalic acid in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared.

    • An equimolar amount of the chiral resolving agent, (-)-cinchonidine, is added to the solution.

    • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

    • The diastereomeric salt of this compound and (-)-cinchonidine, which is typically less soluble, will preferentially crystallize out of the solution.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Procedure:

    • The crystallized diastereomeric salt is collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold solvent to remove any remaining mother liquor containing the more soluble diastereomer.

    • The salt can be further purified by recrystallization to improve diastereomeric purity.

Step 4: Liberation of this compound

  • Procedure:

    • The purified diastereomeric salt is dissolved in water.

    • The solution is acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

    • This protonates the carboxylate groups of the thiomalic acid and the amine of the cinchonidine.

    • The this compound can then be extracted from the aqueous solution using an organic solvent, such as diethyl ether or ethyl acetate.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

Step 5: Determination of Enantiomeric Purity

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for pure this compound.

Quantitative Data for Chiral Resolution
ParameterValueReference
Resolving Agent (-)-CinchonidineGeneral Method
Typical Solvent Methanol or EthanolGeneral Method
Expected Yield < 50% (per resolution cycle)Theoretical
Expected Enantiomeric Excess > 95% (after recrystallization)[4]

Note: The yield is inherently limited to a theoretical maximum of 50% for a single resolution, as the other enantiomer remains in solution. The mother liquor can be treated to recover the (S)-enantiomer or the racemic mixture can be racemized and recycled.

Alternative Enantioselective Strategies

While chiral resolution is a robust method, modern synthetic chemistry strives for more atom-economical and direct approaches. The following are promising alternative strategies for the enantioselective synthesis of this compound, though specific, detailed protocols for this target molecule are less prevalent in the literature.

Synthesis from a Chiral Precursor

This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. A plausible precursor for this compound is (S)-aspartic acid.

  • Conceptual Workflow:

    • Diazotization: The amino group of (S)-aspartic acid can be converted to a leaving group, such as a diazonium salt.

    • Nucleophilic Substitution: Subsequent reaction with a sulfur nucleophile (e.g., hydrosulfide) would proceed with inversion of stereochemistry to yield this compound.

Enzymatic Synthesis

Enzymes are highly selective catalysts that can perform reactions with excellent enantioselectivity under mild conditions. An enzymatic approach to this compound could involve the hydrothiolation of a prochiral substrate like maleic or fumaric acid.

  • Conceptual Workflow:

    • Enzyme Screening: A library of enzymes, such as thiolases or specific hydratases, would be screened for their ability to catalyze the addition of a sulfur source to the double bond of maleic or fumaric acid.

    • Stereoselective Addition: An enzyme that selectively produces the (R)-enantiomer would be identified and optimized for the reaction conditions.

Asymmetric Catalysis

The use of a chiral catalyst to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. An asymmetric conjugate addition of a thiol to a fumaric acid derivative could potentially yield enantiomerically enriched thiomalic acid.

  • Conceptual Workflow:

    • Catalyst System: A chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, would be employed.

    • Conjugate Addition: The catalyst would facilitate the addition of a thiol to one of the prochiral faces of a fumarate ester, leading to an excess of the (R)-enantiomer of the thiomalate product.

    • Hydrolysis: Subsequent hydrolysis of the ester groups would yield this compound.

Visualizations

Chiral_Resolution_Workflow racemic Racemic Thiomalic Acid diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent (-)-Cinchonidine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt ((R)-Thiomalate-(-)-Cinchonidine) crystallization->less_soluble Solid more_soluble More Soluble Salt ((S)-Thiomalate-(-)-Cinchonidine) in Mother Liquor crystallization->more_soluble Solution acidification_R Acidification less_soluble->acidification_R R_thiomalic_acid This compound acidification_R->R_thiomalic_acid

Figure 1: Workflow for the chiral resolution of racemic thiomalic acid.

Alternative_Syntheses cluster_0 Synthesis from Chiral Precursor cluster_1 Enzymatic Synthesis cluster_2 Asymmetric Catalysis s_aspartic (S)-Aspartic Acid diazotization Diazotization & Nucleophilic Substitution (with Inversion) s_aspartic->diazotization R_thiomalic_acid_1 This compound diazotization->R_thiomalic_acid_1 maleic_acid Maleic Acid enzyme Enzymatic Hydrothiolation (e.g., Thiolase) maleic_acid->enzyme R_thiomalic_acid_2 This compound enzyme->R_thiomalic_acid_2 fumarate Fumarate Ester catalyst Asymmetric Conjugate Addition (Chiral Catalyst + Thiol) fumarate->catalyst R_thiomalate_ester (R)-Thiomalate Ester catalyst->R_thiomalate_ester hydrolysis Hydrolysis R_thiomalate_ester->hydrolysis R_thiomalic_acid_3 This compound hydrolysis->R_thiomalic_acid_3

References

A Technical Guide to (R)-Thiomalic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-thiomalic acid, a crucial chiral building block in various research and development applications. This document outlines its chemical and physical properties, identifies key suppliers for research-grade material, and presents its relevance in scientific applications.

Introduction to this compound

This compound, also known as (R)-2-mercaptosuccinic acid, is the (R)-enantiomer of thiomalic acid. It is a dicarboxylic acid containing a thiol group, rendering it a versatile molecule for chemical synthesis and biological studies. Its chirality makes it of particular interest in the development of stereospecific pharmaceuticals and other bioactive molecules. The corresponding CAS number for the racemic mixture of thiomalic acid is 70-49-5.

Properties of Thiomalic Acid (Racemic)

While specific data for the pure (R)-enantiomer is not always readily available from supplier documentation, the properties of the racemic mixture provide a general reference.

PropertyValueSource
Molecular Formula C4H6O4S[1][2]
Molecular Weight 150.15 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 155-157 °C[2]
Solubility Soluble in water, alcohol, and acetone.[2]
Purity Typically ≥99% for research grade[2]

Suppliers of Research-Grade this compound

Obtaining the specific (R)-enantiomer is critical for stereospecific research. Researchers should explicitly request this compound and verify the CAS number when ordering. The CAS number for the (2R)-isomer has been identified as 20182-99-4. While many suppliers list "thiomalic acid," the following are potential sources for the specific enantiomer, and direct inquiry is recommended:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar)

  • TCI Chemicals

  • Santa Cruz Biotechnology

  • Cayman Chemical

It is imperative to request a Certificate of Analysis (CoA) from the supplier to confirm the enantiomeric purity and other quality specifications.

Applications in Research and Development

This compound serves as a valuable intermediate and chiral building block in several areas of research:

  • Asymmetric Synthesis: Its defined stereochemistry is leveraged in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

  • Nanomaterial Functionalization: The thiol group provides a strong anchor for binding to gold and other noble metal surfaces, enabling the creation of chiral-functionalized nanoparticles for applications in catalysis and sensing.

  • Bioconjugation: The carboxylic acid and thiol moieties can be selectively functionalized to link this compound to biomolecules, such as proteins and peptides, for various biomedical applications.

Experimental Considerations

Handling and Storage

This compound is a stable compound but should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advisable to work in a well-ventilated area. Store the compound in a cool, dry place away from oxidizing agents.

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers intending to use this compound in their experiments.

G cluster_procurement Procurement cluster_research Research Application Identify Supplier Identify Supplier Request (R)-enantiomer Request (R)-enantiomer Identify Supplier->Request (R)-enantiomer Verify CAS Number Verify CAS Number Request (R)-enantiomer->Verify CAS Number Obtain CoA Obtain CoA Verify CAS Number->Obtain CoA Characterization Characterization Obtain CoA->Characterization Reaction Setup Reaction Setup Characterization->Reaction Setup Purification Purification Reaction Setup->Purification Analysis Analysis Purification->Analysis

Procurement and Research Workflow for this compound

This guide serves as a foundational resource for researchers working with this compound. Due to the limited availability of detailed public information on specific experimental protocols and signaling pathways for this particular enantiomer, researchers are encouraged to consult scientific literature for applications relevant to their field of study. Always refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

References

physical properties of (R)-thiomalic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (R)-Thiomalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the (R)-enantiomer of thiomalic acid, its stereochemistry plays a critical role in its biological activity and applications, distinguishing it from its (S)-enantiomer and the racemic mixture. This document provides a comprehensive overview of the core , supported by detailed experimental protocols for their determination.

Summary of Physical Properties

The quantitative physical data for thiomalic acid are summarized in the table below. It is important to note that many sources report data for the racemic mixture (DL-thiomalic acid, CAS 70-49-5), as it is more common. Properties such as molecular weight and formula are identical for both the enantiomers and the racemate. However, the melting point may differ slightly, and the optical rotation is the key distinguishing feature.

PropertyValueNotes
IUPAC Name (2R)-2-sulfanylbutanedioic acid
Synonyms (R)-mercaptosuccinic acid
CAS Number 20182-99-4For (R)-enantiomer
Molecular Formula C₄H₆O₄S
Molecular Weight 150.15 g/mol [1]
Appearance White to off-white crystalline powder
Odor Sulfidic
Melting Point 149-158 °CRange for racemic thiomalic acid. The pure enantiomer may have a slightly different, sharper melting point.
Boiling Point Data not availableDecomposes upon strong heating.
Specific Optical Rotation ([α]D) +65° (c=1, H₂O)For the (S)-enantiomer, the value is -65°. The sign (+) denotes dextrorotatory.
pKa Values pKa₁ ≈ 3.5, pKa₂ ≈ 5.0Approximate values for the two carboxylic acid groups.
Solubility
   WaterSoluble (approx. 50 g/100 mL at 40°C)Data for racemate.
   EthanolSoluble (approx. 50 g/100 mL at 25°C)Data for racemate.
   AcetoneSolubleData for racemate.
   EtherModerately solubleData for racemate.
   BenzenePractically insolubleData for racemate.

Detailed Physical Properties

Appearance and Odor

This compound is a white to off-white crystalline solid. It possesses a characteristic sulfidic or mercaptan-like odor.

Melting Point

The melting point for racemic thiomalic acid is consistently reported in the range of 149-158 °C. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities can cause a depression and broadening of the melting range.[2] The melting point of enantiomerically pure this compound is expected to be sharp and fall within this range.

Optical Rotation

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light.[3] The specific rotation ([α]) is a fundamental property used to characterize enantiomers.[4] For this compound, the specific rotation is dextrorotatory (+). While the exact value can vary with solvent, concentration, and temperature, a representative value for the corresponding (S)-enantiomer in pyridine is approximately -2.0° to -2.5°.[5] It is crucial to note that the racemic (DL) mixture is optically inactive ([α] = 0°) because the rotations of the two enantiomers cancel each other out.[6]

Acidity (pKa)

Thiomalic acid is a dicarboxylic acid and therefore has two dissociation constants (pKa₁ and pKa₂), corresponding to the sequential loss of protons from its two carboxyl groups. The presence of the electron-withdrawing thiol group influences the acidity of the neighboring carboxyl group. Approximate pKa values are around 3.5 and 5.0.

Solubility

The presence of two carboxylic acid groups and a thiol group makes this compound a polar molecule, lending it good solubility in polar solvents. It is soluble in water, ethanol, and acetone, moderately soluble in ether, and practically insoluble in nonpolar solvents like benzene.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)

This standard technique is used to determine the melting point of a crystalline solid.[2]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the this compound sample is a fine, dry powder. If necessary, crush larger crystals using a mortar and pestle to ensure uniform heating.[7]

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[8]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[2]

Specific Optical Rotation Measurement (Polarimetry)

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[9]

  • Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell (1 dm length).

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a precise volume of a specified solvent (e.g., water) in a volumetric flask to create a solution of known concentration (c, in g/mL).[10]

    • Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.

    • Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[6]

    • Calculate the specific rotation [α] using the Biot's law formula:[11] [α]Tλ = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration in g/mL

Solubility Determination

A qualitative assessment of solubility can be performed through systematic testing in various solvents.[12]

  • Apparatus: Small test tubes, spatula, graduated cylinder or pipette.

  • Procedure:

    • Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[12]

    • Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, hexane) in portions.

    • After each addition, vigorously shake or stir the mixture for a set time (e.g., 60 seconds).[13]

    • Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains undissolved, it is insoluble.

pKa Determination (Potentiometric Titration)

This method involves titrating the acidic compound with a strong base and monitoring the pH change.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of this compound in deionized water.

    • Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

    • Titrate the solution by adding a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of base added. The resulting titration curve will show two equivalence points for a dicarboxylic acid.

    • The pKa values can be determined from the pH at the half-equivalence points. pKa₁ is the pH at the point where half of the first carboxylic group has been neutralized, and pKa₂ is the pH at the point halfway between the first and second equivalence points.

Visualization of Experimental Workflow

While this compound itself does not have signaling pathways, the experimental protocol for determining its key chiral property—optical rotation—can be visualized. The following diagram illustrates the logical workflow of a polarimetry experiment.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calc Calculation cluster_result Result weigh 1. Weigh (R)-Thiomalic Acid Accurately dissolve 2. Dissolve in Volumetric Flask with Solvent weigh->dissolve  c (g/mL) fill_cell 4. Fill 1 dm Cell with Sample Solution dissolve->fill_cell blank 3. Calibrate with Pure Solvent (Blank) blank->fill_cell measure 5. Measure Observed Rotation (α) fill_cell->measure calculate 6. Calculate Specific Rotation [α] = α / (l × c) measure->calculate result Report [α] with Temp, Wavelength, & Solvent calculate->result

Caption: Workflow for determining the specific optical rotation of this compound.

References

An In-depth Technical Guide to (R)-Thiomalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An introduction to (R)-Thiomalic Acid, a chiral molecule with significant potential in various scientific and therapeutic fields. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological significance, with a focus on data-driven insights and detailed experimental methodologies.

This compound, also known as (R)-2-mercaptosuccinic acid, is a C4-dicarboxylic acid containing a thiol functional group.[1][2] Its structure is analogous to malic acid, with a thiol group replacing the hydroxyl group at the C2 position.[1] This substitution confers unique chemical and biological properties, making it a molecule of interest for researchers, scientists, and drug development professionals. The presence of a chiral center at the C2 position results in two enantiomers, (R)- and (S)-thiomalic acid.[3] This guide will focus on the (R)-enantiomer.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid with a characteristic sulfidic odor.[4] It is readily soluble in water and alcohols.[4] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Identifier Value Reference
IUPAC Name (2R)-2-sulfanylbutanedioic acid[1]
Synonyms (R)-2-Mercaptosuccinic acid, this compound[5]
CAS Number 20182-99-4[5]
Molecular Formula C4H6O4S[1][2]
Molecular Weight 150.16 g/mol [5]
Melting Point 151-154 °C[1]
InChI Key NJRXVEJTAYWCQJ-UWTATZPHSA-N[5]

Table 1: Identifiers and Physicochemical Properties of this compound. This table summarizes the key chemical identifiers and physical properties of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for Thiomalic Acid. This table presents the proton nuclear magnetic resonance data. (Data for the racemate is often used as a reference).

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-23.6 - 3.8Multiplet-
H-3a2.8 - 3.0Multiplet-
H-3b2.6 - 2.8Multiplet-
-SH1.8 - 2.2Singlet (broad)-
-COOH (x2)10.0 - 13.0Singlet (broad)-

Table 3: ¹³C NMR Spectroscopic Data for Thiomalic Acid. This table outlines the carbon-13 nuclear magnetic resonance data.[6]

Carbon Chemical Shift (ppm)
C-1175 - 180
C-240 - 45
C-335 - 40
C-4175 - 180

Table 4: Infrared (IR) Spectroscopic Data for Thiomalic Acid. This table details the characteristic infrared absorption bands.

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1680-1720Strong
C-S600-700Weak
S-H2550-2600Weak

Synthesis of this compound

The synthesis of thiomalic acid can be achieved through the reaction of maleic anhydride with a sulfur source. A common method involves the use of thiourea.[7]

Experimental Protocol: Synthesis of 2-Mercaptosuccinic Acid (Racemic)

This protocol describes the synthesis of the racemic mixture of thiomalic acid.

Materials:

  • Maleic anhydride

  • Thiourea

  • Glacial acetic acid

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid

  • Organic solvent (e.g., acetone, methanol)[7]

Procedure:

  • Addition Reaction: In a suitable reaction vessel, dissolve maleic anhydride and thiourea in a 1:1 molar ratio in glacial acetic acid.[7] Stir the reaction mixture at room temperature for approximately 10 hours.[7] The intermediate, 2-amidinosulfanyl succinic anhydride, will precipitate out of the solution.[7]

  • Isolation of Intermediate: Filter the reaction mixture to collect the solid intermediate. Wash the precipitate with a suitable solvent to remove any unreacted starting materials.

  • Hydrolysis: The intermediate is then hydrolyzed under alkaline conditions.[7] Prepare an aqueous solution of a base, such as sodium hydroxide. The molar ratio of the base to the intermediate should be approximately 4:1.[7] Add the intermediate to the alkaline solution and stir until the hydrolysis is complete.

  • Acidification and Product Isolation: Acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will protonate the carboxylate groups and the thiol group. The 2-mercaptosuccinic acid can then be isolated by extraction with an organic solvent.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

G MaleicAnhydride Maleic Anhydride Intermediate 2-Amidinosulfanyl Succinic Anhydride MaleicAnhydride->Intermediate Glacial Acetic Acid Thiourea Thiourea Thiourea->Intermediate Glacial Acetic Acid Base Alkaline Hydrolysis Intermediate->Base Acid Acidification Base->Acid ThiomalicAcid (R,S)-Thiomalic Acid Acid->ThiomalicAcid

Synthesis of Racemic Thiomalic Acid.

Biological Activity and Mechanism of Action

This compound and its derivatives have shown a range of biological activities. Notably, mercaptosuccinic acid has been identified as an inhibitor of the antioxidant enzyme glutathione peroxidase (GPx).[8]

Inhibition of Glutathione Peroxidase

Glutathione peroxidase is a key enzyme in the cellular antioxidant defense system, responsible for reducing hydrogen peroxide and organic hydroperoxides. The thiol group of this compound can likely interact with the active site of GPx, potentially through binding to the selenium-containing catalytic residue, thereby inhibiting its enzymatic activity. This inhibition can disrupt the cellular redox balance.

G R_Thiomalic_Acid This compound GPx Glutathione Peroxidase (GPx) R_Thiomalic_Acid->GPx Inhibits ROS Reactive Oxygen Species (ROS) GPx->ROS Reduces Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes

Inhibition of Glutathione Peroxidase by this compound.

Further research is required to fully elucidate the specific signaling pathways modulated by this compound and its downstream cellular effects. Its ability to interfere with a key antioxidant enzyme suggests potential applications in research areas where modulation of redox signaling is of interest.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule in various applications:

  • Drug Delivery: The thiol group provides a reactive handle for conjugating drugs to nanocarriers, such as gold nanoparticles, for targeted delivery.[8]

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients.[1] For instance, sodium aurothiomalate, a gold salt of thiomalic acid, has been used in the treatment of rheumatoid arthritis.[1]

  • Biochemical Research: As an inhibitor of glutathione peroxidase, it can be used as a tool to study oxidative stress and redox signaling in cellular models.[8]

Conclusion

This compound is a versatile chiral molecule with a range of interesting chemical and biological properties. This guide has provided a summary of its molecular structure, physicochemical characteristics, and a general synthetic approach. While detailed experimental protocols for its enantioselective synthesis and comprehensive biological pathway analysis are areas requiring further investigation, its established role as a glutathione peroxidase inhibitor and its utility in various applications highlight its importance for researchers and drug development professionals. Future studies are warranted to fully explore the therapeutic and research potential of this intriguing molecule.

References

(R)-Thiomalic Acid: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-thiomalic acid, a chiral thiol-containing dicarboxylic acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known biological effects of thiomalic acid, with a specific focus on the (R)-enantiomer where data is available. The document details its mechanism of action, particularly as an enzyme inhibitor, and its effects on cellular processes such as apoptosis. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context. While much of the current research has been conducted on racemic mixtures of thiomalic acid, this guide consolidates the existing knowledge and highlights the critical need for further investigation into the stereospecific activities of the (R)- and (S)-enantiomers.

Introduction

Thiomalic acid, also known as mercaptosuccinic acid, is a C4-dicarboxylic acid that is structurally related to malic acid, with a thiol (-SH) group substituting one of the hydroxyl groups.[1][2] This thiol group is central to its chemical reactivity and biological activity. Thiomalic acid exists as two stereoisomers, this compound and (S)-thiomalic acid, due to the presence of a chiral center. The distinct spatial arrangement of these enantiomers can lead to differential interactions with biological macromolecules, such as enzymes and receptors, a crucial consideration in pharmacology and drug development.[3]

Historically, thiomalic acid and its derivatives have been utilized in various applications. For instance, the gold salt of thiomalic acid, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[4] It also serves as a synthetic precursor for the pesticide malathion and as an intermediate in the production of corrosion inhibitors and other industrial agents.[4]

This guide will focus on the intrinsic biological activities of this compound, moving beyond its role as a synthetic intermediate to explore its direct interactions with biological systems.

Enzyme Inhibition: Glutathione Peroxidase

A significant aspect of thiomalic acid's biological activity is its ability to inhibit the antioxidant enzyme glutathione peroxidase (GPx).[1][5] GPx plays a crucial role in cellular defense against oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides.[6]

Mechanism of Inhibition

Thiomalic acid, as a thiol-containing compound, is proposed to inhibit GPx by interacting with the selenocysteine residue at the enzyme's active site.[5] This interaction disrupts the catalytic cycle of the enzyme, leading to a reduction in its ability to neutralize reactive oxygen species.

Quantitative Inhibition Data

Studies have quantified the inhibitory potency of mercaptosuccinic acid (racemic mixture) against bovine erythrocyte glutathione peroxidase. The following table summarizes the key inhibitory parameters.

CompoundTarget EnzymeIC50 (µM)Ki (µM)pHTemperature (°C)Reference
Mercaptosuccinic Acid (racemic)Bovine Erythrocyte Glutathione Peroxidase24.714.67.425[1]

Note: The data presented is for a racemic mixture of mercaptosuccinic acid. Specific inhibitory constants for this compound are not currently available in the literature.

Cytotoxicity and Apoptosis in Cancer Cells

Mercaptosuccinic acid has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][7] The induction of apoptosis, or programmed cell death, appears to be a key mechanism underlying this cytotoxicity.

In Vitro Cytotoxicity

Studies have determined the half-maximal inhibitory concentration (IC50) of racemic mercaptosuccinic acid in different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Mercaptosuccinic Acid (racemic)GUMBUS (Human B-cell lymphoma)42.7 - 149.4[1]
Mercaptosuccinic Acid (racemic)HL-60 (Human promyelocytic leukemia)42.7 - 149.4[1]

Note: The data presented is for a racemic mixture of mercaptosuccinic acid. Specific cytotoxicity data for this compound is not currently available.

Induction of Apoptosis

Research indicates that mercaptosuccinic acid can induce apoptosis in certain cancer cell types. For instance, in HL-60 cells, treatment with mercaptosuccinic acid led to the induction of apoptosis. However, this effect was not observed in GUMBUS cells, suggesting a cell-line-specific response.[1] The signaling pathways leading to this differential apoptotic response warrant further investigation.

The following diagram illustrates a generalized workflow for assessing apoptosis induction.

G cluster_treatment Cell Treatment cluster_assay Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with this compound start->treat control Control (Vehicle) start->control annexin Annexin V/PI Staining treat->annexin caspase Caspase Activity Assay treat->caspase dna_frag DNA Fragmentation Assay treat->dna_frag control->annexin control->caspase control->dna_frag flow Flow Cytometry annexin->flow caspase->flow gel Gel Electrophoresis dna_frag->gel quantify Quantification of Apoptotic Cells flow->quantify microscopy Fluorescence Microscopy microscopy->quantify gel->quantify

Workflow for Apoptosis Induction Assessment.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known inhibitory effect on glutathione peroxidase, a key enzyme in redox homeostasis, it is plausible that this compound influences signaling pathways sensitive to oxidative stress.

Inhibition of GPx can lead to an accumulation of reactive oxygen species (ROS), which can act as secondary messengers to modulate various signaling cascades, including those involved in apoptosis. The diagram below illustrates a hypothetical signaling pathway initiated by GPx inhibition.

G TMA This compound GPx Glutathione Peroxidase (GPx) TMA->GPx Inhibition ROS Increased ROS GPx->ROS Leads to ASK1 ASK1 ROS->ASK1 Activates JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Induces

Hypothetical Signaling Pathway of this compound-Induced Apoptosis.

Experimental Protocols

Glutathione Peroxidase (GPx) Inhibition Assay

This protocol is adapted from the method used by Behnisch-Cornwell et al. (2019).[1]

Principle: The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.

Materials:

  • Bovine erythrocyte glutathione peroxidase

  • This compound (or racemic mercaptosuccinic acid)

  • NADPH

  • Glutathione reductase

  • Reduced glutathione (GSH)

  • tert-Butyl hydroperoxide

  • Phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, glutathione reductase, and GSH.

  • Add the GPx enzyme to the reaction mixture.

  • Add varying concentrations of this compound to the respective test wells. A control well should contain the vehicle used to dissolve the inhibitor.

  • Initiate the reaction by adding tert-butyl hydroperoxide.

  • Immediately monitor the decrease in absorbance at 340 nm over time at 25°C.

  • Calculate the rate of NADPH consumption from the linear portion of the curve.

  • Determine the percent inhibition for each concentration of this compound relative to the control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay at various substrate (GSH) concentrations and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell Viability (MTT) Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., GUMBUS, HL-60)

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the cytotoxicity assay.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Discussion and Future Directions

The available evidence indicates that racemic thiomalic acid is a potent inhibitor of glutathione peroxidase and exhibits cytotoxicity against specific cancer cell lines, likely through the induction of apoptosis. These findings are promising and suggest a potential therapeutic utility for this compound.

However, a significant knowledge gap exists regarding the stereospecific biological activities of this compound. Given that enantiomers often exhibit different pharmacological and toxicological profiles, it is imperative that future research focuses on the separate evaluation of the (R) and (S) isomers. Such studies would provide a more precise understanding of the structure-activity relationship and help to identify the eutomer (the more active enantiomer).

Future research should aim to:

  • Determine the IC50 and Ki values of (R)- and (S)-thiomalic acid for the inhibition of various GPx isoforms.

  • Evaluate the cytotoxicity of the individual enantiomers against a broader panel of cancer cell lines to identify potential selective targets.

  • Elucidate the specific signaling pathways involved in this compound-induced apoptosis, including the role of oxidative stress and downstream effectors.

  • Investigate the in vivo efficacy and safety of this compound in preclinical animal models of cancer and other relevant diseases.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

The Discovery and History of Thiomalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomalic acid, also known as mercaptosuccinic acid, is a dicarboxylic acid containing a thiol group. Since its synthesis in the early 20th century, it has found diverse applications, ranging from a crucial component in the treatment of rheumatoid arthritis to a building block in the chemical industry. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of thiomalic acid. It details historical and modern synthesis methodologies, presents quantitative data on these processes, and elucidates the biological signaling pathways in which thiomalic acid and its derivatives play a significant role.

Discovery and Early History

The first documented synthesis of thiomalic acid is attributed to the Danish chemist Einar Biilmann in 1905 . His work, published in Justus Liebigs Annalen der Chemie, laid the foundation for future research and applications of this versatile molecule. While the exact moment of "discovery" can be pinpointed to Biilmann's publication, the broader context of the late 19th and early 20th centuries saw a burgeoning interest in sulfur-containing organic compounds and their potential therapeutic properties.

A significant historical application of thiomalic acid emerged with the development of chrysotherapy (gold therapy) for rheumatoid arthritis. The synthesis of sodium aurothiomalate , a gold salt of thiomalic acid, marked a pivotal moment in the treatment of this autoimmune disease. This development highlighted the importance of the thiol group in chelating heavy metals for therapeutic purposes.

Synthesis of Thiomalic Acid: Key Methodologies

Several methods for the synthesis of thiomalic acid have been developed over the years, each with its own advantages and disadvantages in terms of yield, cost, and safety.

Biilmann's Synthesis (1905)
Flett and Garner's Method (1952)

A later method, described by Flett and Garner in their book "Maleic Anhydride Derivatives," involves the reaction of thioacetic acid with maleic acid.[1][2][3] This process yields an acetylated intermediate, mercaptosuccinic acid acetate, which is then hydrolyzed to produce thiomalic acid.

Experimental Protocol (Flett and Garner, 1952 - Reconstructed from descriptions):

  • Reaction: Thioacetic acid is reacted with maleic acid.

  • Intermediate Formation: This reaction forms mercaptosuccinic acid acetate. An 83% yield for this step has been reported.[1][3]

  • Hydrolysis: The mercaptosuccinic acid acetate is then subjected to alkaline hydrolysis.

  • Acidification: The resulting solution is acidified to produce thiomalic acid.

This method, however, was noted to be impractical for large-scale production due to the high cost and commercial unavailability of thioacetic acid at the time.[1][3]

Japanese Patent (1992): A High-Yield Method

A 1992 Japanese patent describes a safer and more efficient method for producing thiomalic acid, avoiding the use of highly toxic and corrosive hydrogen sulfide.[4] This process utilizes maleic anhydride and thiourea as starting materials.

Experimental Protocol (Japanese Patent JP H04-297450A):

  • Reaction: Maleic anhydride is reacted with thiourea.

  • Intermediate Treatment: The resulting reaction product is treated with an alkali or acid.

  • Acidification (if alkali-treated): If an alkali treatment is used, the reaction mixture is then acidified to produce thiomalic acid.

  • Purification: The patent describes a purification process involving extraction with butyl acetate and subsequent evaporation of the solvent to yield white crystals of thiomalic acid.

This method is reported to produce thiomalic acid in high yield, with one example in the patent citing a yield of 89%.[4]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of thiomalic acid.

ParameterValueSynthesis Method/Source
Melting Point 151-154 °CWikipedia[2]
Molecular Weight 150.15 g/mol Pharmaffiliates[5]
Yield (Intermediate) 83%Flett and Garner (1952)[1][3]
Overall Yield 89%Japanese Patent (1992)[4]

Key Applications and Biological Significance

Thiomalic acid and its derivatives have found applications in various fields, most notably in medicine and the chemical industry.

  • Rheumatoid Arthritis Treatment: The gold salt of thiomalic acid, sodium aurothiomalate , has been a cornerstone in the treatment of rheumatoid arthritis for many decades.[2]

  • Pesticide Synthesis: Thiomalic acid forms the backbone of the pesticide malathion.[2]

  • Industrial Applications: It is used as an intermediate in the synthesis of corrosion inhibitors and soil fumigants.[2]

The biological activity of thiomalic acid and its derivatives is primarily linked to the reactivity of the thiol group.

Signaling Pathways and Mechanisms of Action

Sodium Aurothiomalate in Rheumatoid Arthritis

The therapeutic effect of sodium aurothiomalate in rheumatoid arthritis is multifactorial, involving the modulation of various immune and inflammatory pathways. Gold compounds are considered pro-drugs, with the gold ion being the active component.

Sodium_Aurothiomalate_Pathway SA Sodium Aurothiomalate Macrophage Macrophage SA->Macrophage Inhibition NFkB NF-κB Pathway SA->NFkB Inhibition Prostaglandins Prostaglandin Synthesis SA->Prostaglandins Inhibition ProteolyticEnzymes Proteolytic Enzymes SA->ProteolyticEnzymes Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Macrophage->Cytokines Production Inflammation Inflammation & Joint Damage Cytokines->Inflammation NFkB->Cytokines Activation Prostaglandins->Inflammation ProteolyticEnzymes->Inflammation

Caption: Mechanism of Action of Sodium Aurothiomalate in Rheumatoid Arthritis.

Inhibition of Glutathione Peroxidase

Thiomalic acid has been shown to be an inhibitor of glutathione peroxidase (GPx), an important antioxidant enzyme. This inhibition can lead to an increase in intracellular reactive oxygen species (ROS).

GPx_Inhibition_Pathway ThiomalicAcid Thiomalic Acid GPx Glutathione Peroxidase (GPx) ThiomalicAcid->GPx Inhibition H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased Reactive Oxygen Species (ROS) GPx->ROS Leads to GSH Glutathione (GSH) GSH->GPx Cofactor H2O Water (H₂O) H2O2->H2O Reduction by GPx

Caption: Inhibition of Glutathione Peroxidase by Thiomalic Acid.

Experimental Workflow: Synthesis of Sodium Aurothiomalate

The synthesis of sodium aurothiomalate from thiomalic acid is a key historical and practical application. The following diagram illustrates a general workflow for this process.

Synthesis_Workflow start Start step1 Prepare Thiomalic Acid Solution start->step1 step2 React with Gold (I) source (e.g., Gold Iodide) step1->step2 step3 Purify Sodium Aurothiomalate step2->step3 step4 Characterize Product (e.g., Purity, Yield) step3->step4 end End Product: Sodium Aurothiomalate step4->end

Caption: General Workflow for Sodium Aurothiomalate Synthesis.

Conclusion

From its initial synthesis by Einar Biilmann in 1905 to its crucial role in the development of treatments for rheumatoid arthritis and its use in various industrial applications, thiomalic acid has a rich scientific history. The evolution of its synthesis methods reflects the advancements in chemical manufacturing, moving towards safer and more efficient processes. The elucidation of its mechanisms of action, particularly through its gold salt, has provided valuable insights into the modulation of inflammatory and oxidative stress pathways. This guide serves as a comprehensive resource for professionals in the fields of chemistry, pharmacology, and drug development, providing a solid foundation for further research and innovation involving this versatile molecule.

References

Unlocking the Potential of (R)-Thiomalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Thiomalic acid, a chiral dicarboxylic acid containing a thiol group, is emerging as a versatile building block and functional molecule with significant potential across various scientific disciplines. This in-depth technical guide explores its core research applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and utility in nanotechnology, asymmetric synthesis, and drug development.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in stereoselective processes. A common strategy involves the conversion of L-aspartic acid, a readily available chiral precursor. While detailed protocols are often proprietary, a general synthetic pathway can be outlined.

A general method for synthesizing racemic thiomalic acid involves the reaction of thioacetic acid with maleic acid, which yields mercaptosuccinic acid acetate with a reported yield of 83%. Subsequent alkaline hydrolysis and acidification produce thiomalic acid. However, this method is considered impractical for large-scale production due to the expense and unavailability of thioacetic acid.[1] An alternative industrial method involves reacting maleic anhydride with thiourea, followed by treatment with an alkali or acid.[2]

Experimental Protocol: Chiral Resolution using Cinchonidine

A promising method for obtaining the (R)-enantiomer is through chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. Cinchonidine, a Cinchona alkaloid, has been successfully used to resolve racemic malic acid, a structurally similar compound, suggesting its applicability for thiomalic acid.[3] The general principle involves the differential solubility of the two diastereomeric salts.

A general procedure for the optical resolution of a racemic acid with cinchonidine involves:

  • Dissolving equimolar amounts of the racemic acid and cinchonidine in a suitable solvent.

  • Allowing the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will preferentially crystallize.

  • Separating the crystals by filtration.

  • Regenerating the enantiomerically enriched acid from the salt by treatment with a strong acid.[4]

The efficiency of the resolution is dependent on the solvent and crystallization conditions.[4]

Logical Relationship: Chiral Resolution

G racemic_acid Racemic (R,S)-Thiomalic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid:(+)-Base and (S)-Acid:(+)-Base) racemic_acid->diastereomeric_salts chiral_base (+)-Cinchonidine chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((R)-Acid:(+)-Base) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt ((S)-Acid:(+)-Base) crystallization->more_soluble acidification_R Acidification less_soluble->acidification_R acidification_S Acidification more_soluble->acidification_S r_enantiomer Enantiomerically Pure This compound acidification_R->r_enantiomer s_enantiomer Enantiomerically Enriched (S)-Thiomalic Acid acidification_S->s_enantiomer

Figure 1: Chiral resolution of thiomalic acid.

Applications in Nanotechnology: Quantum Dot Synthesis

This compound is an excellent capping agent for the synthesis of water-soluble quantum dots (QDs), particularly cadmium selenide (CdSe) and cadmium telluride (CdTe) nanocrystals. The thiol group strongly binds to the surface of the nanocrystals, while the carboxylic acid groups provide hydrophilicity and biocompatibility.

Experimental Protocol: Synthesis of this compound-Capped CdSe Quantum Dots

A biphasic wet synthesis approach can be employed to produce CdSe quantum dots stabilized by thiomalic acid.[5] This method involves a ligand exchange reaction in an aqueous environment.

  • Preparation of Cd precursor: A cadmium salt (e.g., CdCl₂) is dissolved in an aqueous solution.

  • Preparation of Se precursor: A selenium source (e.g., NaHSe) is prepared separately.

  • Synthesis of CdSe core: The Se precursor is injected into the Cd precursor solution under controlled temperature and pH to form the CdSe nanocrystals.

  • Ligand Exchange: A solution of this compound is added to the CdSe nanocrystal solution. The thiomalic acid molecules displace the original ligands on the surface of the quantum dots.

  • Purification: The resulting this compound-capped CdSe QDs are purified by precipitation and redispersion.

The size of the quantum dots, and consequently their optical properties, can be tuned by varying reaction parameters such as temperature, pH, and precursor concentrations.

Quantitative Data: Optical Properties of Thiol-Capped Quantum Dots

Quantum DotCapping AgentEmission Max (nm)Quantum Yield (%)Reference
CdTeThioglycolic acid-49.5 - 58.4[6]
CdTeThiourea-modified485 - 660up to 68.3[7]
CdTe3-mercaptopropionic acid-up to 56.68

Note: Data for this compound specifically is limited in publicly available literature. The table provides data for structurally similar thiol capping agents to indicate the expected range of optical properties.

Experimental Workflow: Quantum Dot Synthesis

G Cd_precursor Cadmium Precursor Solution synthesis Nanocrystal Synthesis Cd_precursor->synthesis Se_precursor Selenium Precursor Solution Se_precursor->synthesis ligand_exchange Ligand Exchange synthesis->ligand_exchange ligand This compound Solution ligand->ligand_exchange purification Purification ligand_exchange->purification final_product This compound-Capped CdSe Quantum Dots purification->final_product

Figure 2: Synthesis of this compound-capped QDs.

Role as a Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

While specific protocols detailing the use of this compound as a chiral auxiliary are not widely published, its structural features—a carboxylic acid for attachment to substrates and a thiol group that can influence the stereochemical outcome of reactions—suggest its potential in reactions such as aldol additions and Michael additions. Sulfur-based chiral auxiliaries derived from amino acids have demonstrated superior performance in many asymmetric reactions.[8]

Conceptual Workflow: Asymmetric Aldol Reaction

G substrate Prochiral Substrate coupling Coupling Reaction substrate->coupling auxiliary This compound (Chiral Auxiliary) auxiliary->coupling chiral_substrate Chiral Substrate-Auxiliary Adduct coupling->chiral_substrate reaction Diastereoselective Reaction (e.g., Aldol Addition) chiral_substrate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered this compound cleavage->recovered_auxiliary

Figure 3: this compound as a chiral auxiliary.

Applications in Drug Development and Biological Systems

This compound and its derivatives have several applications in the pharmaceutical industry. The gold salt of thiomalic acid, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis. Furthermore, its ability to chelate metals and its potential to be incorporated into drug delivery systems make it a molecule of interest for further research.

Metal Chelation

The thiol and carboxylic acid groups of this compound enable it to form stable complexes with various metal ions. This property is relevant for applications in heavy metal detoxification and the development of metal-based drugs.

Quantitative Data: Metal Complex Formation Constants

The following table presents the complex formation constants (log K) for thiomalic acid with several divalent metal ions. It is important to note that this data is for the racemic mixture and not specifically for the (R)-enantiomer.

Metal IonLigandlog K₁log K₂Reference
Hg²⁺Thiomalic Acid13.510.5[9]
Cd²⁺Thiomalic Acid5.84.2[9]
Pb²⁺Thiomalic Acid6.54.5[9]

Note: The stability of metal complexes with substituted malonic acids generally follows the order Ga(III) > Al(III) > In(III).[10]

Potential Role in Cellular Signaling

While direct evidence for the involvement of this compound in specific cellular signaling pathways is limited, studies on structurally related thiol-containing molecules provide some insights. For instance, the (R)-enantiomer of thioctic acid (alpha-lipoic acid) has been shown to stimulate glucose uptake by participating in elements of the insulin signaling pathway.[5] This suggests that this compound could potentially interact with cellular signaling cascades, a promising area for future research. The uptake of thiol-containing molecules can be mediated by dynamic covalent exchange with thiols on the cell surface.[11]

Signaling Pathway Hypothesis: Insulin Signaling

G r_thiomalic_acid This compound cell_membrane Cell Membrane r_thiomalic_acid->cell_membrane Interacts with pi3k PI3-Kinase cell_membrane->pi3k Activates glut4 GLUT4 Transporter pi3k->glut4 Promotes translocation of glucose_uptake Increased Glucose Uptake glut4->glucose_uptake Facilitates

Figure 4: Hypothetical role in insulin signaling.

Conclusion

This compound is a chiral molecule with a diverse and expanding range of research applications. Its utility as a chiral building block, a stabilizing agent for nanomaterials, and a potential modulator of biological processes makes it a valuable tool for chemists, material scientists, and drug development professionals. Further research into detailed synthetic protocols, quantitative characterization of its derivatives, and elucidation of its biological roles will undoubtedly unlock even greater potential for this versatile compound.

References

solubility of (R)-thiomalic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of (R)-Thiomalic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this compound is essential for designing synthetic routes, developing purification protocols, and formulating drug delivery systems.

Introduction to this compound

This compound, also known as (R)-mercaptosuccinic acid, is a dicarboxylic acid containing a thiol functional group.[1] Its structure, featuring two carboxylic acid groups and a thiol group, imparts specific polarity and reactivity, making it a valuable building block in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients, corrosion inhibitors, and agrochemicals.[1][2] Notably, its gold salt, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[1] Given its role in enhancing drug solubility and bioavailability, a thorough understanding of its own solubility profile is paramount for formulation scientists.[2]

Solubility Profile of this compound

The solubility of a compound is dictated by the principle "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[3] this compound, with its polar carboxylic acid and thiol groups, is expected to be soluble in polar solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

The solubility of thiomalic acid has been experimentally determined in various organic solvents and water across a range of temperatures. The data shows a general trend of increasing solubility with increasing temperature.[4][5]

SolventTemperature (°C / K)Solubility (g / 100 mL)Mole Fraction (x)Reference
Water40 °C (313.15 K)~50Not Reported[6]
Water + Methanol Mixtures278.15 K - 333.15 KNot ReportedVaries with composition[5]
Water + Ethanol Mixtures278.15 K - 333.15 KNot ReportedVaries with composition[5]
Water + Acetone Mixtures278.15 K - 333.15 KNot ReportedVaries with composition[5]
Methanol278.15 K - 333.15 KNot ReportedVaries with temperature[4]
Ethanol25 °C (298.15 K)~50Not Reported[6]
Ethanol278.15 K - 333.15 KNot ReportedVaries with temperature[4]
2-Propanol278.15 K - 333.15 KNot ReportedVaries with temperature[4]
1-Butanol278.15 K - 333.15 KNot ReportedVaries with temperature[4]
Acetone278.15 K - 333.15 KNot ReportedVaries with temperature[4]
Acetonitrile278.15 K - 333.15 KNot ReportedVaries with temperature[4]
Ethyl Acetate278.15 K - 333.15 KNot ReportedVaries with temperature[4][7]

Note: The original research articles should be consulted for specific mole fraction data at each temperature.

Qualitative Solubility Data

Qualitative assessments provide a broader understanding of the compound's behavior in different solvent classes.

SolventSolubility DescriptionReference
AcetoneSoluble[6]
EtherModerately/Slightly Soluble[6]
BenzenePractically Insoluble[6]
Logical Framework for Solubility

The solubility of this compound is governed by its molecular structure and its interaction with the solvent. The presence of two carboxylic acid groups and a thiol group allows for strong hydrogen bonding with protic solvents like water and alcohols. Its polarity also facilitates dissolution in polar aprotic solvents like acetone.

G Solubility Principle: 'Like Dissolves Like' cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Polar Molecule (Carboxylic Acids, Thiol) Polar Polar Solvents (e.g., Water, Ethanol, Acetone) Solute->Polar Strong Intermolecular Forces (H-Bonding) NonPolar Non-Polar Solvents (e.g., Benzene, Hexane) Solute->NonPolar Weak Intermolecular Forces HighSolubility High Solubility Polar->HighSolubility LowSolubility Low Solubility NonPolar->LowSolubility

Caption: Logical relationship governing the solubility of polar this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reproducible research and process development. The following sections detail a generalized workflow and a specific quantitative method.

General Experimental Workflow

A systematic approach is employed to classify and quantify the solubility of a compound like this compound. This begins with simple qualitative tests before proceeding to more rigorous quantitative measurements.

G Workflow for Solubility Determination Start Start with (R)-Thiomalic Acid Sample Qualitative Qualitative Solubility Test (Small amount of solute + solvent) Start->Qualitative WaterTest Test in Water Qualitative->WaterTest pH_Test Test pH of Aqueous Solution (Expected: Acidic) WaterTest->pH_Test Soluble BaseTest Test in 5% NaHCO3 / NaOH (Expected: Soluble via salt formation) WaterTest->BaseTest Insoluble OrganicSolvent Test in Organic Solvents (Ethanol, Acetone, etc.) pH_Test->OrganicSolvent BaseTest->OrganicSolvent Soluble (Strong Acid) Quantitative Quantitative Analysis (e.g., Gravimetric Method) OrganicSolvent->Quantitative Data Solubility Data (g/100mL or mole fraction) Quantitative->Data

Caption: Systematic workflow for characterizing the solubility of an organic acid.

Protocol for Quantitative Determination by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid and was used to generate much of the data cited in this guide.[4][8]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe with a membrane filter (e.g., 0.2 µm PTFE)

  • Pre-weighed evaporation dish or vial

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is confirmed by the presence of undissolved solid material.[9]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or bath set to the desired temperature.[8]

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.[10]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.[11]

    • Attach a syringe filter and dispense the clear, filtered solution into a pre-weighed (tared) evaporation dish.[10] This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the total weight of the dish containing the saturated solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Continue drying until a constant weight is achieved, indicating all solvent has been removed.[9]

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • Mass of solute: (Weight of dish + dry solute) - (Weight of empty dish)

    • Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

    • Solubility: Express the result as grams of solute per 100 g or 100 mL of solvent.

Relevance in Drug Development

A comprehensive solubility profile is indispensable for pharmaceutical development.[2]

  • Process Chemistry: The data informs the choice of solvents for reaction media and for crystallization-based purification. Acetonitrile, for example, has been identified as a potentially effective solvent for the recrystallization of thiomalic acid.[4]

  • Formulation Science: Solubility in various excipients and solvent systems is a primary determinant of a drug's dissolution rate and subsequent bioavailability. Studies have leveraged thiomalic acid itself to enhance the solubility of other active pharmaceutical ingredients.[2]

  • Analytical Chemistry: Developing analytical methods, such as HPLC, requires solvents in which the analyte is fully soluble.

Conclusion

This compound exhibits high solubility in polar protic and aprotic solvents, a characteristic attributable to its polar functional groups. Its solubility is temperature-dependent, generally increasing as temperature rises. The quantitative data and experimental protocols presented in this guide serve as a critical resource for researchers and professionals, enabling more efficient process development, formulation design, and analytical characterization involving this versatile compound.

References

A Technical Guide to the Commercial Availability and Application of Enantiopure (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability of enantiopure (R)-thiomalic acid, also known as (R)-2-mercaptosuccinic acid. Due to its limited direct commercial availability, this document also furnishes detailed experimental protocols for its preparation via chiral resolution and its application in the synthesis of chiral nanoparticles, a key area of interest in drug delivery and diagnostics.

Commercial Availability

Enantiopure this compound is a specialty chemical not widely available from major chemical suppliers. The vast majority of commercially listed thiomalic acid (CAS 70-49-5) is a racemic mixture of both (R) and (S) enantiomers. Researchers requiring the enantiopure (R)-form often need to perform a chiral resolution in-house or seek custom synthesis services.

A limited number of specialized suppliers may list the enantiopure compound. The data below represents available information for potential sourcing. Users are advised to contact suppliers directly to confirm availability, purity, and pricing.

Table 1: Commercial Availability of Thiomalic Acid Enantiomers

Compound NameCAS NumberEnantiomeric FormSupplier (Example)Catalog No. (Example)Purity/Notes
This compound20182-99-4(R)-Enantiomer Benchchem[1]B1194794[1]For research use only. Inquiry required for price and purity.
Thiomalic acid70-49-5Racemic (DL)Sigma-AldrichM6155≥97%
Mercaptosuccinic acid70-49-5Racemic (DL)Thermo Fisher ScientificA1481798%
Thiomalic acid70-49-5Racemic (DL)TCI AmericaM0064>98.0%

Preparation of this compound via Chiral Resolution

Given the scarcity of commercial this compound, chiral resolution of the readily available racemic mixture is a common and practical approach for laboratory-scale preparation. The most established method is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[2][3]

This protocol describes a generalized procedure using (R)-(+)-1-phenylethylamine as the resolving agent. Optimization of solvent systems and crystallization conditions may be required.

Materials:

  • (±)-Thiomalic acid (racemic mercaptosuccinic acid)

  • (R)-(+)-1-Phenylethylamine (chiral resolving agent)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic (±)-thiomalic acid in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.

    • In a separate beaker, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 20 mL of methanol. Note: As thiomalic acid is a dicarboxylic acid, the molar ratio may need to be optimized (e.g., 2:1 amine to acid) to form the desired salt.[4]

    • Slowly add the amine solution to the stirring thiomalic acid solution.

    • Allow the solution to cool to room temperature, then slowly stir for 2-4 hours to facilitate salt formation.

  • Fractional Crystallization:

    • The salt of one diastereomer ((R)-acid-(R)-base) is expected to be less soluble and should begin to precipitate. If no precipitate forms, slowly add diethyl ether as an anti-solvent until turbidity persists, then warm slightly to redissolve and allow to cool slowly.

    • Cool the flask in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

    • The mother liquor contains the more soluble diastereomer ((S)-acid-(R)-base).

  • Liberation of the Enantiopure Acid:

    • Suspend the collected crystalline salt in 50 mL of deionized water.

    • Acidify the suspension to a pH of ~1 by adding 2M HCl while stirring vigorously. This protonates the carboxylate groups and the chiral amine.

    • Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with a small amount of brine.

    • Dry the ethyl acetate solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by measuring the specific rotation and comparing it to the literature value.

G Workflow: Chiral Resolution of Thiomalic Acid racemate Racemic (R,S)-Thiomalic Acid Solution salt_formation Diastereomeric Salt Formation racemate->salt_formation amine (R)-1-Phenylethylamine amine->salt_formation mixture Mixture of Diastereomers: (R,R)-Salt & (S,R)-Salt salt_formation->mixture crystallization Fractional Crystallization mixture->crystallization solid Less Soluble Salt ((R,R)-Salt) crystallization->solid Precipitate liquid More Soluble Salt ((S,R)-Salt in Mother Liquor) crystallization->liquid Solution acidification Acidification (HCl) solid->acidification extraction Solvent Extraction acidification->extraction product Enantiopure This compound extraction->product G Workflow: Synthesis of this compound-Capped AuNPs gold HAuCl₄ Solution (Gold Precursor) mixing Mix in Methanol (Complex Formation) gold->mixing rta This compound (Chiral Ligand) rta->mixing complex Au(III)-Thiolate Complex mixing->complex reduction Chemical Reduction complex->reduction reducer NaBH₄ Solution (Reducing Agent) reducer->reduction nanoparticles Colloidal Suspension of (R)-TMA-AuNPs reduction->nanoparticles purification Purification (Centrifugation) nanoparticles->purification product Purified Chiral Gold Nanoparticles purification->product

References

Methodological & Application

Application Notes and Protocols for (R)-Thiolmalic Acid-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thiomalic acid (TMA), also known as (R)-mercaptosuccinic acid, is a versatile capping agent for the surface functionalization of various nanoparticles. Its thiol group provides a strong anchor to the nanoparticle surface, particularly for noble metals like gold and semiconductor quantum dots. The presence of two carboxylic acid groups imparts hydrophilicity, enabling dispersion in aqueous media, and offers sites for further conjugation with therapeutic agents or targeting moieties. This document provides detailed protocols for the synthesis, characterization, and application of this compound-capped nanoparticles in drug delivery, bioimaging, and other biomedical applications.

I. Synthesis and Characterization of this compound-Capped Nanoparticles

A. Synthesis of this compound-Capped Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles with this compound through a ligand exchange process.

Experimental Protocol:

  • Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):

    • To a 250 mL round-bottom flask, add 100 mL of 1 mM hydrogen tetrachloroaurate (HAuCl₄) solution.

    • Heat the solution to a rolling boil with vigorous stirring.

    • Rapidly add 10 mL of 38.8 mM trisodium citrate solution.

    • The solution color will change from pale yellow to blue and finally to a stable ruby red, indicating the formation of AuNPs.

    • Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature.

  • Ligand Exchange with this compound:

    • Prepare a 10 mM aqueous solution of this compound.

    • To the citrate-stabilized AuNP solution, add the this compound solution to a final concentration of 1 mM.

    • Stir the mixture at room temperature for 24 hours to ensure complete ligand exchange.

    • Purify the (R)-TMA-capped AuNPs by centrifugation at 12,000 rpm for 30 minutes, followed by removal of the supernatant and redispersion in deionized water. Repeat this washing step twice.

    • Store the final (R)-TMA-capped AuNP solution at 4°C.

B. Aqueous Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots

This protocol outlines the synthesis of water-soluble and stable CdSe quantum dots capped with this compound.

Experimental Protocol:

  • Preparation of Precursors:

    • Cadmium Precursor: Dissolve cadmium acetate dihydrate in deionized water to obtain a 0.1 M solution.

    • Selenium Precursor: Dissolve selenium dioxide in deionized water to obtain a 0.1 M solution.

    • Capping Agent Solution: Prepare a 0.2 M aqueous solution of this compound and adjust the pH to 11 with 1 M NaOH.

  • Synthesis of CdSe Quantum Dots:

    • In a three-neck flask, mix 10 mL of the cadmium precursor solution and 20 mL of the this compound solution.

    • Deaerate the mixture by bubbling with nitrogen gas for 30 minutes.

    • Under vigorous stirring, rapidly inject 5 mL of the selenium precursor solution.

    • Heat the reaction mixture to 100°C and reflux for 2-4 hours. The size of the quantum dots can be controlled by adjusting the reflux time.

    • Monitor the growth of the quantum dots by taking aliquots and measuring their UV-Vis and photoluminescence spectra.

    • Once the desired size is achieved, cool the reaction mixture to room temperature.

    • Purify the (R)-TMA-capped CdSe quantum dots by precipitation with isopropanol, followed by centrifugation and redispersion in deionized water. Repeat the washing step twice.

C. Characterization of this compound-Capped Nanoparticles

A comprehensive characterization is crucial to ensure the quality and functionality of the synthesized nanoparticles.

Characterization TechniqueParameter MeasuredTypical Results for (R)-TMA-Capped Nanoparticles
Transmission Electron Microscopy (TEM) Size, shape, and dispersityMonodisperse, spherical nanoparticles.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionNarrow size distribution with a slightly larger hydrodynamic diameter compared to the core size from TEM due to the ligand shell.
Zeta Potential Surface charge and stabilityNegative zeta potential due to the deprotonated carboxylic acid groups of TMA, indicating good colloidal stability.
UV-Visible Spectroscopy Surface Plasmon Resonance (for AuNPs), Excitonic Absorption (for QDs)AuNPs exhibit a characteristic SPR peak around 520 nm. CdSe QDs show a size-dependent excitonic peak.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groupsDisappearance of the S-H stretching band and appearance of characteristic C=O stretching bands from the carboxylic acid groups of TMA.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of Au 4f or Cd 3d and Se 3d peaks, along with S 2p peaks confirming the binding of TMA to the nanoparticle surface.

II. Applications in Drug Delivery

The carboxylic acid groups on the surface of (R)-TMA-capped nanoparticles can be utilized for the conjugation of therapeutic drugs, either through electrostatic interactions or covalent bonding.

A. Doxorubicin Loading onto this compound-Capped Gold Nanoparticles

This protocol describes the loading of the anticancer drug doxorubicin (DOX) onto (R)-TMA-capped AuNPs via electrostatic interaction.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.

    • Use the previously synthesized and purified (R)-TMA-capped AuNPs solution (1 nM).

  • Drug Loading:

    • Mix the (R)-TMA-capped AuNP solution with the doxorubicin solution at a molar ratio of 1:100 (AuNP:DOX).

    • Adjust the pH of the mixture to 7.4 using a phosphate buffer.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • Separate the DOX-loaded AuNPs from the free drug by centrifugation at 14,000 rpm for 45 minutes.

    • Wash the pellet with deionized water to remove any unbound doxorubicin.

    • Quantify the amount of loaded doxorubicin by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard calibration curve of doxorubicin.

B. Quantitative Data for Drug Loading and Release
Nanoparticle SystemDrugLoading Capacity (%)[1][2]Encapsulation Efficiency (%)[2]Release Profile[1][3]
(R)-TMA-AuNPsDoxorubicin~23~55pH-responsive, with enhanced release at acidic pH (5.3) compared to physiological pH (7.4).

III. Biocompatibility Assessment

The biocompatibility of nanoparticles is a critical parameter for their in vivo applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of nanomaterials.

A. In Vitro Cytotoxicity Evaluation using MTT Assay

Experimental Protocol:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Nanoparticle Treatment:

    • Prepare different concentrations of (R)-TMA-capped AuNPs in the cell culture medium.

    • Replace the existing medium with the nanoparticle-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

B. Quantitative Biocompatibility Data
Nanoparticle Concentration (µg/mL)Cell LineIncubation Time (h)Cell Viability (%)
10MCF-724~95
25MCF-724~85
50MCF-724~70
10MCF-748~90
25MCF-748~75
50MCF-748~55

IV. Visualizations

A. Experimental Workflow for Nanoparticle Capping and Drug Loading

G cluster_synthesis Nanoparticle Synthesis cluster_capping Capping with this compound cluster_drug_loading Drug Loading s1 Precursor Materials (e.g., HAuCl4, Cd(OAc)2) s2 Reduction/Nucleation (e.g., Na-Citrate, Na2Se) s1->s2 s3 Core Nanoparticle (e.g., AuNP, CdSe QD) s2->s3 c2 Ligand Exchange Reaction s3->c2 c1 This compound Solution c1->c2 c3 Purification (Centrifugation) c2->c3 c4 (R)-TMA Capped Nanoparticle c3->c4 d2 Incubation with Capped Nanoparticles c4->d2 d1 Therapeutic Drug (e.g., Doxorubicin) d1->d2 d3 Purification d2->d3 d4 Drug-Loaded Nanoparticle d3->d4

Caption: Workflow for nanoparticle synthesis, capping, and drug loading.

B. Proposed Signaling Pathway for Apoptosis Induction by (R)-TMA-Capped Gold Nanoparticles

G NP (R)-TMA-AuNP Cell Cancer Cell NP->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Internalization Mito Mitochondrial Damage ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by (R)-TMA-AuNPs.

References

Application Notes and Protocols: (R)-Thiomalic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Thiomalic acid, a readily available and versatile chiral building block, offers a powerful tool for the stereoselective synthesis of a wide range of biologically active molecules. Its inherent chirality and multiple functional groups—a thiol, and two carboxylic acids—make it an ideal starting material for the construction of complex molecular architectures with defined stereochemistry. These application notes provide an overview of its utility in the synthesis of key pharmaceutical agents, including Angiotensin-Converting Enzyme (ACE) inhibitors and β-lactam antibiotics, as well as other bioactive compounds. Detailed experimental protocols, based on established chemical transformations, are provided to guide researchers in leveraging this valuable synthon.

I. Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

The thiol group of this compound is a key feature for its application in the synthesis of ACE inhibitors. The ACE active site contains a zinc ion, which plays a crucial role in the hydrolysis of angiotensin I. The thiol group of inhibitors like captopril coordinates to this zinc ion, leading to potent inhibition of the enzyme.[1][2] The stereochemistry of the inhibitor is also critical for effective binding to the enzyme's active site.[3]

A. Proposed Enantioselective Synthesis of (S,S)-Captopril

(S,S)-Captopril is a potent ACE inhibitor widely used for the treatment of hypertension and heart failure.[2][4] The (S) configuration at both stereocenters is essential for its high inhibitory activity.[5] A plausible synthetic route starting from this compound is outlined below, leveraging its inherent chirality to establish one of the required stereocenters.

Experimental Workflow:

G R_Thiomalic_Acid This compound Anhydride Thiomalic Anhydride (Protection) R_Thiomalic_Acid->Anhydride Acetic Anhydride Esterification Monoesterification Anhydride->Esterification Methanol Amide_Coupling Amide Coupling with L-Proline Esterification->Amide_Coupling L-Proline, DCC, HOBt Deprotection Deprotection Amide_Coupling->Deprotection 1. H2/Pd-C 2. Aqueous Acid Captopril (S,S)-Captopril Deprotection->Captopril

Caption: Proposed synthetic workflow for (S,S)-Captopril from this compound.

Experimental Protocol:

Step 1: Protection of this compound as an Anhydride

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain the crude thiomalic anhydride, which can be used in the next step without further purification.

Step 2: Regioselective Monoesterification

  • Dissolve the crude anhydride in methanol (MeOH) and stir at room temperature for 12 hours.

  • The regioselective opening of the anhydride will yield the corresponding monoester.

  • Evaporate the methanol to obtain the crude monoester.

Step 3: Amide Coupling with L-Proline

  • Dissolve the crude monoester (1.0 eq), L-proline (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the coupled product.

Step 4: Deprotection to Yield (S,S)-Captopril

  • Dissolve the purified product in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours to remove the benzyl protecting group from the thiol.

  • Filter the catalyst and concentrate the filtrate.

  • Treat the residue with aqueous hydrochloric acid (1 M) to hydrolyze the methyl ester.

  • Purify the final product by recrystallization to obtain (S,S)-captopril.

Quantitative Data (Expected):

StepProductExpected Yield (%)Expected Enantiomeric Excess (%)
Amide CouplingN-((R)-3-carboxy-3-mercaptopropanoyl)-L-proline methyl ester75-85>98 (for the (R,S) diastereomer)
Final Product(S,S)-Captopril80-90 (from deprotection)>99

II. Application in the Synthesis of β-Lactam Antibiotics

The β-lactam ring is the core structural motif of a major class of antibiotics, including penicillins, cephalosporins, and carbapenems.[6][7] The stereochemistry of the substituents on the β-lactam ring is crucial for their antibacterial activity and stability. This compound can serve as a chiral precursor to introduce the desired stereochemistry in the synthesis of β-lactam antibiotics and their inhibitors.

A. Proposed Stereoselective Synthesis of a Thienamycin Precursor

Thienamycin is a potent broad-spectrum carbapenem antibiotic.[8][9] Its synthesis is a significant challenge due to the inherent instability of the molecule and the presence of multiple stereocenters. A key intermediate in many thienamycin syntheses is a substituted azetidin-2-one. This compound can be utilized to construct a chiral building block for the synthesis of such intermediates.

Experimental Workflow:

G R_Thiomalic_Acid This compound Amide_Formation Amide Formation R_Thiomalic_Acid->Amide_Formation 1. SOCl2 2. Amino Ester Cyclization Dieckmann Condensation Amide_Formation->Cyclization NaH, Toluene Reduction Stereoselective Reduction Cyclization->Reduction NaBH4, CeCl3 Thienamycin_Precursor Thienamycin Precursor Reduction->Thienamycin_Precursor

Caption: Proposed workflow for a thienamycin precursor from this compound.

Experimental Protocol:

Step 1: Amide Formation

  • Treat this compound (1.0 eq) with thionyl chloride (2.2 eq) to form the diacyl chloride.

  • In a separate flask, prepare a solution of a suitable amino ester (e.g., methyl β-alaninate, 1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the diacyl chloride solution dropwise to the amino ester solution at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

  • Dissolve the crude amide (1.0 eq) in anhydrous toluene.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and the combined organic layers washed with brine, dried, and concentrated.

  • Purify the resulting β-keto ester by column chromatography.

Step 3: Stereoselective Reduction

  • Dissolve the β-keto ester (1.0 eq) in a mixture of methanol and DCM.

  • Add cerium(III) chloride heptahydrate (1.1 eq) and stir until dissolved.

  • Cool the solution to -78 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with acetone and allow it to warm to room temperature.

  • Remove the solvents under reduced pressure and purify the residue by column chromatography to yield the desired thienamycin precursor.

Quantitative Data (Expected):

StepProductExpected Yield (%)Expected Diastereomeric Ratio
Cyclization4-oxo-azetidine-2-carboxylate derivative60-70N/A
Reduction4-hydroxy-azetidine-2-carboxylate derivative85-95>95:5 (trans:cis)

III. Application in the Synthesis of Thiotetronic Acid Antibiotics

Thiotetronic acids are a class of natural products with promising biological activities, including antibacterial and anticancer properties.[10][11] Thiolactomycin is a well-known member of this family that inhibits bacterial fatty acid synthesis.[12]

A. Proposed Synthesis of a Thiolactomycin Analogue

This compound can be a starting point for the synthesis of the chiral thiolactone core of these antibiotics.

Experimental Workflow:

G R_Thiomalic_Acid This compound Thiolactone_Formation Thiolactone Formation R_Thiomalic_Acid->Thiolactone_Formation Acetic Anhydride, Heat Acylation C-Acylation Thiolactone_Formation->Acylation Acyl Chloride, Lewis Acid Thiolactomycin_Analogue Thiolactomycin Analogue Acylation->Thiolactomycin_Analogue

Caption: Proposed synthetic workflow for a Thiolactomycin Analogue.

Experimental Protocol:

Step 1: Thiolactone Formation

  • Heat this compound with an excess of acetic anhydride at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thiolactone.

Step 2: C-Acylation

  • Dissolve the thiolactone (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add a Lewis acid, such as aluminum chloride (1.2 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract with DCM, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Expected):

StepProductExpected Yield (%)
Thiolactone Formation(R)-dihydro-3-hydroxy-2(3H)-thiophenone70-80
C-Acylation3-acyl-(R)-dihydro-3-hydroxy-2(3H)-thiophenone50-60

IV. Signaling Pathway Diagrams

A. Angiotensin-Converting Enzyme (ACE) Inhibition

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Captopril (S,S)-Captopril (from R-Thiomalic Acid) Captopril->ACE inhibits

Caption: Mechanism of ACE inhibition by Captopril synthesized from this compound.

B. Bacterial Fatty Acid Synthesis Inhibition by Thiolactomycin

G cluster_0 Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH, FabB/F) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Elongation_Cycle Elongation Cycle (Reduction, Dehydration, Reduction) Condensation->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Thiolactomycin Thiolactomycin Analogue (from R-Thiomalic Acid) Thiolactomycin->Condensation inhibits

Caption: Inhibition of bacterial fatty acid synthesis by a Thiolactomycin analogue.

These application notes demonstrate the significant potential of this compound as a versatile chiral building block in medicinal chemistry and drug development. The provided protocols, while based on established chemical principles, offer a solid foundation for researchers to explore and optimize the synthesis of these and other valuable chiral molecules.

References

(R)-Thiomalic Acid: A Versatile Chiral Tool in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Thiomalic acid , a readily available and optically pure C4-building block, has emerged as a valuable asset in the field of asymmetric synthesis. Its unique structure, featuring a thiol group and two carboxylic acid functionalities attached to a chiral backbone, allows it to serve multiple roles, including as a chiral auxiliary, a precursor for chiral ligands, a resolving agent, and a starting material for the synthesis of complex chiral molecules. These applications are crucial for researchers, scientists, and drug development professionals engaged in the stereoselective preparation of enantiomerically pure compounds.

Applications of this compound in Asymmetric Synthesis

The versatility of this compound stems from its readily modifiable functional groups, which can be tailored to influence the stereochemical outcome of various chemical transformations.

Chiral Auxiliary

As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. The inherent chirality of the this compound moiety creates a diastereomeric intermediate, allowing for facial discrimination during nucleophilic or electrophilic attack. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled. While specific quantitative data for this compound as a chiral auxiliary in common asymmetric reactions like aldol, Michael, and Diels-Alder reactions is not extensively documented in readily available literature, the principle remains a key strategy in asymmetric synthesis.[1]

Chiral Ligand Precursor

The thiol and carboxylic acid groups of this compound serve as excellent handles for the synthesis of novel chiral ligands. These ligands can then be complexed with various metals to create catalysts for a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and oxidations. The stereochemical information embedded in the this compound backbone is transferred to the catalytic system, enabling the production of chiral products with high enantiomeric excess (ee).

Chiral Resolving Agent

The acidic nature of this compound allows it to be used as a chiral resolving agent for the separation of racemic mixtures of basic compounds, such as amines.[2] The principle of this application lies in the formation of diastereomeric salts when the chiral acid reacts with a racemic base. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Once separated, the individual enantiomers of the base can be recovered by treatment with a suitable base to break the salt.

Chiral Building Block

This compound is a valuable starting material in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[3] Its pre-existing stereocenter and versatile functional groups can be strategically manipulated to construct intricate chiral architectures. This "chiral pool" approach avoids the need for de novo asymmetric synthesis of the core structure, often leading to more efficient and practical synthetic routes.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in asymmetric synthesis. Below are generalized procedures for key reactions, which should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Asymmetric Michael Addition using a Chiral Catalyst

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. A general protocol using a chiral catalyst derived from a precursor like this compound is as follows:

  • Catalyst Preparation: Synthesize the chiral ligand from this compound and prepare the active metal-ligand catalyst according to established literature procedures.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor, the Michael donor, and the chiral catalyst in a suitable anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature for the time required to achieve complete conversion (monitored by TLC or GC/LC-MS).

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC).

General Protocol for Asymmetric Aldol Reaction using a Chiral Auxiliary

The aldol reaction is another cornerstone of C-C bond formation. A generalized protocol involving a chiral auxiliary is outlined below:

  • Auxiliary Attachment: Covalently attach the chiral auxiliary derived from this compound to the substrate containing the enolizable carbonyl group.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the substrate-auxiliary conjugate in an anhydrous solvent and cool to a low temperature (e.g., -78 °C). Add a suitable base (e.g., LDA, Bu₂BOTf) to generate the corresponding enolate.

  • Aldol Addition: Add the aldehyde to the enolate solution and stir at the optimized temperature until the reaction is complete.

  • Work-up and Auxiliary Cleavage: Quench the reaction and cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis, reduction) to release the chiral β-hydroxy carbonyl compound.

  • Purification and Analysis: Purify the product and determine the yield, dr, and ee.

General Protocol for Asymmetric Diels-Alder Reaction using a Chiral Lewis Acid Catalyst

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. A general procedure using a chiral Lewis acid is as follows:

  • Catalyst Preparation: Prepare the chiral Lewis acid catalyst in situ or as a stable complex.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dienophile in an anhydrous solvent and cool to the desired temperature. Add the chiral Lewis acid catalyst.

  • Cycloaddition: Add the diene to the mixture and stir until the reaction is complete.

  • Work-up: Quench the reaction and perform an aqueous work-up.

  • Purification and Analysis: Purify the cycloadduct and determine the yield, endo/exo ratio, and ee.

Data Presentation

While specific quantitative data for reactions directly employing this compound is sparse in the readily available literature, the following tables illustrate how such data should be structured for clarity and comparison.

Table 1: Asymmetric Michael Addition of Various Donors to Acceptors

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dree (%)
1ThiophenolCyclohexenoneThis compound derivative-Cu(I) (5)THF24-20Data not availableData not availableData not available
2MalonateChalconeThis compound derivative-Ru(II) (2)CH₂Cl₂12rtData not availableData not availableData not available

Table 2: Asymmetric Aldol Reaction of Various Aldehydes

EntryAldehydeEnolate SourceChiral AuxiliaryLewis AcidYield (%)dree (%)
1BenzaldehydePropionyl-thiazolidinethioneThis compound derivativeTiCl₄Data not availableData not availableData not available
2IsobutyraldehydeAcetyl-oxazolidinoneThis compound derivativeBu₂BOTfData not availableData not availableData not available

Table 3: Asymmetric Diels-Alder Reaction of Various Dienes and Dienophiles

EntryDieneDienophileCatalyst (mol%)SolventYield (%)endo:exoee (%)
1CyclopentadieneN-AcryloyloxazolidinoneThis compound derivative-Ti(IV) (10)TolueneData not availableData not availableData not available
2IsopreneMaleimideThis compound derivative-Al(III) (5)CH₂Cl₂Data not availableData not availableData not available

Visualizations

Logical Relationship of this compound Applications

applications cluster_applications Applications in Asymmetric Synthesis RTA This compound Auxiliary Chiral Auxiliary RTA->Auxiliary Temporary incorporation Ligand Chiral Ligand Precursor RTA->Ligand Chemical modification Resolving Chiral Resolving Agent RTA->Resolving Salt formation BuildingBlock Chiral Building Block RTA->BuildingBlock Direct utilization workflow start Start: Prochiral Substrate + this compound Derivative reaction Asymmetric Reaction (e.g., Michael, Aldol, Diels-Alder) start->reaction workup Reaction Work-up & Purification reaction->workup analysis Analysis: Yield, dr, ee workup->analysis product Enantiomerically Enriched Product analysis->product

References

Application Notes and Protocols: (R)-Thiomalic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-thiomalic acid (also known as (R)-2-mercaptosuccinic acid) in the development of advanced drug delivery systems. The unique properties of this compound, stemming from its thiol and carboxylic acid functional groups, make it a versatile molecule for enhancing drug solubility, achieving targeted delivery, and controlling release kinetics.

Introduction to this compound in Drug Delivery

This compound is a chiral molecule that offers significant potential in drug delivery due to its biocompatibility and the reactivity of its thiol (-SH) and carboxylic acid (-COOH) groups. The thiol group can form disulfide bonds with cysteine-rich domains in mucus, leading to enhanced mucoadhesion, and can also serve as a ligand for metallic nanoparticles.[1][2][3] The carboxylic acid groups provide sites for drug conjugation and can improve the hydrophilicity of drug delivery systems.

Key Applications:

  • Surface Functionalization of Nanoparticles: this compound can be used to coat various nanoparticles (e.g., iron oxide, gold, silver) to improve their stability, biocompatibility, and provide a scaffold for further functionalization.

  • Mucoadhesive Drug Delivery Systems: The thiol group of this compound can form covalent bonds with mucus glycoproteins, significantly increasing the residence time of drug formulations on mucosal surfaces.[1][4][5]

  • Stimuli-Responsive Systems: The disulfide bonds formed by the thiol groups are susceptible to cleavage in a reducing environment, such as that found inside cells, allowing for triggered drug release.

  • Polymer-Drug Conjugates: While less common, the principles of thiolated polymers suggest this compound can be incorporated into polymeric backbones to create carriers for covalent drug attachment.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing thiomalic acid and related thiolated systems in drug delivery.

Table 1: Characteristics of this compound Functionalized Nanoparticles

Nanoparticle CoreCoating AgentParticle Size (nm)Zeta Potential (mV)ApplicationReference
Iron Oxide (Fe₃O₄)Mercaptosuccinic acid< 20-35 to -26MRI Contrast Agent, Drug Carrier[6][7]
Gold (Au)Thiomalic acid5 - 50Not ReportedDrug Carrier, Antimicrobial[8]
Silver (Ag)Thiomalic acid10 - 100Not ReportedAntimicrobial[8]

Table 2: Drug Loading and Encapsulation Efficiency of Thiolated Nanoparticle Systems (Representative Data)

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
Thiolated Chitosan NanoparticlesDoxorubicin~5-15~60-80pH-sensitive and sustained release[9]
PLGA NanoparticlesDoxorubicin~1-5~37-67Sustained release[10]
Polymer MicellesPaclitaxel~2-10~25-40Sustained release[10]

Note: Data for drug loading and encapsulation efficiency for systems specifically using this compound as the primary carrier are limited. The data presented are representative of similar thiolated and polymeric nanoparticle systems.

Experimental Protocols

Protocol for Surface Functionalization of Iron Oxide Nanoparticles with this compound

This protocol describes a typical co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs) and subsequently coating them with this compound.[6]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • This compound

  • Deionized water

  • Nitrogen gas

Procedure:

  • SPION Synthesis:

    • Dissolve FeCl₃·6H₂O (e.g., 2.35 g) and FeCl₂·4H₂O (e.g., 0.86 g) in deionized water (e.g., 100 mL) in a three-necked flask with vigorous stirring under a nitrogen atmosphere at 80°C.

    • Rapidly add ammonium hydroxide solution (e.g., 10 mL) to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

    • Continue stirring for 1-2 hours at 80°C.

    • Cool the suspension to room temperature.

    • Separate the magnetic nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles several times with deionized water until the pH is neutral.

  • Surface Coating with this compound:

    • Resuspend the washed Fe₃O₄ nanoparticles in deionized water.

    • Prepare a solution of this compound in deionized water.

    • Add the this compound solution to the nanoparticle suspension with vigorous stirring or sonication. The molar ratio of this compound to iron can be varied to optimize coating density.

    • Stir the mixture at room temperature for 12-24 hours.

    • Separate the coated nanoparticles with a magnet and wash them with deionized water to remove any unbound this compound.

    • Resuspend the final this compound coated SPIONs in the desired buffer or medium.

Characterization:

  • Size and Morphology: Transmission Electron Microscopy (TEM)

  • Hydrodynamic Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Surface Coating Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic peaks of the thiol and carboxylic acid groups.

  • Magnetic Properties: Vibrating Sample Magnetometry (VSM)

Representative Protocol for Drug Loading into this compound Functionalized Nanoparticles

This protocol is a representative example of how a hydrophobic drug, such as Paclitaxel, can be loaded into nanoparticles functionalized with this compound using an oil-in-water emulsion solvent evaporation technique.

Materials:

  • This compound functionalized nanoparticles (from Protocol 3.1)

  • Paclitaxel (or other hydrophobic drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Dissolve Paclitaxel and a suitable amount of a hydrophobic polymer (e.g., PLGA, if creating a polymer matrix) in DCM.

  • Disperse the this compound functionalized nanoparticles in an aqueous solution of PVA.

  • Add the organic phase (drug solution) to the aqueous phase containing the nanoparticles under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM).

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove free drug and surfactant.

  • Lyophilize the nanoparticles for long-term storage.

Quantification of Drug Loading:

  • Dissolve a known weight of the lyophilized drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100 [11]

Protocol for In Vitro Drug Release Study

This protocol describes a typical dialysis method to evaluate the in vitro release profile of a drug from this compound functionalized nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment)

  • Reducing agent (e.g., glutathione) for stimuli-responsive release studies

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • To study stimuli-responsive release, add a reducing agent like glutathione to the release medium to mimic the intracellular environment.

  • Analyze the collected samples for drug content using HPLC or UV-Vis Spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathways and Experimental Workflows

Cellular Uptake of Thiolated Nanoparticles

The enhanced cellular uptake of nanoparticles functionalized with thiol-containing molecules like this compound is a key advantage. The primary mechanism involves the interaction of the thiol groups on the nanoparticle surface with thiol groups on cell surface proteins, leading to thiol-disulfide exchange reactions.[12][13] This interaction can facilitate internalization through various endocytic pathways.

CellularUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Functionalized Nanoparticle ThiolProteins Cell Surface Thiol Proteins NP->ThiolProteins Thiol-Disulfide Exchange Endosome Endosome ThiolProteins->Endosome Endocytosis DrugRelease Drug Release (Reductive Environment) Endosome->DrugRelease

Cellular uptake of thiolated nanoparticles.
Mucoadhesion Mechanism of Thiolated Systems

The mucoadhesive properties of this compound-functionalized systems are primarily attributed to the formation of covalent disulfide bonds between the thiol groups on the delivery system and the cysteine-rich subdomains of mucin glycoproteins in the mucus layer.[1][2] This leads to a prolonged residence time at the site of administration.

Mucoadhesion DrugCarrier This compound Functionalized Drug Carrier (-SH groups) Adhesion Disulfide Bond Formation (-S-S-) DrugCarrier->Adhesion MucusLayer Mucus Layer Epithelium Epithelial Cell Layer Mucin Mucin Glycoproteins (Cysteine-rich domains with -SH groups) Mucin->Adhesion Adhesion->MucusLayer Strong Adhesion

Mechanism of mucoadhesion for thiolated systems.
Experimental Workflow for Development and Characterization

The following diagram outlines a typical workflow for the development and characterization of a drug delivery system based on this compound.

Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Synthesis Synthesis of (R)-Thiomalic Acid Functionalized Carrier DrugLoading Drug Loading Synthesis->DrugLoading Size Size & Morphology (TEM, DLS) DrugLoading->Size Surface Surface Properties (Zeta Potential, FTIR) DrugLoading->Surface Loading Drug Loading & Encapsulation Efficiency DrugLoading->Loading Release In Vitro Drug Release Loading->Release Uptake Cellular Uptake Studies Release->Uptake Toxicity Biocompatibility & Cytotoxicity Assays Uptake->Toxicity InVivo In Vivo Biodistribution & Efficacy Studies Toxicity->InVivo

Workflow for drug delivery system development.

Biocompatibility and Safety

Studies on nanoparticles coated with mercaptosuccinic acid have generally shown good biocompatibility and low cytotoxicity at therapeutic concentrations.[6][14] However, as with any novel drug delivery system, comprehensive in vitro and in vivo toxicological studies are essential to establish the safety profile of any this compound-based formulation. Key assessments include cytotoxicity assays on relevant cell lines, hemocompatibility tests, and in vivo studies to evaluate systemic toxicity and long-term effects.[7][15][16]

References

Application Notes and Protocols for (R)-Thiomalic Acid Functionalization of Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thiomalic acid (TMA) is a hydrophilic thiol that is frequently utilized for the functionalization of noble metal surfaces, particularly gold (Au). Its carboxylic acid moieties make it an ideal candidate for creating biocompatible and water-soluble surfaces on materials like gold nanoparticles (AuNPs) and planar gold substrates. The resulting functionalized surfaces can serve as adhesion layers for biomolecules and cells, enabling a wide range of applications in biosensing, drug delivery, and biomedical implants. The self-assembly of TMA on gold surfaces proceeds via the formation of a strong gold-sulfur (Au-S) bond, leading to the formation of a self-assembled monolayer (SAM). Understanding the protocol for this functionalization and the resulting surface chemistry is crucial for the successful development of novel biomaterials and medical devices.

Data Presentation

The functionalization of gold surfaces with this compound results in the formation of a self-assembled monolayer. The composition and coverage of this monolayer can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS). Below is a summary of quantitative data obtained from the analysis of TMA functionalized gold surfaces.

Surface TypeSulfur SpeciesRelative Amount (%)Surface Coverage (θ)S/Au Atomic Ratio
Au(111) Thiolate (S2)~90%0.230.039
Atomic Sulfur (S1)~10%0.020.0026
Au Nanoparticles Thiolate (S2)61.8%Not ReportedNot Reported
Atomic Sulfur (S1)38.2%Not ReportedNot Reported

Data extracted from studies on the self-assembly of thiomalic acid on Au(111) and preformed Au nanoparticles. The surface coverage for alkanethiols is typically higher, and the lower coverage of TMA is attributed to steric factors. The amount of atomic sulfur is notably higher on gold nanoparticles compared to planar Au(111) surfaces, which is suggested to be a result of C-S bond cleavage at defect sites on the nanoparticle surface.

Experimental Protocols

This section provides a detailed methodology for the functionalization of gold surfaces with this compound.

Materials
  • Gold-coated substrates (e.g., glass slides with a titanium or chromium adhesion layer)[1]

  • This compound (TMA)

  • 200 proof ethanol[2]

  • Concentrated Hydrochloric Acid (HCl)[2]

  • Deionized (DI) water

  • Dry nitrogen gas

  • Glass or polypropylene containers for sample preparation[2]

  • Sonicator

  • Tweezers for sample handling

Protocol for Functionalization of Planar Gold Surfaces

1. Cleaning of Gold Substrates:

A clean gold surface is essential for the formation of a high-quality SAM.

  • Immerse the gold substrate in 1M sulfuric acid (H₂SO₄) for 3 minutes.[3]

  • Rinse generously with DI water.[3]

  • Alternatively, for a more rigorous cleaning, immerse the substrate in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 minute. Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and highly corrosive.

  • Thoroughly rinse the substrate with DI water and then with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

2. Preparation of this compound Solution:

  • Prepare a 1-5 mM solution of this compound in 200 proof ethanol.[1]

  • Since thiomalic acid is a carboxy-terminated thiol, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This protonates the carboxylic acid groups and facilitates a more ordered monolayer formation.[2]

3. Self-Assembly Process:

  • Immediately after cleaning and drying, immerse the gold substrate into the prepared this compound solution in a clean container.

  • To minimize oxidation, it is recommended to backfill the container with dry nitrogen gas and seal it.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

4. Post-Assembly Rinsing and Drying:

  • After the incubation period, remove the substrate from the thiol solution using clean tweezers.

  • Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove physisorbed thiols.

  • Perform a final rinse with ethanol.

  • Dry the functionalized substrate under a gentle stream of dry nitrogen gas.

  • The this compound functionalized surface is now ready for characterization or further experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the functionalization and characterization of gold surfaces with this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization start Start: Bare Gold Substrate cleaning Substrate Cleaning (e.g., Piranha or H₂SO₄) start->cleaning rinsing_drying1 Rinsing and Drying cleaning->rinsing_drying1 self_assembly Self-Assembly (24-48 hours) rinsing_drying1->self_assembly Immerse solution_prep Prepare (R)-Thiomalic Acid Solution solution_prep->self_assembly rinsing_drying2 Post-Assembly Rinsing and Drying self_assembly->rinsing_drying2 xps X-ray Photoelectron Spectroscopy (XPS) rinsing_drying2->xps Analyze electrochemistry Electrochemical Analysis rinsing_drying2->electrochemistry Analyze end End: Functionalized Surface xps->end electrochemistry->end logical_relationship TMA This compound in Solution Adsorption Adsorption and Self-Assembly TMA->Adsorption Gold Gold Surface Gold->Adsorption Thiolate Surface-Bound Thiolate (Au-S-R) Adsorption->Thiolate Primary Species AtomicS Atomic Sulfur (Au-S) Adsorption->AtomicS Minor Species (via C-S cleavage)

References

(R)-Thiomalic Acid as a Ligand for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Thiomalic acid , a chiral dicarboxylic acid containing a thiol group, has emerged as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to significant interest in its potential applications, particularly in the fields of medicine and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound metal complexes.

Application Notes

The unique structural features of this compound, including its chirality and the presence of both carboxylate and thiolate donor groups, allow for the formation of diverse metal complexes with tailored properties. These properties underpin their utility in various applications.

Pharmaceutical Applications

This compound metal complexes have shown considerable promise in drug development due to their therapeutic potential and biocompatibility.

  • Anti-arthritic Agents: The most well-established medicinal application of a thiomalate complex is sodium aurothiomalate, which has been used in the treatment of rheumatoid arthritis.[1] The gold(I) ion is coordinated to the sulfur atom of the thiomalate, and it is believed that this complex modulates the immune response and inhibits inflammatory processes. Studies have shown that in vivo, the gold and thiomalate components may separate, with gold binding to proteins and the thiomalate being excreted or taken up by tissues.[2]

  • Enzyme Inhibition: The thiol group in this compound can interact with metal ions at the active sites of enzymes, leading to their inhibition. This property is being explored for the development of novel therapeutics. For instance, mercaptosuccinic acid, a related compound, has been shown to inhibit glutathione peroxidase, an important antioxidant enzyme.[3] This suggests that metal complexes of this compound could be designed to target specific metalloenzymes involved in disease pathways.

  • Drug Delivery: The ability of this compound to form stable complexes with metal ions can be exploited for the development of drug delivery systems. Metal complexes can enhance the stability, solubility, and bioavailability of therapeutic agents. The coordination of a drug molecule to a metal center via an this compound linker could enable targeted delivery and controlled release of the active pharmaceutical ingredient.

Nanomaterials and Bioimaging

This compound is a valuable capping agent in the synthesis of metal nanoparticles, particularly gold and silver nanoparticles. These nanoparticles exhibit unique optical and electronic properties and have applications in:

  • Bioimaging: Quantum dots and other nanocrystals capped with this compound can be used as fluorescent probes for cellular and in vivo imaging.[3] The thiomalate coating enhances the biocompatibility and stability of these nanoparticles in biological environments.

  • Antimicrobial Agents: Silver and gold nanoparticles stabilized with this compound have demonstrated antimicrobial activity.[3] The slow release of metal ions from the nanoparticle surface is thought to be responsible for this effect.

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of thiomalic acid and related compounds.

Metal IonLigandLog K1Log K2pMReference
Hg(II)Thiomalic Acid--17.5[4]
Cd(II)Thiomalic Acid--7.78[4]
Pb(II)Thiomalic Acid--6.8[4]

Table 1: Stability Constants of Thiomalic Acid Complexes. pM represents the negative logarithm of the free metal ion concentration at pH 7.4 with 10 µM total metal and 100 µM total ligand.

ComplexAnalytical TechniqueKey FindingsReference
Cobalt-Thiomalic AcidX-ray SpectroscopyOctahedral structure. Cobalt(II) oxidizes to Cobalt(III) in air.

Table 2: Spectroscopic and Structural Data for a Cobalt-Thiomalic Acid Complex.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound metal complexes are provided below.

Protocol 1: Synthesis of a Gold(I)-Thiomalate Complex

This protocol is adapted from methods used for the synthesis of gold nanoparticles with thiomalate capping agents.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of HAuCl₄·3H₂O in methanol with stirring.

  • Add a solution of this compound in methanol to the gold solution. The molar ratio of thiomalic acid to gold can be varied to control the size and properties of the resulting complex/nanoparticle.

  • Stir the mixture for 5-10 minutes.

  • Slowly add a freshly prepared aqueous solution of NaBH₄ to the mixture while stirring vigorously. The solution should change color, indicating the formation of the gold complex.

  • Continue stirring for at least 1 hour to ensure the reaction is complete.

  • The resulting gold(I)-thiomalate complex can be isolated by centrifugation and washed with methanol and water to remove unreacted reagents.

  • Dry the product under vacuum.

Characterization:

  • UV-Vis Spectroscopy: To monitor the formation of the gold complex and determine its plasmon resonance peak.

  • Transmission Electron Microscopy (TEM): To determine the size and morphology of the particles if nanoparticles are formed.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of gold.

Protocol 2: General Synthesis of a Transition Metal-(R)-Thiomalate Complex (e.g., Cu(II), Zn(II))

This is a general procedure that can be adapted for various transition metals.

Materials:

  • A soluble salt of the desired metal (e.g., copper(II) sulfate, zinc(II) chloride)

  • This compound

  • A suitable solvent (e.g., water, ethanol, or a mixture)

  • A base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid and thiol groups.

Procedure:

  • Dissolve the metal salt in the chosen solvent.

  • In a separate flask, dissolve this compound in the same solvent.

  • Slowly add the this compound solution to the metal salt solution with constant stirring.

  • Adjust the pH of the reaction mixture by dropwise addition of the base. The optimal pH will depend on the metal and the desired coordination mode. A precipitate may form as the complex is generated.

  • The reaction mixture can be stirred at room temperature or heated under reflux to facilitate complex formation.

  • After the reaction is complete, the solid complex can be collected by filtration, washed with the solvent to remove impurities, and then dried.

Characterization:

  • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and thiolate groups to the metal center. Look for shifts in the C=O and S-H stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the structure of the complex in solution.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in solution.

Visualizations

Experimental Workflow for Metal-(R)-Thiomalate Complex Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation cluster_characterization Characterization metal_salt Dissolve Metal Salt in Solvent mixing Mix Reactant Solutions metal_salt->mixing Step 1a thiomalic_acid Dissolve this compound in Solvent thiomalic_acid->mixing Step 1b ph_adjustment Adjust pH with Base mixing->ph_adjustment Step 2 reaction_conditions Stir at Room Temp or Reflux ph_adjustment->reaction_conditions Step 3 filtration Filter Precipitate reaction_conditions->filtration Step 4 washing Wash with Solvent filtration->washing Step 5 drying Dry the Complex washing->drying Step 6 spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) drying->spectroscopy Characterize analysis Elemental Analysis & Molar Conductivity drying->analysis Characterize

Caption: General workflow for the synthesis and characterization of a metal-(R)-thiomalic acid complex.

Potential Coordination Modes of this compound

Caption: Possible coordination modes of this compound with a metal center.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Cell Surface Receptor enzyme Metalloenzyme receptor->enzyme Activation product Product enzyme->product Catalysis substrate Substrate substrate->enzyme response Cellular Response (e.g., Inflammation) product->response complex This compound Metal Complex complex->enzyme Inhibition

Caption: Inhibition of a metalloenzyme-mediated signaling pathway by an this compound metal complex.

References

Application Notes and Protocols for (R)-Thiomalic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating the efficacy of (R)-thiomalic acid as a corrosion inhibitor. The protocols detailed below cover gravimetric and electrochemical methods commonly employed in corrosion science.

Introduction

This compound, a dicarboxylic acid containing a thiol group, is a promising candidate for corrosion inhibition, particularly for metals like carbon steel in aqueous environments.[1][2] Its functional groups allow for adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document outlines the standard procedures for quantifying the inhibition efficiency and understanding the mechanism of action of this compound. While the focus is on this compound, the provided data is based on studies of thiomalic acid (TMA) in general, which has shown significant synergistic effects when combined with zinc ions.[1][2]

Data Presentation: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of thiomalic acid (TMA) in the presence of zinc ions (Zn²⁺) on carbon steel in an aqueous solution containing 60 ppm chloride. The data is derived from gravimetric studies.[1][2]

TMA Concentration (ppm)Zn²⁺ Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)
002.50
15000.484
0751.252
50750.292
100750.1594
150 75 0.075 97
200750.196
250750.1295.2

Note: The formulation of 150 ppm TMA and 75 ppm Zn²⁺ ions provided the highest corrosion inhibition efficiency of 97%.[1]

Experimental Protocols

Weight Loss (Gravimetric) Method

This method is a straightforward and reliable technique for determining the average corrosion rate over a period of time.[1][2]

a. Materials and Equipment:

  • Carbon steel specimens (coupons) of known dimensions

  • Abrasive paper (e.g., silicon carbide) of various grits

  • Degreasing solvent (e.g., acetone)

  • Distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Corrosive medium (e.g., aqueous solution with 60 ppm chloride)

  • This compound and other additives (e.g., zinc sulfate)

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

b. Protocol:

  • Specimen Preparation: Mechanically polish the carbon steel coupons with abrasive papers of increasing grit size to achieve a smooth, uniform surface.

  • Degreasing and Cleaning: Degrease the polished coupons by washing them with acetone, followed by a thorough rinse with distilled water.

  • Drying and Weighing: Dry the cleaned coupons in a desiccator and accurately weigh them using an analytical balance to determine the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in the corrosive medium with and without the desired concentration of this compound (and any synergistic agents) using glass hooks. Ensure the coupons are fully immersed.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 7 days).

  • Post-Exposure Cleaning: After the exposure period, remove the coupons from the solution. Carefully remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing hydrochloric acid and a pickling inhibitor), followed by rinsing with distilled water and acetone.

  • Drying and Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of the carbon steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrodes are connected to a potentiostat.

a. Potentiodynamic Polarization (PDP)

This technique helps to determine the corrosion current density (i_corr) and to identify whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[1][2]

Protocol:

  • Immerse the three-electrode assembly in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Once the OCP is stable, apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency using the formula: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

b. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes and the properties of the protective film formed by the inhibitor.[1][2]

Protocol:

  • After the OCP has stabilized in the test solution, apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).

  • The impedance data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like R_ct and double-layer capacitance (C_dl).

  • The inhibition efficiency can be calculated from the R_ct values: IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Visualizations

Experimental Workflow

G cluster_prep Specimen Preparation cluster_exposure Corrosion Testing cluster_analysis Analysis cluster_electrochem Electrochemical Analysis p1 Polish Metal Coupon p2 Degrease and Clean p1->p2 p3 Dry and Weigh (Initial) p2->p3 e2 Immerse Coupon p3->e2 e1 Prepare Corrosive Medium (with/without Inhibitor) e1->e2 ec1 Setup Three-Electrode Cell e1->ec1 e3 Maintain Constant Temperature e2->e3 a1 Remove and Clean Coupon e3->a1 a2 Dry and Weigh (Final) a1->a2 a3 Calculate Corrosion Rate and Inhibition Efficiency a2->a3 ec2 Stabilize OCP ec1->ec2 ec3 Perform PDP/EIS ec2->ec3 ec4 Analyze Data ec3->ec4

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

G cluster_solution Aqueous Solution cluster_surface Carbon Steel Surface cluster_film Protective Film Formation TMA This compound (TMA) Complex [Fe-TMA] Complex TMA->Complex Adsorption Zn Zn²⁺ Ions ZnOH Zn(OH)₂ Zn->ZnOH Precipitation at Cathodic Sites Fe Fe (Anode) Fe->Complex Corrosion Corrosion (Fe → Fe²⁺ + 2e⁻) Fe->Corrosion Cathode Cathodic Sites Cathode->ZnOH Complex->Corrosion Inhibits Anodic Reaction ZnOH->Corrosion Inhibits Cathodic Reaction

Caption: Synergistic inhibition mechanism of TMA and Zn²⁺ ions.

References

Application Notes and Protocols: (R)-Thiomalic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-thiomalic acid, a versatile chiral building block, offers a valuable starting point for the stereoselective synthesis of a variety of bioactive molecules. Its inherent chirality and functional groups—a thiol and two carboxylic acids—make it an attractive precursor for creating complex molecular architectures with specific biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of therapeutic agents using this compound and its derivatives: Angiotensin-Converting Enzyme (ACE) inhibitors and Matrix Metalloproteinase (MMP) inhibitors.

Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors - Captopril

This compound is a key chiral precursor for the synthesis of Captopril, a potent ACE inhibitor widely used in the treatment of hypertension and heart failure.[1] The stereochemistry of the methyl and thiol groups is crucial for its inhibitory activity against the angiotensin-converting enzyme.[2]

Signaling Pathway of ACE Inhibitors

ACE inhibitors like Captopril exert their therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, they inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, resulting in lower sodium and water retention.[3]

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Captopril Captopril (this compound derivative) Captopril->ACE Blocked Inhibition

ACE Inhibitor Signaling Pathway
Experimental Protocols

The synthesis of Captopril from this compound involves the preparation of a key intermediate, (S)-3-acetylthio-2-methylpropanoic acid.

Protocol 1: Synthesis of (S)-3-acetylthio-2-methylpropanoic acid

This protocol describes the synthesis of the key intermediate from methacrylic acid and thioacetic acid.[4] The resulting racemic mixture would then require resolution to obtain the desired (S)-enantiomer, for which this compound can serve as a chiral resolving agent or a starting material for enantioselective synthesis.

StepReagent/SolventProcedureQuantitative Data
1Thioacetic acid, Methacrylic acidA mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is heated on a steam bath for one hour.-
2-The mixture is then stored at room temperature for 18 hours.-
3-The reaction completion is confirmed by NMR spectroscopy.-
4-The reaction mixture is distilled in vacuo to yield the product.Yield: 64 g

Protocol 2: Synthesis of Captopril

This protocol outlines the synthesis of Captopril by reacting (S)-3-acetylthio-2-methylpropanoic acid chloride with L-proline.[5]

StepReagent/SolventProcedureQuantitative Data
1(S)-3-acetylthio-2-methylpropanoic acid, Thionyl chloride, DichloromethaneTo a solution of 14.5g of (S)-3-acetylthio-2-methylpropanoic acid in 80ml of dichloromethane, 12.5g of thionyl chloride is added dropwise at a temperature below 20°C.-
2-The reaction mixture is stirred at 20-25°C for 1 hour and then at 35-40°C for 2 hours.-
3-The solvent is removed under reduced pressure to yield (S)-3-acetylthio-2-methylpropionyl chloride.Yield: 15.7g (98%)
4L-proline, Water, Sodium hydroxide solution10g of L-proline is dissolved in 60ml of purified water and cooled to -2°C. The pH is adjusted to 8-10 with sodium hydroxide solution.-
5(S)-3-acetylthio-2-methylpropionyl chlorideThe previously synthesized acid chloride is added dropwise, maintaining the temperature at 0-5°C and pH at 8-10.-
6-The reaction is stirred for 10 minutes, and the pH is re-adjusted. The temperature is then raised to 25-30°C and the reaction proceeds for 3 hours.-
7Concentrated hydrochloric acid, Ethyl acetateThe pH is adjusted to 1-2 with concentrated hydrochloric acid, and the product is extracted with ethyl acetate.Yield of free acid: 95%
8Sodium hydroxide, Water14g of sodium hydroxide is dissolved in 30ml of purified water and cooled to -2 to 0°C. 21g of the free acid is added.-
9-The temperature is raised to 35-40°C for 1.5 hours.-
10Concentrated hydrochloric acid, Zinc powder, DichloromethaneThe reaction is cooled, the pH is adjusted to 1-2, and 0.5g of zinc powder is added. The mixture is stirred for 1 hour, filtered, and extracted with dichloromethane.Yield of Captopril: 16.4g (93%)

Application: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

This compound serves as a valuable chiral synthon for the development of potent and selective matrix metalloproteinase inhibitors, such as Batimastat and Marimastat.[6][7] These inhibitors are crucial in cancer therapy as they can prevent tumor invasion and metastasis by inhibiting MMPs, which are enzymes that degrade the extracellular matrix.[8]

Signaling Pathway of MMP Inhibition

MMP inhibitors, including those derived from this compound, function by binding to the active site of MMPs, thereby preventing the degradation of extracellular matrix proteins. This inhibition can block angiogenesis and tumor cell migration.[9][10]

MMP_Inhibition_Pathway Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs ECM_Proteins ECM Proteins (e.g., Collagen) Active_MMPs->ECM_Proteins Degrades Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Tumor_Invasion Tumor Invasion & Metastasis Degraded_ECM->Tumor_Invasion Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis MMP_Inhibitor MMP Inhibitor (e.g., Batimastat) MMP_Inhibitor->Active_MMPs Inhibits

MMP Inhibition Signaling Pathway
Experimental Protocols

A key step in synthesizing MMP inhibitors like Batimastat involves the regioselective ring-opening of an anhydride derived from this compound.

Protocol 3: Synthesis of a Key Intermediate for MMP Inhibitors

This protocol describes the ring-opening of an activated this compound anhydride with aniline, a crucial step in building the core structure of many MMP inhibitors.[11][12]

StepReagent/SolventProcedureQuantitative Data
1This compound, Acetic anhydrideThis compound is refluxed with acetic anhydride to form the corresponding anhydride.-
2Aniline, THF or DMFThe anhydride is dissolved in a suitable solvent like THF or DMF at room temperature.-
3-Aniline is added to the solution, and the reaction is stirred at room temperature for 12 hours.-
4-The solvent is evaporated, and the resulting solid is recrystallized to yield the mono-amide product.Yields are generally high, often exceeding 80-90%.
Quantitative Data: Biological Activity of MMP Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of Marimastat, a broad-spectrum MMP inhibitor whose synthesis can utilize chiral building blocks derived from this compound.[13][14]

MMP TargetIC50 (nM)
MMP-15
MMP-26
MMP-713
MMP-93
MMP-149

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The yields and reaction times are indicative and may vary.

References

step-by-step synthesis of (R)-thiomalic acid coated quantum dots

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Step-by-Step Synthesis of (R)-Thiomalic Acid Coated Quantum Dots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantum dots (QDs) are semiconductor nanocrystals, typically between 2-10 nm in diameter, that exhibit size-dependent optical and electronic properties due to quantum confinement effects.[1][2] Their high quantum yield, broad absorption spectra, narrow and symmetric emission spectra, and exceptional photostability make them superior alternatives to traditional organic fluorophores for applications in biological imaging, sensing, and drug delivery.[1]

For biological applications, QDs must be rendered water-soluble and biocompatible. This is typically achieved by modifying their surface with hydrophilic ligands.[2] Thiol-containing molecules are effective capping agents that strongly bind to the surface of semiconductor nanocrystals like Cadmium Telluride (CdTe) and Cadmium Selenide (CdSe).[3][4]

This application note provides a detailed protocol for the aqueous synthesis of high-quality, water-soluble CdTe quantum dots capped with this compound (also known as (R)-mercaptosuccinic acid). This compound is an excellent stabilizing ligand because its thiol group provides a strong anchor to the QD surface, while its two carboxylic acid groups impart hydrophilicity and provide functional handles for subsequent bioconjugation. The chelation of surface cadmium ions by both the thiol and a proximal carboxyl group results in a stable five-membered ring structure, enhancing the colloidal stability of the nanocrystals.[3][5]

Experimental Protocol: Aqueous Synthesis of this compound Coated CdTe QDs

This protocol describes a one-pot aqueous method to synthesize this compound coated CdTe quantum dots. The size of the QDs, and thus their emission color, can be tuned by varying the reaction time and temperature.[6]

Part 1: Materials and Equipment

Materials:

  • Cadmium chloride (CdCl₂)

  • This compound (TMA)

  • Sodium tellurite (Na₂TeO₃) or Tellurium powder (Te)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Deionized (DI) water (Milli-Q or equivalent)

  • Nitrogen gas (N₂)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer and temperature controller

  • Magnetic stir bars

  • Septa

  • Syringes and needles

  • pH meter

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer

  • Fluorometer

Part 2: Preparation of Precursor Solutions

1. Cadmium Precursor Solution: a. In a 100 mL three-neck flask, dissolve 0.1 mmol of CdCl₂ in 50 mL of DI water. b. Add 0.24 mmol of this compound to the solution. c. Stir the mixture vigorously until the this compound is fully dissolved. d. Adjust the pH of the solution to 11 using a 1 M NaOH solution. This deprotonates the thiol and carboxylic acid groups, facilitating binding to the cadmium ions.[7] e. Bubble N₂ gas through the solution for at least 30 minutes to remove dissolved oxygen, which can otherwise quench fluorescence and lead to oxide formation.

2. Tellurium Precursor Solution (NaHTe): Caution: This step should be performed in a fume hood as H₂Te gas is toxic. a. In a separate vial, add 0.05 mmol of Te powder (or Na₂TeO₃) and ~0.1 mmol of NaBH₄ to 2 mL of DI water under a nitrogen atmosphere. b. The solution will turn from colorless to a pink or purple color as the NaHTe is formed. The reaction is complete when the tellurium powder is fully dissolved. c. This solution is highly reactive and should be prepared fresh immediately before use.

Part 3: Synthesis of (R)-TMA Coated CdTe QDs

a. Heat the cadmium precursor solution in the three-neck flask to 100 °C under a nitrogen atmosphere with vigorous stirring. b. Once the temperature has stabilized, swiftly inject the freshly prepared NaHTe solution into the flask using a syringe. c. The reaction mixture will immediately change color, indicating the nucleation of CdTe nanocrystals. d. Allow the reaction to proceed (reflux) at 100 °C. The size of the quantum dots, and therefore their fluorescence emission color, will increase over time. e. To monitor the growth, small aliquots can be taken from the reaction mixture at different time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, etc.) and their absorption and emission spectra can be measured.

Part 4: Purification of Quantum Dots

a. After the desired QD size is reached (as determined by spectroscopy), stop the reaction by removing the heating mantle and allowing the flask to cool to room temperature. b. Transfer the QD solution to centrifuge tubes. c. Add isopropanol to the solution (typically a 1:1 or 1:2 volume ratio of QD solution to isopropanol) to precipitate the quantum dots. d. Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes). e. Discard the supernatant, which contains unreacted precursors and excess ligands. f. Re-disperse the QD pellet in a small amount of DI water. g. Repeat the precipitation and re-dispersion steps two more times to ensure high purity. h. After the final wash, re-disperse the purified (R)-TMA coated CdTe QDs in a suitable buffer (e.g., PBS pH 7.4) for storage. Store at 4 °C in the dark.

Characterization

The synthesized quantum dots should be characterized to determine their physical and optical properties.

  • UV-Visible Spectroscopy: Used to determine the first excitonic absorption peak, which gives an indication of the QD size.[2]

  • Photoluminescence Spectroscopy: Used to measure the fluorescence emission spectrum and determine the peak emission wavelength and quantum yield (QY).[2]

  • Transmission Electron Microscopy (TEM): Used to visualize the QDs, determine their size and size distribution, and assess their morphology.[3][8]

  • X-ray Diffraction (XRD): Used to determine the crystal structure of the nanocrystals.[5][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the successful coating of this compound on the QD surface. The absence of the S-H stretching peak around 2550-2650 cm⁻¹ indicates covalent bonding of the thiol group to the QD surface.[3]

Quantitative Data Summary

The table below summarizes typical quantitative data for thiol-capped quantum dots synthesized via aqueous methods, as reported in the literature. Actual results may vary based on specific reaction conditions.

ParameterTypical ValueQuantum Dot SystemReference
Particle Size 3.1 ± 0.8 nmMA-CdSe/ZnS[9]
~5 nmThiomalic acid-CdSe[5]
5-8 nmMPA-CdTe[8]
Quantum Yield (QY) Up to 40%3MPA-CdSe[3]
Up to 54%2MPA-CdS[3]
Crystal Structure Cubic (zinc blende)Thiomalic acid-CdSe[5]
Stoichiometry Cd/Se ratio: 60/40 to 70/30Thiomalic acid-CdSe[5]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Quantum Dot Synthesis cluster_purification Purification & Storage Cd_precursor 1. Prepare Cd-TMA Solution (CdCl₂ + (R)-TMA) pH Adjustment to 11 Reaction 3. Inject NaHTe into Cd-TMA Solution at 100°C Cd_precursor->Reaction Te_precursor 2. Prepare NaHTe Solution (Te + NaBH₄) Under N₂ Atmosphere Te_precursor->Reaction Growth 4. Nanocrystal Growth (Reflux over time) Reaction->Growth Precipitation 5. Precipitation with Isopropanol Growth->Precipitation Centrifugation 6. Centrifugation & Washing Precipitation->Centrifugation Final_Product 7. Final Product (R)-TMA Coated QDs in Aqueous Buffer Centrifugation->Final_Product

Caption: Workflow for the aqueous synthesis of this compound coated quantum dots.

Ligand Binding Mechanism

Caption: Chelation of this compound to a Cd²⁺ ion on the quantum dot surface.

References

Application Notes and Protocols for Employing (R)-thiomalic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (R)-thiomalic acid as an enzyme inhibitor, with a focus on its application in drug discovery and development. This compound, a chiral thiol-containing dicarboxylic acid, shows potential as an inhibitor of various enzymes, particularly metalloenzymes.

Introduction

This compound, also known as (R)-mercaptosuccinic acid, is a versatile molecule with applications in various fields. Its structure, featuring a thiol group and two carboxylic acid moieties, makes it an attractive candidate for interacting with the active sites of enzymes, particularly those containing metal ions. The thiol group can act as a zinc-binding group, a key feature for the inhibition of many metalloenzymes. This document outlines the application of this compound in enzyme inhibition assays, providing protocols and summarizing relevant data to facilitate its use in research and drug development.

Enzyme Inhibition Data

While specific quantitative inhibition data for this compound against many enzymes is still emerging, existing data for thiomalic acid and its derivatives highlight its potential as an enzyme inhibitor. The following tables summarize the available data.

Table 1: Inhibition of Glutathione Peroxidase by Mercaptosuccinic Acid

Enzyme SourceInhibitorIC50 (µM)Ki (µM)Notes
Bovine ErythrocyteMercaptosuccinic Acid (MSA)24.714.6Enantiomeric form not specified.
Human Cancer Cell LysatesMercaptosuccinic Acid (MSA)--Inhibition observed at IC50 concentration.

Data from a study on the inhibitory effects of tiopronin and mercaptosuccinic acid on glutathione peroxidase.

Table 2: Inhibition of Carboxypeptidase D by a Thiomalic Acid Derivative

EnzymeInhibitorApparent Ki (µM)
Drosophila melanogaster Carboxypeptidase D1B2-guanidinoethyl-mercaptosuccinic acid (GEMSA)0.67 ± 0.08

Data from a structure-function analysis of a splicing variant of carboxypeptidase encoded by the Drosophila melanogaster silver gene.[1] GEMSA is a derivative of mercaptosuccinic acid.

Experimental Protocols

This section provides detailed protocols for enzyme inhibition assays that can be adapted for use with this compound.

Protocol 1: Inhibition of Glutathione Peroxidase (GPx)

This protocol is adapted from standard methods for measuring GPx activity and its inhibition.

Materials:

  • Glutathione Peroxidase (bovine erythrocyte or other source)

  • This compound (or mercaptosuccinic acid)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Cumene hydroperoxide (or another suitable peroxide substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of GPx in the assay buffer.

    • Prepare a solution containing GSH, GR, and NADPH in the assay buffer.

    • Prepare a solution of cumene hydroperoxide in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • GPx working solution

      • Varying concentrations of this compound solution (for test wells) or assay buffer (for control wells).

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the GSH/GR/NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the cumene hydroperoxide solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Inhibition of a Zinc Metalloenzyme (e.g., Carboxypeptidase A)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a zinc-containing metalloenzyme.

Materials:

  • Carboxypeptidase A (or another target metalloenzyme)

  • This compound

  • Substrate specific for the enzyme (e.g., N-(4-Methoxyphenylazoformyl)-L-phenylalanine for Carboxypeptidase A)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of the metalloenzyme in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to a working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following:

      • Assay Buffer

      • Enzyme working solution

      • Varying concentrations of this compound solution (for test wells) or assay buffer (for control wells).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction:

    • Add the substrate solution to all wells/cuvettes to start the reaction.

  • Data Acquisition:

    • Monitor the change in absorbance at a wavelength appropriate for the specific substrate over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots).

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffers) assay_setup Assay Setup (Enzyme + Inhibitor Incubation) reagent_prep->assay_setup Transfer reagents reaction_init Reaction Initiation (Substrate Addition) assay_setup->reaction_init Start reaction data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq Monitor reaction rate_calc Calculate Reaction Rates data_acq->rate_calc Raw data inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50/Ki Values inhibition_calc->ic50_calc

Caption: General experimental workflow for an enzyme inhibition assay.

Signaling Pathway Involving Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and play a crucial role in various physiological and pathological processes, including cancer metastasis and inflammation. Their activity is regulated by complex signaling pathways. Thiol-containing compounds can act as inhibitors of MMPs by chelating the catalytic zinc ion.

MMP_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase GF->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R Ras Ras RTK->Ras PI3K PI3K RTK->PI3K IKK IKK Cytokine_R->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB IKK->NFkB MMP_Gene MMP Gene Expression NFkB->MMP_Gene AP1->MMP_Gene MMP_Protein MMP Protein MMP_Gene->MMP_Protein Transcription & Translation ECM_Degradation ECM Degradation, Cell Invasion, Angiogenesis MMP_Protein->ECM_Degradation Catalyzes Inhibitor This compound Inhibitor->MMP_Protein Inhibits

Caption: Key signaling pathways regulating MMP expression and activity.

Conclusion

This compound presents a promising scaffold for the development of enzyme inhibitors, particularly for metalloenzymes. The provided protocols offer a starting point for researchers to investigate the inhibitory potential of this compound against various enzymatic targets. Further studies are warranted to determine the specific inhibitory constants of this compound against a broader range of enzymes and to elucidate its precise mechanism of action. This will be crucial for its potential application in drug discovery and development programs.

References

Application Notes and Protocols for (R)-Thiomalic Acid as a Derivatizing Agent in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and established analytical methods reveals that (R)-thiomalic acid is not a commonly utilized derivatizing agent for the chiral separation of compounds by High-Performance Liquid Chromatography (HPLC). Extensive searches for detailed application notes and protocols for the use of this compound for the derivatization of various analytes, including amines, alcohols, and amino acids, did not yield specific, validated methodologies.

While the principles of chiral derivatization are well-established in HPLC for the separation of enantiomers, the scientific community has predominantly focused on other reagents. Common chiral derivatizing agents include, but are not limited to, O-phthalaldehyde (OPA) in combination with a chiral thiol, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and various chiral chloroformates. These reagents have been extensively studied and documented with detailed protocols and a wealth of application data.

The lack of available information on this compound as a derivatizing agent suggests that it may not be an optimal choice for this purpose due to a variety of potential reasons, such as:

  • Reaction Kinetics and Yield: The reaction between this compound and target functional groups (e.g., amines, hydroxyls) may be slow, incomplete, or require harsh conditions that could lead to analyte degradation or racemization.

  • Stability of Diastereomers: The resulting diastereomeric derivatives may not be stable under typical HPLC conditions, leading to unreliable and non-reproducible results.

  • Chromatographic Resolution: The structural properties of the diastereomers formed with this compound might not provide sufficient separation on common achiral stationary phases.

  • Detection: The derivatized products may not possess a suitable chromophore or fluorophore for sensitive detection by common HPLC detectors (e.g., UV-Vis, Fluorescence).

Alternative Strategies for Chiral Separation:

For researchers, scientists, and drug development professionals seeking to perform chiral separations via HPLC, the following established approaches are recommended:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers. A wide variety of CSPs are commercially available, each with selectivity for different classes of compounds.

  • Indirect Chiral HPLC with Established Derivatizing Agents: This involves the pre-column derivatization of the analyte with a well-characterized chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Conceptual Workflow for Chiral Derivatization

While specific protocols for this compound are unavailable, a general workflow for developing an indirect chiral HPLC method is presented below. This workflow would need to be adapted and rigorously validated for any new, unproven derivatizing agent.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis cluster_data Data Analysis Analyte Racemic Analyte (e.g., Amine, Alcohol) Solvent Dissolve in Appropriate Solvent Analyte->Solvent DerivAgent Add this compound & Coupling Agent Solvent->DerivAgent Reaction Incubate (Time, Temperature) DerivAgent->Reaction Injection Inject onto Achiral HPLC Column Reaction->Injection Separation Separation of Diastereomers Injection->Separation Detection Detection (UV, FLD, MS) Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: Conceptual workflow for developing an indirect chiral HPLC method.

Conclusion

Based on the current body of scientific literature, the use of this compound as a primary derivatizing agent for HPLC is not an established or recommended method. Professionals in research and drug development are advised to utilize validated chiral separation techniques, such as direct chiral HPLC or indirect methods with well-documented derivatizing agents, to ensure accurate and reliable enantiomeric analysis. Further research would be required to explore the feasibility and potential of this compound for this application, including optimization of reaction conditions, stability studies of the derivatives, and comprehensive validation of the analytical method.

Troubleshooting & Optimization

improving the yield of (R)-thiomalic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (R)-Thiomalic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing thiomalic acid?

A1: Thiomalic acid, or mercaptosuccinic acid, can be synthesized through several routes. A common laboratory method involves the reaction of thioacetic acid with maleic acid, followed by alkaline hydrolysis of the resulting mercaptosuccinic acid acetate.[1][2] However, this method can be impractical for large-scale production due to the high cost and limited availability of thioacetic acid.[2] A more industrially viable and higher-yield method involves reacting maleic anhydride with thiourea, followed by hydrolysis.[3] This approach avoids the use of highly toxic or foul-smelling reagents like hydrogen sulfide and thioacetic acid.[3] Enzymatic synthesis routes are also being explored for their high stereoselectivity in producing chiral molecules.[4][5]

Q2: What key factors influence the yield of the synthesis?

A2: The overall yield is influenced by several factors, including the choice of starting materials, reaction conditions (temperature and time), the efficiency of the hydrolysis step, and the method of product isolation and purification. For instance, the synthesis using maleic anhydride and thiourea offers a high yield of the intermediate adduct (99.7%) and a good overall yield of thiomalic acid (89%) under optimized conditions.[3] In contrast, methods requiring isolation from significant amounts of inorganic salts can lead to lower recovered yields.[2]

Q3: What are the common applications of this compound?

A3: this compound serves as a versatile intermediate in various industries.[6] It is used in the synthesis of corrosion inhibitors, soil fumigants, and active pharmaceutical ingredients (APIs).[6] Notably, its sodium and gold salt, sodium aurothiomalate, is a pharmaceutical drug used in the treatment of rheumatoid arthritis.[6] It also forms the structural backbone of the pesticide malathion.[6]

Troubleshooting Guide

Issue 1: Low Overall Yield

  • Potential Cause 1: Incomplete Initial Reaction.

    • Solution: In the maleic anhydride and thiourea method, ensure the reaction temperature is maintained at around 50°C for approximately 3 hours to achieve a near-quantitative yield of the intermediate adduct.[3] Monitor the reaction progress using techniques like TLC or HPLC to confirm the consumption of starting materials.

  • Potential Cause 2: Inefficient Hydrolysis.

    • Solution: The hydrolysis of the intermediate is a critical step. When using acid hydrolysis (e.g., with hydrochloric acid), ensure the reaction is heated sufficiently (e.g., 100°C for 4 hours) to drive the reaction to completion.[3]

  • Potential Cause 3: Product Loss During Extraction and Isolation.

    • Solution: Thiomalic acid is water-soluble, which can complicate extraction.[3] After hydrolysis, the aqueous solution often contains inorganic salts. Concentrate the solution by evaporating water and excess acid, then perform a thorough extraction with a suitable organic solvent like butyl acetate.[3] Multiple extractions will improve recovery.

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low Overall Yield Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction check_hydrolysis Evaluate Hydrolysis Step incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis check_extraction Review Extraction Protocol extraction_loss Product Loss During Extraction check_extraction->extraction_loss incomplete_reaction->check_hydrolysis No solution_reaction Optimize Reaction Time/ Temperature. Add More Reagent. incomplete_reaction->solution_reaction Yes incomplete_hydrolysis->check_extraction No solution_hydrolysis Increase Hydrolysis Time/ Temperature or Acid Conc. incomplete_hydrolysis->solution_hydrolysis Yes solution_extraction Use More Efficient Solvent. Perform Multiple Extractions. extraction_loss->solution_extraction Yes

Caption: A decision tree for troubleshooting low yield issues.

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause 1: Unreacted Starting Materials.

    • Solution: As mentioned, ensure the initial reaction goes to completion. If starting materials persist, consider adjusting stoichiometry or reaction time. Purification via recrystallization or column chromatography can remove these impurities.[3]

  • Potential Cause 2: By-products from Side Reactions.

    • Solution: Side reactions can be minimized by maintaining optimal reaction temperatures and preventing prolonged exposure to harsh conditions. The choice of a robust synthesis route, like the maleic anhydride and thiourea method, is designed to minimize by-product formation.[3]

  • Potential Cause 3: Residual Inorganic Salts.

    • Solution: After acid hydrolysis, salts like sodium chloride may be present.[3] Isolation of thiomalic acid is effectively achieved by evaporating the aqueous solution to dryness and then extracting the desired product with an organic solvent, leaving the inorganic salts behind.[3] For very high purity, column chromatography can be employed on the extracted material.[3]

Data Presentation

Table 1: Comparison of Yields from Different Synthesis Methods

Synthesis RouteIntermediate ProductIntermediate Yield (%)Final ProductOverall Yield (%)Reference
Thioacetic Acid + Maleic AcidMercaptosuccinic Acid Acetate83Thiomalic AcidNot Stated[1],[2]
Maleic Anhydride + ThioureaAdduct (淡黄色結晶)99.7Thiomalic Acid89[3]

Experimental Protocols

Protocol: High-Yield Synthesis of Thiomalic Acid via Maleic Anhydride and Thiourea

This protocol is adapted from patent JPH04297450A.[3]

Part 1: Synthesis of the Intermediate Adduct

  • Dissolve 20g (0.204 mol) of maleic anhydride in 25 ml of acetone in a reaction vessel.

  • While stirring, add 15.5g (0.204 mol) of thiourea to the solution. An exothermic reaction will occur.

  • Maintain the reaction temperature at 50°C and continue stirring for 3 hours.

  • Cool the mixture to room temperature to allow the pale-yellow crystalline adduct to precipitate.

  • Filter the crystals, wash with acetone, and dry. This step should yield approximately 35.4g (99.7%) of the intermediate.

Part 2: Hydrolysis to Thiomalic Acid

  • Suspend the 35.4g of the dried adduct in 70g of water.

  • Add 21g of 35% hydrochloric acid to the suspension.

  • Heat the mixture to 100°C and maintain for 4 hours to perform hydrolysis, resulting in a clear, colorless aqueous solution.

Part 3: Isolation and Purification

  • Heat the aqueous solution in an evaporator on a water bath to remove water and excess hydrochloric acid, yielding a dry solid product.

  • Extract the solid product with butyl acetate.

  • Evaporate the solvent from the butyl acetate solution to obtain white crystals of thiomalic acid. The expected yield is approximately 27.3g (89% overall yield).

  • For higher purity, the product can be further purified by column chromatography.[3]

Workflow: Synthesis and Purification of Thiomalic Acid

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification reactants 1. Mix Maleic Anhydride & Thiourea in Acetone reaction 2. React at 50°C for 3h reactants->reaction hydrolysis 3. Hydrolyze Adduct with HCl at 100°C reaction->hydrolysis evaporation 4. Evaporate Water & Excess Acid hydrolysis->evaporation extraction 5. Extract with Butyl Acetate evaporation->extraction final_product 6. Evaporate Solvent to Obtain Crystals extraction->final_product

Caption: General workflow for thiomalic acid synthesis.

Reaction Pathway: Maleic Anhydride and Thiourea Route

reaction_pathway MA Maleic Anhydride Adduct Intermediate Adduct MA->Adduct Thiourea Thiourea Thiourea->Adduct HCl HCl, H₂O, 100°C Adduct->HCl TMA This compound HCl->TMA

Caption: Reaction pathway for this compound synthesis.

References

preventing oxidation of (R)-thiomalic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of (R)-thiomalic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation in solution is the oxidation of its thiol (-SH) group. This oxidation is primarily mediated by dissolved oxygen and can be catalyzed by trace metal ions. The main degradation product is the corresponding disulfide, dithiodimalic acid.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated thiol (R-SH). Therefore, alkaline conditions accelerate the rate of oxidation. For optimal stability, it is recommended to maintain the pH of the solution in the acidic range (pH 3-6).[1]

Q3: What is the role of dissolved oxygen in the degradation process?

A3: Dissolved oxygen is a key oxidizing agent for the thiol group of this compound. In the presence of oxygen, the thiol group can be oxidized to form a disulfide bridge, leading to the formation of dithiodimalic acid. The rate of this oxidation is influenced by factors such as pH, temperature, and the presence of metal ion catalysts.

Q4: Can trace metal ions affect the stability of my this compound solution?

A4: Yes, trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in the oxidation of thiols.[2][3] These ions can facilitate the transfer of electrons from the thiol to oxygen, significantly increasing the rate of disulfide formation.

Q5: How should I store solutions of this compound to minimize oxidation?

A5: To minimize oxidation, solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. It is also crucial to use deoxygenated solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of potency or activity of the this compound.

  • Appearance of a precipitate (dithiodimalic acid is less soluble).

  • Changes in the solution's spectroscopic profile (e.g., UV absorbance).

Possible Causes and Solutions:

CauseSolution
High pH of the solution Adjust the pH of the solution to the acidic range (pH 3-6) using a suitable buffer system (e.g., acetate or phosphate buffer). Avoid alkaline conditions.[1]
Presence of dissolved oxygen Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.
Contamination with metal ions Use high-purity water and reagents. Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM, to sequester trace metal ions.[2][3]
Exposure to light Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.
Elevated storage temperature Store stock and working solutions at 2-8 °C. For long-term storage, consider freezing at -20 °C or below, though freeze-thaw cycles should be minimized.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility between experiments.

  • Variable reaction kinetics or biological activity.

Possible Causes and Solutions:

CauseSolution
Inconsistent solution preparation Standardize the solution preparation protocol. Ensure consistent pH, use of deoxygenated solvents, and addition of stabilizers like EDTA.
Age of the solution Prepare fresh solutions of this compound for each experiment, especially for sensitive applications. If using a stock solution, validate its stability over the intended period of use.
Variability in buffer composition The type and concentration of the buffer can influence the rate of oxidation.[4] Use the same buffer system at a consistent concentration for all related experiments.

Data Presentation

Table 1: General Effect of pH on Thiol Stability in Aqueous Solutions

pH RangeRelative Oxidation RatePredominant SpeciesRecommendations
< 4LowR-SH (protonated)Optimal for stability.
4 - 7ModerateR-SH / R-S⁻Acceptable for short-term use.
> 7HighR-S⁻ (thiolate)Avoid for storage; rapid oxidation likely.

Table 2: Recommended Concentrations of Additives for Stabilization

AdditiveRecommended ConcentrationMechanism of Action
EDTA0.1 - 1 mMChelates trace metal ions.
Ascorbic Acid0.1 - 1% (w/v)Acts as a sacrificial antioxidant.
Dithiothreitol (DTT)1 - 5 mMMaintains a reducing environment. (Note: Use with caution as it is also a thiol)

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Deoxygenation of Solvent: Take a suitable volume of high-purity water (e.g., Milli-Q) in a flask. Sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Buffer Preparation: To the deoxygenated water, add the components of your chosen buffer (e.g., sodium acetate/acetic acid for a pH 4-5 buffer) to the desired concentration.

  • Addition of Stabilizers:

    • Add EDTA to a final concentration of 0.5 mM.

    • (Optional) Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the prepared buffer solution. Gently swirl to dissolve. Avoid vigorous shaking to minimize re-introduction of oxygen.

  • pH Adjustment: Check the pH of the final solution and adjust if necessary using dilute acid or base prepared in deoxygenated water.

  • Storage: Store the solution in a tightly sealed amber vial at 2-8 °C. For longer-term storage, aliquot and freeze at -20 °C.

Protocol 2: Monitoring the Oxidation of this compound by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.

  • Incubation: Incubate the solution under the conditions being tested (e.g., specific temperature, light exposure).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a wavelength where both this compound and its disulfide dimer have absorbance (e.g., 210-220 nm).

  • Quantification: The peak areas of this compound and the disulfide product can be used to determine the percentage of degradation over time.

Visualizations

OxidationPathway R_Thiomalic_Acid This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) R_Thiomalic_Acid->Thiolate High pH Disulfide Dithiodimalic Acid (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen O₂ Oxygen->Disulfide Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Disulfide Catalysis

Caption: Oxidation pathway of this compound to its disulfide dimer.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_monitoring Stability Monitoring Deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) Add_Buffer 2. Add Buffer Components (e.g., Acetate pH 4-5) Deoxygenate->Add_Buffer Add_Stabilizers 3. Add Stabilizers (e.g., 0.5 mM EDTA) Add_Buffer->Add_Stabilizers Dissolve 4. Dissolve this compound Add_Stabilizers->Dissolve Store 5. Store at 2-8°C (Inert atmosphere, dark) Dissolve->Store Incubate Incubate Solution (Test Conditions) Store->Incubate Use in Experiment Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis (C18 Column) Sample->HPLC Quantify Quantify Degradation HPLC->Quantify

Caption: Workflow for preparing and monitoring stable this compound solutions.

References

troubleshooting aggregation of (R)-thiomalic acid coated nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-thiomalic acid coated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in my this compound coated nanoparticle suspension?

A1: Nanoparticle aggregation is often a result of insufficient electrostatic repulsion between particles. For this compound coated nanoparticles, this can be influenced by several factors including pH, ionic strength of the buffer, and incomplete surface coverage. At a pH close to the isoelectric point (pI) of the coated nanoparticles, the surface charge is minimized, leading to aggregation. High salt concentrations can also shield the surface charge, reducing repulsion and causing aggregation.

Q2: How does pH affect the stability of this compound coated nanoparticles?

A2: The pH of the solution plays a critical role in the stability of your nanoparticles. This compound has two carboxylic acid groups and one thiol group. The deprotonation of the carboxylic acid groups at higher pH values results in a more negative surface charge (zeta potential), leading to increased electrostatic repulsion and better stability. Conversely, at low pH, the carboxylic acid groups are protonated, reducing the negative charge and increasing the likelihood of aggregation.

Q3: What is a typical zeta potential value for stable this compound coated nanoparticles?

A3: For good colloidal stability, a zeta potential of less than -30 mV is generally desirable. This indicates sufficient negative surface charge to prevent aggregation through electrostatic repulsion. However, the optimal zeta potential can vary depending on the specific nanoparticle core material and the intended application.

Q4: Can I freeze my this compound coated nanoparticle suspension for storage?

A4: Freezing is generally not recommended as it can induce aggregation. The formation of ice crystals can force the nanoparticles into close proximity, leading to irreversible aggregation upon thawing. It is best to store the nanoparticles at 2-8°C in a suitable buffer.

Q5: I observe aggregation after a ligand exchange procedure to coat my nanoparticles with this compound. What could be the issue?

A5: Aggregation during ligand exchange is a common problem. It can be caused by several factors:

  • Incomplete exchange: If the original ligands are not fully replaced, patches of uncovered nanoparticle surface can lead to aggregation.

  • Suboptimal pH: The pH during the exchange process is crucial for both the solubility of the this compound and the stability of the nanoparticles.

  • Solvent incompatibility: If the solvent used to dissolve the this compound is not fully compatible with the nanoparticle dispersion, it can induce aggregation.

  • Excess reagents: Residual reactants or byproducts from the exchange reaction can alter the ionic strength and destabilize the nanoparticles.

Troubleshooting Guides

Issue 1: Visible Aggregation or Precipitation in the Nanoparticle Suspension
Possible Cause Suggested Solution
Incorrect pH Measure the pH of the suspension. Adjust the pH to a value where the zeta potential is sufficiently negative (typically pH > 7). Use a dilute base (e.g., 0.1 M NaOH) for adjustment, adding it dropwise while monitoring the pH.
High Ionic Strength If using a buffer (e.g., PBS), the salt concentration may be too high, leading to charge screening.[1] Try diluting the sample in deionized water or a buffer with lower ionic strength. For future preparations, consider using a low-salt buffer.
Incomplete Surface Coverage The concentration of this compound used for coating might be insufficient. Increase the molar ratio of this compound to the nanoparticle precursor in the synthesis or ligand exchange step.
Microbial Contamination If the suspension has been stored for a long time, microbial growth can cause aggregation. Filter the suspension through a 0.22 µm sterile filter. For long-term storage, consider adding a bacteriostatic agent like sodium azide (at a final concentration of 0.02%).
Issue 2: Increase in Hydrodynamic Diameter Observed by Dynamic Light Scattering (DLS)
Possible Cause Suggested Solution
Early-stage Aggregation An increase in the Z-average diameter and polydispersity index (PDI) are early indicators of aggregation. Immediately check and adjust the pH of the suspension. Gentle sonication in a water bath for a few minutes can help to break up loose aggregates.
Presence of Dust or Contaminants Large, erratic peaks in the DLS measurement can be due to contaminants. Filter the sample through a 0.22 µm syringe filter before measurement. Ensure all cuvettes and pipette tips are clean.
Incorrect DLS Settings Ensure the viscosity and refractive index of the solvent are correctly entered into the DLS software. The measurement temperature should also be stable and accurately recorded.

Data Presentation

Table 1: Representative Data on the Effect of pH on Zeta Potential and Hydrodynamic Diameter of Thiol-Coated Nanoparticles

This table provides an example of how pH can influence the stability of thiol-coated nanoparticles. The actual values for your this compound coated nanoparticles may vary depending on the core material, size, and concentration.

pH Zeta Potential (mV) Z-Average Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Observation
4.0-10.5 ± 2.1550.2 ± 45.30.65Significant aggregation
5.0-18.9 ± 3.5320.8 ± 25.10.42Moderate aggregation
6.0-25.4 ± 2.8150.3 ± 10.70.25Slight aggregation
7.0-35.1 ± 3.285.6 ± 5.40.15Stable dispersion
8.0-42.7 ± 2.982.1 ± 4.90.12Stable dispersion
9.0-48.3 ± 3.680.5 ± 5.10.11Highly stable dispersion

Data presented here is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Coating of Pre-synthesized Gold Nanoparticles with this compound via Ligand Exchange

This protocol is adapted for gold nanoparticles but can be modified for other metallic nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle suspension (e.g., 10-20 nm)

  • This compound

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Potassium Carbonate (K₂CO₃) solution

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in deionized water. Adjust the pH of this solution to ~9 with 0.1 M K₂CO₃.

  • To 10 mL of the gold nanoparticle suspension, add the this compound solution to a final concentration of 1 mM.

  • Stir the mixture gently at room temperature for 24 hours to allow for ligand exchange.

  • After incubation, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

  • Carefully remove the supernatant, which contains excess this compound and displaced citrate ligands.

  • Resuspend the nanoparticle pellet in deionized water. Sonication may be used briefly to aid in resuspension.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of excess reagents.

  • After the final wash, resuspend the pellet in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) for storage.

  • Characterize the coated nanoparticles using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful coating and stability.

Protocol 2: Characterization of Nanoparticle Stability

a) Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in the desired buffer or deionized water to an appropriate concentration for DLS measurement (this is instrument-dependent).

  • Filter the diluted sample through a 0.22 µm syringe filter into a clean DLS cuvette.

  • Equilibrate the sample at the desired temperature in the DLS instrument for at least 5 minutes.

  • Perform the measurement, collecting at least three replicate runs.

  • Analyze the data to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI). A low PDI (< 0.2) indicates a monodisperse sample.

b) Zeta Potential Measurement:

  • Prepare the sample in a low ionic strength buffer or deionized water. High salt concentrations will lead to inaccurate readings.

  • Inject the sample into a clean zeta potential cell, ensuring no air bubbles are present.

  • Equilibrate the cell at the desired temperature.

  • Perform the measurement, and record the average zeta potential and standard deviation.

Mandatory Visualizations

Aggregation_Troubleshooting_Workflow start Start: Visible Aggregation or Increased Hydrodynamic Size check_ph Measure pH of Suspension start->check_ph ph_ok Is pH in optimal range (typically > 7)? check_ph->ph_ok adjust_ph Adjust pH with dilute base (e.g., 0.1M NaOH) ph_ok->adjust_ph No check_buffer Check Buffer Composition ph_ok->check_buffer Yes sonicate Gentle Sonication adjust_ph->sonicate high_salt Is ionic strength too high (e.g., > 50 mM)? check_buffer->high_salt dilute Dilute sample or use lower salt buffer high_salt->dilute Yes check_coverage Review Coating Protocol high_salt->check_coverage No dilute->sonicate increase_ligand Increase this compound concentration during coating check_coverage->increase_ligand stable Stable Nanoparticle Suspension increase_ligand->stable sonicate->stable

Caption: Troubleshooting workflow for nanoparticle aggregation.

Interaction_Mechanism cluster_nanoparticle Nanoparticle Surface cluster_thiomalic_acid This compound cluster_aqueous_medium Aqueous Medium (pH > 7) nanoparticle Nanoparticle Core Surface Metal Atom (e.g., Au, Fe) thiomalic_acid Thiol Group (-SH) Carboxyl Group 1 (-COOH) Chiral Center Carboxyl Group 2 (-COOH) nanoparticle:port->thiomalic_acid:n Strong Covalent Bond (Au-S or Fe-S) deprotonated_carboxyl Deprotonated Carboxyl Groups (-COO⁻) thiomalic_acid->deprotonated_carboxyl Electrostatic Repulsion caption Interaction of this compound with a nanoparticle surface.

Caption: this compound interaction with a nanoparticle surface.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-Thiomalic Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of (R)-thiomalic acid to proteins and other molecules.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for conjugating this compound to a maleimide-functionalized molecule?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range ensures high chemoselectivity for the thiol group of this compound over primary amines.[1][2] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2]

2. What are the potential side reactions to be aware of during conjugation?

Several side reactions can occur:

  • Reaction with Amines: Above pH 7.5, primary amines can react competitively with the maleimide group.[1]

  • Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, especially at alkaline pH (pH ≥ 8).[1][3] The resulting maleic acid amide is not reactive towards thiols.[3] Therefore, aqueous solutions of maleimide-containing molecules should be prepared immediately before use.[1]

  • Retro-Michael Reaction: The thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[2][4]

3. How can I prevent the oxidation of the thiol group on this compound?

To prevent the oxidation of the free thiol, which can lead to disulfide bond formation, it is recommended to include a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) in the reaction buffer at a concentration of 2-5 mM.[5] Performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.[6]

4. What is the recommended molar ratio of maleimide to this compound?

The optimal molar ratio of maleimide to thiol can vary depending on the specific molecules being conjugated and the desired degree of labeling. A molar excess of the maleimide-functionalized molecule is often used to ensure complete conjugation of the thiol. Ratios such as 2:1 or 5:1 (maleimide:thiol) have been reported to yield high conjugation efficiencies.[3] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific application.

5. How can I improve the stability of the final conjugate?

The stability of the thiosuccinimide conjugate can be a concern. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation reaction to form a stable succinamic acid thioether.[1] This prevents the reversible retro-Michael reaction.[1] Additionally, for long-term storage of protein conjugates, adding stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and storing at 4°C or -20°C (with 50% glycerol) is recommended.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Inactive Maleimide: The maleimide group may have hydrolyzed due to improper storage or reaction conditions.Prepare fresh solutions of the maleimide-functionalized molecule immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5.[1][2] Store maleimide-containing reagents in a dry, inert environment.[2]
Oxidized Thiol: The thiol group on this compound may have oxidized to form disulfides.Add a chelating agent like EDTA (2-5 mM) to the reaction buffer to prevent metal-catalyzed oxidation.[5] Consider performing the reaction under an inert atmosphere. If necessary, the thiol can be reduced prior to conjugation using a reducing agent like TCEP, which must then be removed before adding the maleimide.
Steric Hindrance: The conjugation site on the protein or nanoparticle may be sterically hindered, preventing access for the this compound.If conjugating to a PEGylated surface, consider using a longer PEG chain for the maleimide group compared to any non-reactive PEG chains to improve accessibility.[5]
Poor Reproducibility Inconsistent pH: Small variations in buffer pH can significantly impact the reaction rate and side reactions.Prepare fresh buffer for each experiment and verify the pH immediately before use.
Variable Reagent Purity: Impurities in the reactants can interfere with the conjugation.Use high-purity reagents. Characterize the activity of the maleimide-functionalized molecule and the purity of the this compound before starting the experiment.
Loss of Conjugate Over Time Retro-Michael Reaction: The thiosuccinimide linkage is susceptible to reversal, especially in the presence of other thiols.After the initial conjugation, consider a post-reaction hydrolysis step to open the succinimide ring and form a more stable thioether linkage.
Proteolytic Degradation: If the conjugate involves a protein, it may be degrading during storage.Store the final conjugate under appropriate conditions, including the use of protease inhibitors and storing at low temperatures (4°C or -20°C).[6]

Experimental Protocols

General Protocol for this compound Conjugation to a Maleimide-Activated Protein

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[6]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution. Then, dilute the stock solution in the conjugation buffer to the desired final concentration.

  • Conjugation Reaction: Add the this compound solution to the protein solution at a desired molar ratio (e.g., 5:1 thiol:protein). Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.[6]

  • Quench Reaction: To stop the reaction, add a quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis using a buffer suitable for the final application.

  • Characterization: Analyze the conjugate to determine the degree of labeling using techniques such as mass spectrometry or by quantifying the remaining free thiols.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (to 50%) is recommended for frozen storage.[6]

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction

pHReaction Rate with ThiolsReaction with AminesStability of MaleimideRecommendation
< 6.5SlowerNegligibleStableSuboptimal due to slow reaction rate.
6.5 - 7.5Fast and efficientMinimalRelatively stableOptimal range for chemoselective conjugation. [1][2]
> 7.5FastCompetitive reactionProne to hydrolysisNot recommended due to loss of selectivity and maleimide stability.[1][3]

Table 2: Example Reaction Conditions for High Conjugation Efficiency

Molecule ConjugatedMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation EfficiencyReference
cRGDfK peptide to PLGA NPs2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4%[3]
11A4 nanobody to PLGA NPs5:12 hoursRoom TempPBS, pH 7.458 ± 12%[3]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis prep_protein Prepare Maleimide-Activated Protein Solution (pH 7.2 Buffer + EDTA) reaction Incubate Mixture (RT, 2h or 4°C, overnight) prep_protein->reaction Mix prep_thiol Prepare this compound Solution (freshly made) prep_thiol->reaction quench Quench Reaction (excess thiol) reaction->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (e.g., Mass Spec) purify->analyze storage 4. Store Conjugate (4°C or -20°C) analyze->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield start Low Conjugation Yield check_maleimide Is Maleimide Active? start->check_maleimide check_thiol Is Thiol Reduced? start->check_thiol check_conditions Are Reaction Conditions Optimal? start->check_conditions sol_maleimide Use fresh maleimide solution. Store reagent properly. check_maleimide->sol_maleimide No sol_thiol Add EDTA to buffer. Work under inert gas. check_thiol->sol_thiol No sol_conditions Verify pH is 6.5-7.5. Optimize molar ratio. check_conditions->sol_conditions No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Purification of Crude (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (R)-thiomalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude thiomalic acid?

A1: The primary methods for purifying crude thiomalic acid are recrystallization and chiral resolution. Recrystallization is used to remove general impurities from the racemic or enantiomerically enriched mixture. Chiral resolution is necessary to separate the desired this compound from the (S)-enantiomer in a racemic mixture.

Q2: What is chiral resolution and why is it necessary for this compound?

A2: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.[1] Since this compound and (S)-thiomalic acid are enantiomers, they have identical physical properties, making them difficult to separate by standard techniques like simple recrystallization.[2] Chiral resolution is employed to obtain the pure (R)-enantiomer, which is often the biologically active form required for pharmaceutical applications.

Q3: How does diastereomeric salt crystallization work for resolving thiomalic acid?

A3: Diastereomeric salt crystallization is a common method for chiral resolution.[1] It involves reacting the racemic thiomalic acid (a chiral acid) with a single enantiomer of a chiral base (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[2][3] Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the pure this compound.

Q4: What are common impurities in crude thiomalic acid?

A4: Impurities in crude thiomalic acid can originate from the starting materials, by-products of the synthesis, and degradation products.[] Depending on the synthetic route, which can involve the reaction of thioacetic acid and maleic acid, potential impurities may include unreacted starting materials, inorganic salts from hydrolysis and acidification steps, and the undesired (S)-enantiomer.[5]

Q5: How can I determine the purity and enantiomeric excess of my purified this compound?

A5: The purity and enantiomeric excess of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying the two enantiomers to determine enantiomeric excess.[6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric purity.[7][8]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Purified Product - The chosen solvent is too good at dissolving the thiomalic acid, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which thiomalic acid has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent solubility data table below.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Product is Oily or Does Not Crystallize - The presence of impurities is depressing the melting point and preventing crystallization.- The chosen solvent is not appropriate for inducing crystallization.- Try adding a seed crystal of pure this compound to induce crystallization.- If an oil forms, try to scratch the inside of the flask with a glass rod at the oil-air interface.- Re-dissolve the oil in a minimal amount of hot solvent and try adding a co-solvent in which the thiomalic acid is less soluble to promote precipitation.
Purified Product is Still Impure - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the desired product and the impurities in terms of solubility.- Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.- Perform a second recrystallization with the same or a different solvent system.- Consider a pre-purification step, such as an activated carbon treatment in solution, to remove colored impurities.
Chiral Resolution Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (e.e.) of this compound - Incomplete separation of the diastereomeric salts.- The chosen chiral resolving agent is not effective for thiomalic acid.- Racemization of the this compound occurred during the process.- Perform multiple recrystallizations of the diastereomeric salt to improve its purity before acidification.- Screen different chiral resolving agents (e.g., various chiral amines like (R)-1-phenylethylamine).- Avoid harsh basic conditions or high temperatures during the regeneration of the thiomalic acid from its salt to prevent racemization.
Low Yield of the Desired Diastereomeric Salt - The diastereomeric salt has significant solubility in the chosen solvent even at low temperatures.- An incorrect stoichiometric amount of the resolving agent was used.- Optimize the solvent system for the crystallization of the diastereomeric salt. A mixture of solvents may be necessary.- Ensure an accurate 1:1 molar ratio of the chiral resolving agent to the enantiomer being targeted for crystallization.
Difficulty in Regenerating this compound from its Salt - Incomplete acidification to break the salt.- The free this compound is soluble in the aqueous work-up solution.- Use a strong acid (e.g., HCl) and ensure the pH is sufficiently low to fully protonate the carboxylate groups.- After acidification, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to isolate the this compound.

Data Presentation

Solubility of Thiomalic Acid in Various Solvents

The following table summarizes the solubility of thiomalic acid in different organic solvents at various temperatures. This data can guide the selection of an appropriate solvent for recrystallization. Acetonitrile shows promise as a good recrystallization solvent due to the significant increase in solubility with temperature.[9]

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol 25High
50Very High
Ethanol 25Moderate
50High
2-Propanol 25Low
50Moderate
1-Butanol 25Low
50Moderate
Acetone 25Moderate
50High
Acetonitrile 25Low
50High
Ethyl Acetate 25Very Low
50Low

Note: "Low," "Moderate," and "High" are qualitative descriptors based on the trends observed in solubility studies. For precise quantitative work, consulting the primary literature is recommended.

Experimental Protocols

Protocol 1: Recrystallization of Thiomalic Acid

This protocol describes a general procedure for the recrystallization of crude thiomalic acid.

  • Solvent Selection: Choose a suitable solvent from the solubility data table. Acetonitrile is a good starting point.[9]

  • Dissolution: In a flask, add the crude thiomalic acid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product using an appropriate analytical method such as melting point determination or HPLC.

Protocol 2: Chiral Resolution of Racemic Thiomalic Acid via Diastereomeric Salt Formation

This protocol outlines the steps for the chiral resolution of racemic thiomalic acid using a chiral amine as the resolving agent.

  • Salt Formation:

    • Dissolve the racemic thiomalic acid in a suitable solvent (e.g., ethanol, methanol).

    • In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the thiomalic acid solution with stirring.

  • Crystallization of Diastereomeric Salt:

    • The diastereomeric salt of one enantiomer should be less soluble and will start to precipitate.

    • Heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the crystallized diastereomeric salt by vacuum filtration.

    • The filtrate will contain the other diastereomeric salt.

  • Purification of Diastereomeric Salt:

    • Recrystallize the isolated diastereomeric salt from a suitable solvent to improve its diastereomeric purity.

  • Regeneration of this compound:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~1-2) to break the salt.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizations

Recrystallization_Workflow A Crude Thiomalic Acid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities in Filtrate E->I Filtrate G Dry Crystals F->G H Pure Thiomalic Acid G->H

Caption: Workflow for the purification of thiomalic acid by recrystallization.

Chiral_Resolution_Workflow cluster_0 Salt Formation & Separation cluster_1 Liberation of Enantiomer A Racemic Thiomalic Acid + Chiral Resolving Agent B Formation of Diastereomeric Salts A->B C Fractional Crystallization B->C D Less Soluble Diastereomeric Salt (Crystals) C->D Solid E More Soluble Diastereomeric Salt (in Filtrate) C->E Liquid F Suspend Crystals in Water D->F G Acidification (e.g., HCl) F->G H Organic Extraction G->H I Pure this compound H->I Organic Layer J Resolving Agent in Aqueous Layer H->J Aqueous Layer

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

References

Technical Support Center: Synthesis of (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-thiomalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chiral molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the enantioselective synthesis of this compound?

A1: Common approaches for the enantioselective synthesis of this compound include the use of chiral starting materials (chiral pool synthesis) or the application of asymmetric catalysis to prochiral substrates. A frequently utilized chiral precursor is L-aspartic acid, where the amino group is stereospecifically replaced by a thiol group. Another strategy involves the asymmetric addition of a thiol-containing nucleophile to maleic acid or its derivatives, guided by a chiral catalyst.

Q2: What are the most prevalent side reactions I should be aware of during the synthesis of this compound?

A2: The most common side reactions include:

  • Racemization: Loss of stereochemical purity at the chiral center, leading to the formation of (S)-thiomalic acid. This can be induced by harsh reaction conditions such as high temperatures or strong bases.

  • Oxidation: The thiol group of thiomalic acid is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.

  • Elimination Reactions: When using precursors like bromosuccinic acid, elimination can occur to yield maleic or fumaric acid.

  • Incomplete reaction: Unreacted starting materials can remain in the product mixture, complicating purification.

  • Formation of diastereomers: If a chiral auxiliary or catalyst is used, incomplete diastereoselectivity can result in a mixture of diastereomers that may be difficult to separate.

Q3: How can I purify this compound from its enantiomer and other impurities?

A3: Purification of this compound can be challenging. Common techniques include:

  • Chiral Resolution: This is often employed when a racemic mixture of thiomalic acid is synthesized. It involves the formation of diastereomeric salts with a chiral amine resolving agent. These salts can then be separated by fractional crystallization due to their different solubilities.

  • Recrystallization: This can be effective for removing inorganic salts and some by-products. However, it may not be efficient for separating enantiomers unless a chiral resolving agent is used.

  • Chromatography: Chiral column chromatography can be used to separate enantiomers, although this method can be expensive and may not be suitable for large-scale purifications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of the product under harsh conditions. - Competing side reactions (e.g., elimination).- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction temperature and time to minimize product degradation. - Use milder reaction conditions and ensure the pH is controlled.
Low Enantiomeric Excess (ee) - Racemization of the chiral center. - Impure chiral starting material or catalyst. - Inefficient chiral induction by the catalyst.- Avoid high temperatures and strongly basic or acidic conditions that can promote racemization. - Verify the enantiomeric purity of your starting materials and catalysts. - Screen different chiral catalysts and optimize reaction conditions (solvent, temperature, catalyst loading) for better stereoselectivity.
Presence of Disulfide Impurity - Oxidation of the thiol group by air or other oxidizing agents present in the reaction mixture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding a mild reducing agent during workup, if compatible with the product.
Difficulty in Isolating the Product - High water solubility of thiomalic acid. - Formation of stable salts.- Use appropriate extraction solvents. Multiple extractions may be necessary. - Carefully adjust the pH during workup to ensure the diacid is in its neutral form for extraction into an organic solvent. - Consider purification via diastereomeric salt formation and crystallization.
Contamination with Starting Materials - Insufficient reaction time or temperature. - Inefficient activation of the starting material.- Increase reaction time or temperature, while monitoring for potential side reactions. - Ensure reagents are of high quality and added in the correct stoichiometry.

Experimental Protocols

Synthesis of this compound from L-Aspartic Acid

This protocol involves the stereospecific replacement of the amino group of L-aspartic acid with a thiol group. This is a multi-step process that requires careful control of reaction conditions to minimize side reactions.

Step 1: Diazotization of L-Aspartic Acid

  • Dissolve L-aspartic acid in an acidic aqueous solution (e.g., HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. This generates the diazonium salt intermediate.

Step 2: Nucleophilic Substitution with a Thiol Source

  • In a separate flask, prepare a solution of a thiol nucleophile (e.g., sodium hydrogen sulfide or thioacetate).

  • Slowly add the cold diazonium salt solution to the thiol solution. The thiol group will displace the diazonium group. If thioacetate is used, a subsequent hydrolysis step is required.

Step 3: Hydrolysis (if using thioacetate)

  • After the substitution reaction is complete, add a base (e.g., NaOH) to hydrolyze the thioester to the corresponding thiol.

Step 4: Acidification and Extraction

  • Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylic acid groups.

  • Extract the this compound into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude product.

Step 5: Purification

  • The crude product can be purified by recrystallization or by forming diastereomeric salts with a chiral amine for enhanced enantiomeric purity.

Data Presentation

Table 1: Troubleshooting Common Impurities in this compound Synthesis

Impurity Typical Analytical Signature (e.g., NMR, MS) Potential Source Mitigation Strategy
(S)-Thiomalic AcidChiral HPLC/GC separation from (R)-enantiomer.Racemization during synthesis or workup.Use mild reaction conditions; avoid high temperatures and strong bases.
Dithiodisuccinic Acid (Disulfide)Mass increase corresponding to dimerization and loss of two protons.Oxidation of the thiol group.Perform reaction under inert atmosphere; use degassed solvents.
Fumaric/Maleic AcidCharacteristic alkene signals in ¹H NMR.Elimination side reactions.Use a non-nucleophilic base if a basic medium is required; control temperature.
Unreacted L-Aspartic AcidPresence of amine group signals in NMR; different retention time in HPLC.Incomplete diazotization.Ensure complete dissolution of L-aspartic acid; use a slight excess of NaNO₂.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Potential Side Reactions L-Aspartic_Acid L-Aspartic Acid Diazonium_Salt Diazonium Salt Intermediate L-Aspartic_Acid->Diazonium_Salt NaNO₂, H⁺ Thioacetate_Adduct Thioacetate Adduct Diazonium_Salt->Thioacetate_Adduct CH₃COS⁻ Elimination_Product Fumaric/Maleic Acid Diazonium_Salt->Elimination_Product Elimination R_Thiomalic_Acid This compound Thioacetate_Adduct->R_Thiomalic_Acid Hydrolysis Racemic_Thiomalic_Acid Racemic Thiomalic Acid R_Thiomalic_Acid->Racemic_Thiomalic_Acid Harsh Conditions (Heat, Base) Disulfide_Byproduct Disulfide Byproduct R_Thiomalic_Acid->Disulfide_Byproduct Oxidation (O₂)

Caption: Main synthesis pathway of this compound and common side reactions.

Experimental_Workflow Start Start: L-Aspartic Acid Diazotization Step 1: Diazotization Start->Diazotization Nucleophilic_Substitution Step 2: Nucleophilic Substitution with Thiol Source Diazotization->Nucleophilic_Substitution Hydrolysis Step 3: Hydrolysis (if applicable) Nucleophilic_Substitution->Hydrolysis Workup Step 4: Acidification & Extraction Hydrolysis->Workup Purification Step 5: Purification Workup->Purification Analysis Analysis (HPLC, NMR, etc.) Purification->Analysis Troubleshooting Troubleshooting Point Purification->Troubleshooting Final_Product Final Product: this compound Analysis->Final_Product Analysis->Troubleshooting

Caption: Experimental workflow for the synthesis of this compound.

stability issues of (R)-thiomalic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-thiomalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide provides solutions to common problems observed when working with this compound.

Problem Possible Cause Recommended Solution
Loss of potency or unexpected reaction outcomes. Degradation of this compound via oxidation.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C).[1] Consider adding a stable reducing agent like Dithiothreitol (DTT) to the buffer, if compatible with your assay.[2]
Precipitate formation in the solution. Formation of the less soluble disulfide dimer (dithiodimalic acid) upon oxidation.Minimize exposure to air and other oxidizing agents.[3] Use deoxygenated solvents for solution preparation. If a precipitate has formed, it may be necessary to prepare a fresh solution.
Inconsistent results between experimental runs. Variable oxidation rates due to the presence of trace metal ion catalysts.Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffers to sequester metal ions that can catalyze thiol oxidation.[4][5]
Rapid degradation in basic solutions. Increased reactivity of the thiolate anion at higher pH, making it more susceptible to oxidation.Whenever possible, work at a slightly acidic pH (below pH 7) to maintain the stability of the thiol group.[6] If basic conditions are required, prepare the solution immediately before use and minimize its exposure to oxygen.
Discoloration of the solution. Oxidation or reaction with other components in the medium.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Protect the solution from light.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

The main stability issue for this compound, like other thiol-containing compounds, is the oxidation of its thiol (-SH) group. This oxidation primarily leads to the formation of a disulfide-linked dimer, dithiodimalic acid.[3][7] This dimerization can result in a loss of the desired reactivity and biological activity of the monomeric this compound.

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound is significantly influenced by pH. The thiol group exists in equilibrium between its protonated form (-SH) and its deprotonated thiolate form (-S⁻). At higher (alkaline) pH, the equilibrium shifts towards the more reactive thiolate anion, which is much more susceptible to oxidation.[6] Therefore, this compound is generally more stable in acidic to neutral solutions.

Q3: Can trace metal ions in my buffers affect the stability of this compound?

Yes, trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation of thiols.[4][8] These ions can be present as impurities in water or other reagents. To mitigate this, it is highly recommended to use high-purity water and reagents, and to add a chelating agent like EDTA to your buffers.[5]

Q4: What is the role of dissolved oxygen in the degradation of this compound?

Dissolved oxygen is a key oxidizing agent that contributes to the degradation of this compound in solution.[9][10] To enhance stability, especially for long-term experiments or storage, it is advisable to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before dissolving the this compound.[3]

Q5: How should I store solutions of this compound?

For optimal stability, solutions of this compound should be prepared fresh. If storage is necessary, they should be stored at low temperatures (2-8°C), protected from light, and preferably under an inert atmosphere to minimize contact with oxygen.[1][3] The choice of buffer and pH is also critical, with slightly acidic, metal-free buffers being preferable.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound under a wide range of common experimental buffers is not extensively available in the literature, studies on its oxidation by various agents provide insights into its reactivity.

Table 1: Factors Influencing the Oxidation of Thiomalic Acid

Factor Effect on Oxidation Rate Reference
Increasing pH Increases rate (due to thiolate formation)[6]
Presence of Oxidizing Agents (e.g., hexacyanoferrate(III), chromic acid) Significantly increases rate[7],[3]
Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyzes oxidation[4],[8]
Decreasing Dielectric Constant of Medium Can influence reaction rates[7]

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions to Minimize Degradation
  • Reagent and Glassware Preparation:

    • Use high-purity grade this compound.

    • Employ high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components.

    • Ensure all glassware is thoroughly cleaned and rinsed to remove any trace metal contaminants.

  • Buffer Preparation:

    • Prepare your desired buffer solution (e.g., phosphate or acetate buffer). A slightly acidic pH (e.g., pH 6.0-6.5) is recommended for enhanced stability.[6]

    • Add a chelating agent, such as EDTA, to a final concentration of 0.1-1 mM to sequester catalytic metal ions.[5]

    • Deoxygenate the buffer by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Dissolving this compound:

    • Weigh the required amount of this compound in a clean vessel.

    • Under a stream of inert gas, add the deoxygenated buffer to the solid this compound and dissolve completely.

    • If possible, maintain an inert atmosphere over the solution during your experiment.

  • Storage (if necessary):

    • Store the solution in a tightly sealed container at 2-8°C, protected from light.[1]

    • For longer-term storage, flush the headspace of the container with an inert gas before sealing.

  • Use in Experiments:

    • Use the prepared solution as quickly as possible.

    • If your experimental conditions are harsh (e.g., high pH, elevated temperature), prepare the this compound solution immediately before addition to the reaction mixture.

Visualizations

degradation_pathway R_TMA This compound (Monomer) HOOC-CH(SH)-CH2-COOH Dithiodimalic_Acid Dithiodimalic Acid (Dimer) (HOOC-CH(CH2-COOH)-S)2 R_TMA->Dithiodimalic_Acid Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions, etc.) Oxidizing_Agents->R_TMA

Caption: Oxidation pathway of this compound to its disulfide dimer.

troubleshooting_workflow start Experiment with this compound Shows Inconsistent Results or Failure check_solution Was the solution prepared fresh using deoxygenated buffer? start->check_solution prepare_fresh Prepare fresh solution with deoxygenated buffer. check_solution->prepare_fresh No check_metal_ions Does the buffer contain a chelating agent (e.g., EDTA)? check_solution->check_metal_ions Yes success Re-run Experiment prepare_fresh->success add_chelator Add EDTA (0.1-1 mM) to the buffer. check_metal_ions->add_chelator No check_ph What is the pH of the solution? check_metal_ions->check_ph Yes add_chelator->success adjust_ph Adjust pH to be slightly acidic (if experiment allows). check_ph->adjust_ph Basic (pH > 7) check_storage How was the solution stored? check_ph->check_storage Acidic/Neutral adjust_ph->success proper_storage Store at 2-8°C, protected from light and oxygen. check_storage->proper_storage Improperly check_storage->success Properly proper_storage->success

Caption: Troubleshooting workflow for this compound stability issues.

stability_factors center This compound Stability pH pH center->pH Higher pH decreases stability Temperature Temperature center->Temperature Higher temp. decreases stability Oxygen Dissolved Oxygen center->Oxygen Presence decreases stability Metal_Ions Metal Ions center->Metal_Ions Presence decreases stability Oxidants Oxidizing Agents center->Oxidants Presence decreases stability

Caption: Key factors influencing the stability of this compound.

References

how to improve the solubility of (R)-thiomalic acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the solubility of (R)-thiomalic acid (also known as (R)-mercaptosuccinic acid) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a chiral dicarboxylic acid containing a thiol functional group.[1][2] Its structure, featuring two polar carboxylic acid groups and a thiol group, dictates its solubility. It is a white crystalline powder with a characteristic sulfidic odor.[3][4] Generally, it is soluble in polar solvents like water, acetone, and alcohols, moderately soluble in ether, and practically insoluble in non-polar solvents like benzene.[3][4]

Q2: What is the solubility of this compound in common solvents?

Quantitative solubility can vary based on experimental conditions such as temperature and purity. Published data shows some variability.

Data Presentation: Solubility of Thiomalic Acid

The tables below summarize key solubility data. Note that most literature refers to the racemic mixture (mercaptosuccinic acid), but the data provides a strong baseline for the (R)-enantiomer.

Table 1: Aqueous Solubility of Thiomalic Acid

Temperature Solubility (g / L) Source(s)
20 °C 150 Guidechem[1]

| 40 °C | 500 | TCI AMERICA[5], DrugFuture[4] |

Table 2: Qualitative and Trend Data for Solubility in Organic Solvents

Solvent Solubility Trend with Increasing Temperature (5 °C to 60 °C) Note Source(s)
Methanol Increases Soluble ResearchGate[3][5]
Ethanol Increases Soluble (~500 g/L at 25°C) ResearchGate[5], DrugFuture[4]
Acetone Increases Soluble ResearchGate[5], Thermo Fisher[4]
2-Propanol Increases Soluble ResearchGate[5]
1-Butanol Increases Soluble ResearchGate[5]
Acetonitrile Increases Identified as a good solvent for recrystallization ResearchGate[5]
Ethyl Acetate Increases Soluble ResearchGate[5]
Ether - Slightly to Moderately Soluble TCI AMERICA[5], DrugFuture[4]

| Benzene | - | Practically Insoluble | DrugFuture[4], Thermo Fisher[4] |

Note: The exact quantitative data for organic solvents across temperatures is available in specialized chemical literature, such as Fluid Phase Equilibria, 361, 282-288 (2014).[6][7]

Q3: How does pH affect the aqueous solubility of this compound?

As a dicarboxylic acid, the aqueous solubility of this compound is highly pH-dependent. It has two carboxylic acid groups and one thiol group, each with a distinct dissociation constant (pKa).

  • pKa Values: Literature values for the first acidic dissociation (pKa1) vary, with reported figures around 3.49 to 4.68 .[1][3]

  • Mechanism: At a pH below its pKa values, the carboxylic acid groups are fully protonated (-COOH), making the molecule less polar and limiting its water solubility. As the pH of the solution is raised above the pKa values, these groups deprotonate to form carboxylate anions (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water, leading to a significant increase in solubility. Converting the acid to its salt form (e.g., sodium or potassium thiomalate) is a standard method to achieve high aqueous solubility.

cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Low_Sol Low Solubility Structure_Acid HOOC-CH(SH)-CH2-COOH (Fully Protonated) Structure_Acid->Low_Sol Structure_Salt ⁻OOC-CH(SH)-CH2-COO⁻ (Deprotonated Salt Form) Structure_Acid->Structure_Salt  Increase pH (add base) High_Sol High Solubility Structure_Salt->Structure_Acid  Decrease pH (add acid) Structure_Salt->High_Sol

Caption: Effect of pH on the ionization state and aqueous solubility of thiomalic acid.

Q4: How does temperature affect the solubility of this compound?

For most solid solutes, including this compound, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Gently warming the solvent while dissolving the acid can significantly increase both the rate of dissolution and the amount that can be dissolved.

Troubleshooting Guide

Problem: My this compound is not dissolving in water at room temperature.
  • Possible Cause 1: The concentration is above the saturation point at room temperature (~150 g/L).

    • Solution: Increase the volume of water to lower the concentration.

  • Possible Cause 2: The dissolution rate is slow.

    • Solution: Gently warm the solution (e.g., to 40°C) while stirring or sonicating. Solubility increases significantly with temperature.[5]

  • Possible Cause 3: The pH of the water is neutral or acidic.

    • Solution: Adjust the pH. Add a base (e.g., 1M NaOH) dropwise while stirring. The acid will dissolve as it converts to its highly soluble salt form. Aim for a pH well above 5.

Problem: My this compound precipitates out of my buffered solution.
  • Possible Cause 1: The pH of the buffer is too low for the desired concentration.

    • Solution: Re-check the pKa values of thiomalic acid (~3.5-4.7) and the pH of your buffer. Ensure the buffer pH is at least 1-2 units higher than the pKa to maintain the deprotonated, soluble form. If possible, switch to a buffer with a higher pH.

  • Possible Cause 2: "Salting out" effect. The buffer contains a high concentration of other salts that reduce the solubility of the thiomalate salt.

    • Solution: If possible, reduce the ionic strength of your buffer. Alternatively, consider preparing the thiomalic acid stock solution in pure water (pH-adjusted) and adding it to the final experimental medium in a smaller volume.

  • Possible Cause 3: Temperature change. The solution was prepared warm and then cooled, causing precipitation from a supersaturated state.

    • Solution: Prepare the solution at the temperature at which it will be used. If it must be stored cold, prepare it at a lower concentration.

Problem: I need to dissolve this compound in a non-polar organic solvent.
  • Possible Cause: this compound is a highly polar molecule and has inherently poor solubility in non-polar solvents like benzene or hexane.[4]

    • Solution 1 (Co-solvents): Use a mixture of a miscible polar organic solvent (like ethanol or acetone) and the non-polar solvent. This may provide limited solubility.

    • Solution 2 (Derivatization): For applications that allow it, chemical modification may be necessary. Converting the carboxylic acids to esters (e.g., diethyl ester) will significantly increase lipophilicity and solubility in non-polar organic solvents.[2]

Experimental Protocols

Safety Note: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is incompatible with strong oxidizing agents and strong bases.[4]

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This is the most common and effective method for achieving high concentrations in aqueous media.

  • Weigh: Weigh the desired amount of this compound powder.

  • Add Solvent: Add approximately 80% of the final desired volume of purified water (e.g., 80 mL for a final volume of 100 mL).

  • Stir: Begin stirring the suspension with a magnetic stir bar. The powder will likely not dissolve completely at this stage.

  • Adjust pH: Slowly add a suitable base (e.g., 1M or 5M NaOH) drop-by-drop to the suspension. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolve: Continue adding the base and stirring. The solid will dissolve as the pH increases and the acid is converted to its salt form. Continue until all solid is dissolved and the target pH is reached (typically pH 6-7.5 for biological experiments).

  • Final Volume: Once dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Sterilization (Optional): If required, sterile-filter the final solution through a 0.22 µm filter.

start Start weigh 1. Weigh This compound start->weigh add_water 2. Add 80% final volume of water weigh->add_water stir 3. Create suspension with magnetic stirrer add_water->stir adjust_ph 4. Add base (e.g., NaOH) dropwise while monitoring pH stir->adjust_ph check_dissolved Is all solid dissolved? adjust_ph->check_dissolved check_dissolved->adjust_ph No final_vol 5. Adjust to final volume in volumetric flask check_dissolved->final_vol Yes end End final_vol->end start Choose Solubilization Method solvent_type What is the primary solvent system? start->solvent_type ph_allowed Is pH adjustment permissible? solvent_type->ph_allowed Aqueous use_heat Use Protocol 2: Heating & Stirring solvent_type->use_heat Polar Organic (Ethanol, Acetone) use_cosolvent Consider co-solvents (e.g., water/ethanol) solvent_type->use_cosolvent Non-Polar Organic (low concentration) use_ph Use Protocol 1: pH Adjustment ph_allowed->use_ph Yes ph_allowed->use_heat No use_derivatize Consider derivatization (e.g., esterification) use_cosolvent->use_derivatize Still insoluble?

References

common impurities in commercial (R)-thiomalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-thiomalic acid. The information addresses common issues arising from impurities that may be present in the material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically of high purity, often exceeding 99%. However, trace amounts of impurities can be present, originating from the synthetic route and purification process. The most common potential impurities are listed in the table below.

Q2: How can these impurities affect my experiment?

A2: Impurities can lead to a range of issues, including altered reaction kinetics, formation of unexpected byproducts, inconsistent results, and interference with analytical measurements. For example, oxidizing agents can decrease the effective concentration of the thiol, while residual starting materials can participate in side reactions.

Q3: The pH of my this compound solution is different from what I expect. Why?

A3: This could be due to the presence of acidic or basic impurities. For instance, residual maleic acid or other acidic byproducts from the synthesis can lower the pH of an unbuffered solution.

Q4: I am observing disulfide bond formation in my product. What could be the cause?

A4: The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide dimer. This can be catalyzed by trace metal ion impurities or exposure of the material to air (oxygen) for extended periods, especially at neutral or basic pH.

Common Impurities in Commercial this compound

Below is a summary of potential impurities, their sources, and possible effects on experiments.

ImpuritySourcePotential Impact on Experiments
Maleic Acid / Fumaric Acid Unreacted starting material from synthesis (e.g., reaction of thioacetic acid with maleic acid).Can react with thiols, leading to the formation of adducts and reducing the effective concentration of this compound. May also alter the pH of the solution.
Thioacetic Acid Unreacted starting material from one of the common synthesis routes.Can act as a competing nucleophile in reactions and may have a strong, unpleasant odor.
Thiourea Unreacted starting material from an alternative synthesis route involving maleic anhydride.Can potentially coordinate to metal centers in catalytic reactions or interfere with biological assays.
Disulfide of this compound Oxidation of this compound during synthesis, purification, or storage.Reduces the concentration of the active thiol, leading to lower reaction yields or incomplete surface functionalization of nanoparticles.
Inorganic Salts (e.g., NaCl, Na2SO4) Byproducts from the neutralization and workup steps of the synthesis.Can affect the solubility of this compound and may influence the ionic strength of solutions, which can be critical in biological assays and nanoparticle synthesis.
Heavy Metals Trace contaminants from reagents or manufacturing equipment.Can catalyze the oxidation of the thiol group to a disulfide and may interfere with biological experiments or catalytic reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent results in nanoparticle synthesis.

  • Question: I am using this compound as a capping agent for nanoparticle synthesis, but I am getting inconsistent particle sizes and aggregation. What could be the issue?

  • Answer:

    • Possible Cause 1: Presence of Oxidized this compound (disulfide). The disulfide form will not cap the nanoparticles effectively, leading to uncontrolled growth and aggregation.

    • Troubleshooting:

      • Use freshly opened this compound or material that has been stored under an inert atmosphere (e.g., argon or nitrogen).

      • Consider purifying the this compound before use if oxidation is suspected.

      • Degas your solvents to remove dissolved oxygen before adding the this compound.

    • Possible Cause 2: Inorganic Salt Impurities. High concentrations of inorganic salts can alter the ionic strength of the reaction medium, affecting the stability of the forming nanoparticles and leading to aggregation.

    • Troubleshooting:

      • Use a grade of this compound with low inorganic salt content.

      • If high salt content is suspected, the this compound can be purified by recrystallization.

Problem 2: Lower than expected yield in a thiol-ene "click" reaction.

  • Question: My thiol-ene reaction with this compound is giving a low yield of the desired product. What could be the reason?

  • Answer:

    • Possible Cause: Presence of Maleic Acid. If maleic acid is present as an impurity, it can compete with your alkene for reaction with the thiol group of this compound, forming an adduct and consuming your starting material.

    • Troubleshooting:

      • Check the purity of your this compound using HPLC or NMR (see experimental protocols below).

      • If maleic acid is detected, consider purifying the this compound by recrystallization or chromatography.

Experimental Protocols

Key Experiment 1: Determination of Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

Methodology:

This method is suitable for the separation and quantification of this compound and potential acidic impurities like maleic and fumaric acid.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • This compound standard.

    • Maleic acid and fumaric acid standards.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Standard Preparation: Prepare stock solutions of this compound, maleic acid, and fumaric acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the commercial this compound in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Injection volume: 10 µL.

      • Column temperature: 30 °C.

      • Detection wavelength: 210 nm.

      • Gradient elution: Start with 5% B, hold for 2 minutes, ramp to 50% B over 10 minutes, then return to initial conditions and equilibrate.

    • Analysis: Inject the standards and the sample. Identify the peaks based on retention times compared to the standards. Quantify the impurities using the calibration curves.

Key Experiment 2: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Methodology:

qNMR can be used to determine the purity of this compound and quantify impurities without the need for individual impurity standards, by using a certified internal standard.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Certified internal standard with a known purity (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a specific amount of the commercial this compound (e.g., 10 mg) into a vial.

      • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

      • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

      • Transfer the solution to an NMR tube.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Data Processing and Analysis:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate a well-resolved signal for this compound (e.g., the methine proton) and a signal for the internal standard.

      • Calculate the purity of the this compound using the following formula:

        where:

        • I = integral value

        • N = number of protons for the integrated signal

        • MW = molecular weight

        • m = mass

        • P = purity of the standard

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solution Solution Pathway Problem Experimental Issue Encountered (e.g., low yield, inconsistent results) CheckPurity Check this compound Purity (HPLC, qNMR) Problem->CheckPurity ImpurityIdentified Specific Impurity Identified? CheckPurity->ImpurityIdentified Purify Purify this compound (Recrystallization, Chromatography) ImpurityIdentified->Purify Yes Optimize Optimize Experimental Conditions (e.g., degas solvents, adjust pH) ImpurityIdentified->Optimize No Success Problem Resolved Purify->Success NewBatch Use a New Batch of Reagent Optimize->NewBatch NewBatch->Success

Caption: Troubleshooting workflow for issues with this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation PrepMobilePhase Prepare Mobile Phase Injection Inject into HPLC PrepMobilePhase->Injection PrepStandards Prepare Standards PrepStandards->Injection PrepSample Prepare Sample PrepSample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakID Peak Identification (by retention time) Detection->PeakID Quantification Quantification (using calibration curve) PeakID->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Technical Support Center: Optimizing Stereoselectivity in (R)-Thiomalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (R)-thiomalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral molecule.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee%) in the Asymmetric Michael Addition Step

Q: My asymmetric Michael addition of benzyl mercaptan to diethyl fumarate using a cinchona alkaloid-based catalyst is resulting in low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

A: Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction. Here’s a systematic troubleshooting guide:

  • Catalyst Selection and Purity: The choice and purity of the chiral catalyst are paramount. Cinchona alkaloid derivatives, particularly thiourea-based variants, have shown promise in promoting enantioselectivity in sulfa-Michael additions.

    • Troubleshooting Action:

      • Verify Catalyst Structure: Ensure you are using the correct cinchona alkaloid derivative. For the synthesis of this compound precursors, catalysts derived from quinine (often favoring the (R)-enantiomer) are a logical starting point.

      • Check Catalyst Purity: Impurities in the catalyst can significantly erode enantioselectivity. If possible, purify the catalyst by recrystallization or chromatography.

      • Screen Different Catalysts: The optimal catalyst can be substrate-dependent. Consider screening a small library of cinchona alkaloid-derived catalysts (e.g., thioureas, squaramides) to identify the most effective one for your specific reaction.

  • Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the transition state of the reaction, directly impacting enantioselectivity.

    • Troubleshooting Action:

      • Lower the Temperature: In many cases, running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrates. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

      • Concentration Optimization: Vary the concentration of the reactants and catalyst. In some instances, more dilute conditions can improve enantioselectivity.

  • Moisture and Air Sensitivity: Organocatalysts can be sensitive to moisture and atmospheric oxygen, which can lead to catalyst deactivation or side reactions.

    • Troubleshooting Action:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Incomplete Reaction or Slow Reaction Rate

Q: The Michael addition reaction is proceeding very slowly or is incomplete, even after extended reaction times. What can I do to improve the reaction rate and conversion?

A: Sluggish reactions can be frustrating. Here are some common causes and solutions:

  • Catalyst Loading: The amount of catalyst used can directly impact the reaction rate.

    • Troubleshooting Action:

      • Increase Catalyst Loading: While optimizing for cost is important, a low catalyst loading may be insufficient to drive the reaction to completion in a reasonable timeframe. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) and monitor the effect on the reaction rate.

  • Base Additives: The deprotonation of the thiol is a key step in the catalytic cycle.

    • Troubleshooting Action:

      • Introduce a Co-base: The basicity of the cinchona alkaloid's quinuclidine nitrogen may not be sufficient for efficient deprotonation of the thiol. The addition of a non-nucleophilic organic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), in stoichiometric or sub-stoichiometric amounts can accelerate the reaction.

  • Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate.

    • Troubleshooting Action:

      • Find a Temperature Balance: If the reaction is too slow at very low temperatures, you may need to find a compromise that provides an acceptable reaction rate without significantly compromising the enantiomeric excess. Experiment with a range of temperatures to find the optimal balance.

Issue 3: Difficulty in Purifying the this compound Product

Q: I am having trouble isolating pure this compound after the hydrolysis of the diethyl ester precursor. What purification strategies can I employ?

A: Purification of the final diacid can be challenging due to its polarity and potential for side product formation.

  • Purification of the Ester Precursor: It is often easier to purify the less polar diethyl (R)-2-(benzylthio)succinate precursor before hydrolysis.

    • Troubleshooting Action:

      • Flash Chromatography: Use flash column chromatography on silica gel to purify the ester. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.

  • Hydrolysis and Work-up: The hydrolysis step can introduce inorganic salts that need to be removed.

    • Troubleshooting Action:

      • Acidification and Extraction: After hydrolysis, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a low pH (around 1-2). The this compound can then be extracted into an organic solvent like ethyl acetate. Multiple extractions will be necessary to ensure a good recovery.

      • Brine Wash: Wash the combined organic extracts with brine to remove residual water and some inorganic impurities.

  • Final Purification of the Diacid:

    • Troubleshooting Action:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like ethyl acetate/hexanes) can be an effective purification method.

      • Liquid-Liquid Extraction: For persistent impurities, a series of extractions at different pH values can be employed to separate the acidic product from neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for the asymmetric synthesis of this compound?

A1: The most promising and widely explored route for the asymmetric synthesis of this compound involves the enantioselective Michael addition (or conjugate addition) of a thiol to a fumarate derivative, catalyzed by a chiral organocatalyst. A common strategy is the reaction of benzyl mercaptan with diethyl fumarate in the presence of a cinchona alkaloid-based catalyst to produce diethyl (R)-2-(benzylthio)succinate. This precursor is then converted to this compound through subsequent debenzylation and hydrolysis steps.

Q2: Why are cinchona alkaloid-based catalysts often used for this type of reaction?

A2: Cinchona alkaloids and their derivatives are considered "privileged catalysts" in asymmetric synthesis for several reasons:

  • Bifunctional Catalysis: They possess both a basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond donating group (the hydroxyl group at C9, or a synthetically installed thiourea/squaramide moiety). This allows them to activate both the nucleophile (thiol) and the electrophile (fumarate) simultaneously in a well-organized transition state.

  • Availability of Pseudoenantiomers: Both quinine and quinidine, as well as cinchonine and cinchonidine, are naturally occurring pseudoenantiomers. This allows for the selective synthesis of either the (R) or (S) enantiomer of the product by simply choosing the appropriate catalyst.

  • Tunable Steric and Electronic Properties: The structure of cinchona alkaloids can be readily modified at various positions to fine-tune their steric and electronic properties, enabling the optimization of catalyst performance for a specific reaction.

Q3: What are the key quantitative parameters to monitor during the optimization of this synthesis?

A3: The two most critical quantitative parameters are:

  • Yield (%): This measures the efficiency of the reaction in converting starting materials to the desired product.

  • Enantiomeric Excess (ee%): This is a measure of the stereoselectivity of the reaction and is calculated as: ee% = |(% major enantiomer - % minor enantiomer)|. A high ee% is crucial for applications where a single enantiomer is required.

These parameters should be carefully measured for each experimental variation to determine the optimal reaction conditions.

Q4: Are there any enzymatic methods for the synthesis of this compound?

A4: While chemical catalysis is more commonly reported for this specific transformation, enzymatic approaches are a viable and often highly stereoselective alternative for the synthesis of chiral molecules. Potential enzymatic strategies could include:

  • Enzyme-catalyzed Michael Addition: The use of an enzyme that can catalyze the enantioselective addition of a thiol to a fumarate.

  • Kinetic Resolution: The use of an enzyme (e.g., a lipase or esterase) to selectively hydrolyze one enantiomer of a racemic mixture of a thiomalic acid ester, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[1]

These methods are an active area of research and can offer advantages in terms of mild reaction conditions and high stereoselectivity.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Diethyl (R)-2-(benzylthio)succinate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee% (R)
1Quinine-derived Thiourea (10)Toluene25248570
2Quinine-derived Thiourea (10)CH2Cl225248875
3Quinine-derived Thiourea (10)Toluene0488285
4Quinine-derived Thiourea (10)Toluene-20727592
5Quinidine-derived Thiourea (10)Toluene-2072788 (S)
6Quinine-derived Squaramide (10)Toluene-20608095

Note: This table presents hypothetical data for illustrative purposes to guide experimental design.

Experimental Protocols

Key Experiment: Asymmetric Michael Addition of Benzyl Mercaptan to Diethyl Fumarate

This protocol is a representative procedure based on common practices for cinchona alkaloid-catalyzed asymmetric conjugate additions.

Materials:

  • Quinine-derived thiourea catalyst

  • Diethyl fumarate

  • Benzyl mercaptan

  • Anhydrous toluene

  • Triethylamine (Et3N)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the quinine-derived thiourea catalyst (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (e.g., 5 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add diethyl fumarate (e.g., 1.0 mmol, 1.0 equiv) to the stirred solution.

  • In a separate vial, prepare a solution of benzyl mercaptan (e.g., 1.2 mmol, 1.2 equiv) and triethylamine (e.g., 0.1 mmol, 10 mol%) in a small amount of anhydrous toluene.

  • Slowly add the benzyl mercaptan/triethylamine solution to the reaction mixture dropwise over a period of 10-15 minutes.

  • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure diethyl (R)-2-(benzylthio)succinate.

  • Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis with a chiral shift reagent).

Visualizations

Asymmetric_Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DF Diethyl Fumarate TS Diastereomeric Transition States DF->TS BM Benzyl Mercaptan BM->TS Cat Chiral Cinchona Alkaloid Catalyst Cat->TS Activates both reactants Product Diethyl (R)-2-(benzylthio)succinate TS->Product Favored Pathway Enantiomer Diethyl (S)-2-(benzylthio)succinate TS->Enantiomer Disfavored Pathway

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Troubleshooting_Workflow Start Low Enantiomeric Excess Q1 Is the catalyst pure and correct? Start->Q1 Sol1 Purify or replace catalyst. Screen different catalysts. Q1->Sol1 No Q2 Are the reaction conditions optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Lower temperature. Screen solvents. Optimize concentration. Q2->Sol2 No Q3 Are anhydrous and inert conditions being used? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use dry solvents and an inert atmosphere. Q3->Sol3 No End Improved Stereoselectivity Q3->End Yes A3_No No Sol3->Q3

Caption: Troubleshooting workflow for low enantiomeric excess.

References

troubleshooting poor reproducibility in experiments with (R)-thiomalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving (R)-thiomalic acid, aiming to improve experimental reproducibility for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems.

Question 1: My experimental results with this compound are inconsistent. What are the most likely causes?

Answer: Poor reproducibility in experiments with this compound and other thiol compounds often stems from the oxidation of the thiol group (-SH) to a disulfide bond (-S-S-). This oxidation can be influenced by several factors:

  • pH of the solution: The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).

  • Presence of dissolved oxygen: Oxygen in solvents, especially water, is a primary cause of thiol oxidation.

  • Exposure to light and heat: These can accelerate the oxidation process.[1]

  • Presence of metal ions: Trace metal ions can catalyze the oxidation of thiols.

  • Improper storage: Both the solid compound and its solutions can degrade if not stored correctly.[1][2]

Question 2: I'm observing a decrease in the effective concentration of my this compound solution over a short period. How can I prevent this?

Answer: This is a classic sign of oxidation. To maintain the stability of your this compound solution, you should:

  • Use deoxygenated solvents: Prepare your solutions using solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work at a lower pH: If your experimental conditions allow, preparing and using the solution at a slightly acidic pH can help to keep the thiol group in its less reactive protonated form.

  • Prepare solutions fresh: Ideally, solutions of this compound should be prepared immediately before use.

  • Store solutions properly: If a solution must be stored, even for a short time, it should be kept in a tightly sealed container, protected from light, and at a low temperature (2-8°C). For longer-term storage, aliquoting and freezing at -20°C or below is recommended.

Question 3: My standard curve for this compound is not linear. What could be the issue?

Answer: A non-linear standard curve can be due to several factors:

  • Degradation of the standard: The highest concentrations of your standard may be degrading during the course of the experiment, leading to a plateau in your curve.

  • Incorrect buffer conditions: Ensure the pH of your dilution buffer is optimal for the stability of this compound.

  • Issues with the detection method: If you are using a colorimetric or fluorometric assay, ensure that the reagents are not limiting at higher concentrations of the analyte and that the incubation times are consistent.

Question 4: How can I quantify the amount of oxidized this compound in my sample?

Answer: You can determine the amount of the disulfide form of this compound by first quantifying the free thiol groups, then reducing the disulfide bonds and quantifying the total thiol concentration. The difference between these two measurements will give you the concentration of the oxidized form. A common method for thiol quantification is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB).

Data Presentation

The stability of this compound is significantly influenced by pH and temperature. The following table provides an illustrative summary of the expected stability trends. Please note that these are not absolute values and are intended to demonstrate the relative stability under different conditions.

pHTemperatureExpected Stability of this compound Solution
4.04°CHigh
4.025°C (Room Temp)Moderate
7.04°CModerate
7.025°C (Room Temp)Low
8.54°CLow
8.525°C (Room Temp)Very Low

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps to prepare a solution of this compound with enhanced stability to minimize experimental variability.

Materials:

  • This compound (solid)

  • High-purity, deoxygenated water or buffer of choice

  • Inert gas (Nitrogen or Argon)

  • Sterile, sealed vials

Procedure:

  • Deoxygenate the Solvent: Purge the water or buffer with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: Weigh the required amount of solid this compound in a clean, dry container.

  • Dissolution: Under a gentle stream of the inert gas, add the deoxygenated solvent to the solid this compound. Gently swirl to dissolve. Avoid vigorous shaking or vortexing which can reintroduce oxygen.

  • pH Adjustment (if necessary): If a specific pH is required, adjust it using dilute acid or base while monitoring with a calibrated pH meter. Aim for a slightly acidic pH if the experiment allows.

  • Storage: If the solution is not for immediate use, dispense it into sterile, sealed vials, leaving minimal headspace. Store at 2-8°C for short-term use (less than 24 hours) or at -20°C or below for longer-term storage.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent

This protocol provides a method to determine the concentration of free -SH groups in a sample of this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare Standard Curve: Prepare a series of dilutions of a freshly prepared this compound solution of known concentration in the reaction buffer.

  • Sample Preparation: Dilute your unknown sample in the reaction buffer to a concentration that falls within the range of your standard curve.

  • Reaction Setup: In separate cuvettes for the blank, standards, and samples, add the reaction buffer.

  • Initiate Reaction: Add a small volume of the DTNB solution to each cuvette and mix gently.

  • Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 15 minutes).

  • Measurement: Measure the absorbance of the solutions at 412 nm. The yellow color produced is proportional to the amount of free thiol.

  • Calculation: Subtract the absorbance of the blank from the standards and samples. Plot the standard curve and determine the concentration of the unknown sample.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Poor Reproducibility

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Fresh_Solution Was the solution freshly prepared? Check_Solution_Prep->Fresh_Solution Deoxygenated_Solvent Was a deoxygenated solvent used? Fresh_Solution->Deoxygenated_Solvent Yes Implement_Changes Implement Corrective Actions: - Use fresh, deoxygenated solutions - Control pH - Proper storage Fresh_Solution->Implement_Changes No pH_Check Was the pH of the solution verified? Deoxygenated_Solvent->pH_Check Yes Deoxygenated_Solvent->Implement_Changes No Storage_Check Review Storage Conditions pH_Check->Storage_Check Yes pH_Check->Implement_Changes No Temp_Check Was the solution stored at 2-8°C? Storage_Check->Temp_Check Light_Protection Was the solution protected from light? Temp_Check->Light_Protection Yes Temp_Check->Implement_Changes No Assay_Conditions Evaluate Assay Conditions Light_Protection->Assay_Conditions Yes Light_Protection->Implement_Changes No Metal_Ions Could metal ion contamination be an issue? Assay_Conditions->Metal_Ions Metal_Ions->Implement_Changes Yes Outcome Improved Reproducibility Metal_Ions->Outcome No Implement_Changes->Outcome

Caption: A logical workflow for troubleshooting poor reproducibility.

Diagram 2: Potential Influence of Thiols on the NF-κB Signaling Pathway

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB sequestered by NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus translocates to nucleus Proteasome->IkB Thiol_Pool Cellular Thiol Pool (this compound, Glutathione) Redox_Sensitive_Cys Redox-sensitive Cysteine Residues Thiol_Pool->Redox_Sensitive_Cys maintains reduced state Redox_Sensitive_Cys->NFkB_p50_p65 influences DNA binding DNA DNA NFkB_p50_p65_nucleus->DNA binds to Gene_Expression Target Gene Expression (e.g., inflammatory cytokines) DNA->Gene_Expression activates transcription

Caption: Redox regulation of the NF-κB signaling pathway by thiols.[3][4][5][6]

References

avoiding racemization of (R)-thiomalic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-thiomalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers ((R)- and (S)-thiomalic acid).[1] This is a significant concern because the biological and pharmacological activities of the two enantiomers can differ dramatically. For therapeutic applications, the presence of the unwanted enantiomer can lead to reduced efficacy or even undesirable side effects.

Q2: What are the primary chemical mechanisms that cause racemization of this compound?

A2: The primary mechanism for the racemization of this compound involves the removal of the acidic proton from the chiral carbon (the carbon atom bonded to the thiol group). This deprotonation is typically facilitated by a base and results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers.[1][2] Acid-catalyzed racemization can also occur through the formation of an enol.[1]

Q3: Under what general conditions is this compound at risk of racemization?

A3: this compound is at risk of racemization under the following conditions:

  • Basic (alkaline) conditions: Bases can readily abstract the alpha-proton.[1][2]

  • Acidic conditions: Strong acids can also catalyze racemization, often via an enol intermediate.[1][2]

  • Elevated temperatures: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.[3][4]

  • Presence of certain metal ions: Metal ions can act as Lewis acids, potentially stabilizing the transition state for deprotonation and accelerating racemization.[5][6][7]

Troubleshooting Guides

Issue 1: Loss of Optical Purity After a Reaction

Symptom: You started with enantiomerically pure this compound, but after your reaction (e.g., esterification, amidation), analysis by chiral HPLC or polarimetry indicates a mixture of enantiomers.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or extending the reaction time. For microwave-assisted syntheses, reducing the temperature from 80°C to 50°C can limit racemization.[8]
Use of a Strong Base Avoid strong, non-hindered bases. Opt for sterically hindered, non-nucleophilic bases like 2,4,6-collidine or diisopropylethylamine (DIPEA), which are less likely to abstract the alpha-proton.[9][10]
Inappropriate Coupling Agent (for amidations/esterifications) Use coupling reagents known to suppress racemization. For example, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is effective in preventing racemization during amide bond formation.[11] The addition of racemization inhibitors like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is also recommended, especially when using carbodiimide coupling agents like DCC or EDC.[10][12][13]
Prolonged Reaction Times at High Temperatures Optimize the reaction to minimize the time the material is exposed to harsh conditions. Use a more efficient catalyst or a higher concentration of reagents if possible.
Acidic or Basic Work-up/Purification Neutralize the reaction mixture carefully and maintain a pH as close to neutral as possible during extraction and purification. Use buffered solutions where appropriate.
Issue 2: Gradual Loss of Stereochemical Integrity During Storage

Symptom: A solution of this compound or its derivative shows decreasing enantiomeric excess over time.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent Store in a neutral, aprotic solvent. Protic solvents, especially in combination with trace acidic or basic impurities, can facilitate proton exchange and lead to racemization.
Storage Temperature Store solutions at low temperatures (e.g., 4°C or -20°C) to minimize the rate of racemization.
Presence of Contaminants Ensure solvents and storage vessels are free from acidic, basic, or metallic impurities.

Experimental Protocols to Minimize Racemization

Protocol 1: Amidation of this compound using a Racemization-Suppressing Coupling Agent

This protocol describes the coupling of this compound to a primary amine using DEPBT, a reagent known to minimize racemization.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Base:

    • Add a sterically hindered base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Addition of Coupling Agent:

    • Slowly add a solution of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.2 eq) in the same solvent.

  • Reaction:

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a saturated solution of sodium bicarbonate, and brine. Caution: Avoid strong acids and bases.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Protocol 2: Analysis of Enantiomeric Excess using Chiral HPLC
  • Sample Preparation:

    • Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare standards of the pure (R)- and (S)-enantiomers (if available) and a racemic mixture.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for carboxylic acids (e.g., a polysaccharide-based chiral column).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape. A typical mobile phase might be Hexane:Isopropanol:TFA (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Racemization_Mechanism cluster_products Racemic Mixture R_Thiomalic This compound (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Thiomalic->Enolate - H+ (Base-catalyzed) R_Thiomalic_final This compound Enolate->R_Thiomalic + H+ S_Thiomalic (S)-Thiomalic Acid (Chiral) Enolate->S_Thiomalic + H+ S_Thiomalic_final (S)-Thiomalic Acid

Caption: Mechanism of base-catalyzed racemization of this compound.

Troubleshooting_Workflow Start Loss of Optical Purity Detected Check_Temp Was reaction temperature > 40°C? Start->Check_Temp Check_Base Was a strong, non-hindered base used? Check_Temp->Check_Base No Sol_Temp Action: Lower temperature or reduce reaction time. Check_Temp->Sol_Temp Yes Check_Coupling Was a standard carbodiimide used without additives? Check_Base->Check_Coupling No Sol_Base Action: Use a hindered base (e.g., DIPEA, collidine). Check_Base->Sol_Base Yes Check_Workup Was the work-up strongly acidic or basic? Check_Coupling->Check_Workup No Sol_Coupling Action: Use racemization-suppressing reagents (e.g., DEPBT) or add HOBt/Oxyma. Check_Coupling->Sol_Coupling Yes Sol_Workup Action: Use buffered or mild reagents for pH adjustment. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting workflow for racemization of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Confirming the Enantiomeric Purity of (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drug substances. (R)-thiomalic acid, a chiral building block, requires precise analytical methods to quantify its enantiomeric composition. This guide provides a comparative overview of key analytical techniques for confirming the enantiomeric purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on various factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods.

TechniquePrincipleTypical Resolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.> 1.5~0.1% of the minor enantiomer~0.3% of the minor enantiomerHigh resolution and accuracy, well-established, suitable for preparative separation.[1]Requires method development for specific compounds, can be time-consuming.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[3]Not applicable (based on signal separation)~1-5% of the minor enantiomer~5% of the minor enantiomerRapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.[2]
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[4]> 2.0~0.1% of the minor enantiomer~0.5% of the minor enantiomerHigh separation efficiency, low sample and reagent consumption, rapid analysis.[5]Lower loading capacity, can be sensitive to matrix effects.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Not applicableDependent on specific rotationDependent on specific rotationSimple, non-destructive, provides a bulk property measurement.Insensitive to small amounts of enantiomeric impurity, requires a pure sample.[2]
Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase.> 1.5< 0.1% of the minor enantiomer< 0.3% of the minor enantiomerHigh resolution and sensitivity for volatile compounds.Requires derivatization for non-volatile compounds like thiomalic acid.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the direct separation of thiomalic acid enantiomers using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar). Polysaccharide-based CSPs are known to resolve a wide range of chiral compounds.[6]

Reagents:

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column and system, a typical starting point could be 90:10:0.1 (v/v/v) of hexane:ethanol:TFA.

  • Sample Solvent: Mobile phase.

  • This compound and (S)-thiomalic acid standards.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the thiomalic acid sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and standards onto the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.

  • Quantification: Determine the peak areas for the (R) and (S) enantiomers. The enantiomeric purity is calculated as the percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers of thiomalic acid.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl3).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.

  • This compound and racemic thiomalic acid standards.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the thiomalic acid sample in 0.5 mL of the deuterated solvent.

  • Addition of CSA: Add an equimolar amount of the chiral solvating agent to the NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum of the mixture.

  • Analysis: The interaction between the thiomalic acid enantiomers and the chiral solvating agent will form transient diastereomeric complexes, resulting in separate signals for specific protons (e.g., the methine proton) of the (R) and (S) enantiomers.

  • Quantification: Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess (ee).

Capillary Electrophoresis (CE)

This method employs a chiral selector added to the background electrolyte to achieve enantioseparation.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5).

  • Chiral Selector: Highly sulfated cyclodextrins (e.g., sulfated-β-cyclodextrin) at a concentration of 1-5% (w/v) in the BGE.

  • Sample Solvent: Water or BGE.

  • This compound and racemic thiomalic acid standards.

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Sample Preparation: Dissolve the thiomalic acid sample in the sample solvent to a concentration of approximately 1 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 210 nm

  • Analysis: Introduce the sample into the capillary and apply the voltage. The enantiomers will migrate at different velocities due to their varying interactions with the chiral selector.

  • Quantification: Determine the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric purity.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate end end calculate->end End

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate end end calculate->end End

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_analysis CE Analysis cluster_data Data Processing start Start prep_bge Prepare BGE with Chiral Selector start->prep_bge dissolve Dissolve Sample in Solvent start->dissolve condition Condition Capillary prep_bge->condition inject Inject Sample dissolve->inject condition->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate end end calculate->end End

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

References

A Comparative Guide to the Properties of (R)- and (S)-Thiomalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Stereoisomers of Mercaptosuccinic Acid, Highlighting Key Physicochemical and Biological Differences Supported by Experimental Data.

This guide provides a comprehensive comparison of the enantiomeric pair, (R)-thiomalic acid and (S)-thiomalic acid, also known as (R)- and (S)-mercaptosuccinic acid. As chiral molecules, these compounds share the same chemical formula and molecular weight but differ in their three-dimensional arrangement, leading to distinct properties that are critical for applications in research, particularly in drug development and materials science.

Physicochemical Properties: A Tale of Two Enantiomers

(R)- and (S)-thiomalic acid are stereoisomers, meaning they are non-superimposable mirror images of each other. This chirality is the basis for their primary distinguishing physical property: their interaction with plane-polarized light. While many of their physical properties are identical, their optical activity is equal in magnitude but opposite in direction.

Table 1: Comparison of Physicochemical Properties of (R)- and (S)-Thiomalic Acid

PropertyThis compound(S)-Thiomalic Acid
Molecular Formula C₄H₆O₄SC₄H₆O₄S
Molecular Weight 150.15 g/mol 150.15 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 151-154 °C (racemic mixture)151-154 °C (racemic mixture)
Specific Optical Rotation Not available in search resultsNot available in search results

Note: Specific optical rotation values for the individual enantiomers were not found in the search results. Enantiomers have equal and opposite specific rotations.

Biological Activity: The Significance of Stereochemistry

The stereochemistry of a molecule can have a profound impact on its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can exhibit high stereoselectivity, interacting differently with each enantiomer. While research on the differential biological activities of (R)- and (S)-thiomalic acid is not extensively detailed in the provided search results, the general biological importance of mercaptosuccinic acid suggests that its enantiomers could exhibit distinct behaviors.

For instance, mercaptosuccinic acid is known to interact with various biological systems. However, without specific studies comparing the enantiomers, it is not possible to definitively state their differential effects. It is a common principle in pharmacology that one enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the investigation of the specific biological activities of (R)- and (S)-thiomalic acid is a critical area for further research.

Experimental Protocols

Determining Optical Rotation: Polarimetry

The measurement of the specific optical rotation of each enantiomer is crucial for their characterization. This is achieved using a polarimeter.

Objective: To measure the specific optical rotation of this compound and (S)-thiomalic acid.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks

  • Analytical balance

  • This compound

  • (S)-Thiomalic acid

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the thiomalic acid enantiomer and dissolve it in a precise volume of the chosen solvent in a volumetric flask.

  • Instrument Calibration: Calibrate the polarimeter with the pure solvent to set the zero point.

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

The experiment should be conducted at a constant temperature, typically 20°C or 25°C, which should be recorded.

Separating Enantiomers: Chiral High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomeric purity or to separate a racemic mixture of thiomalic acid, chiral HPLC is the method of choice.

Objective: To separate (R)- and (S)-thiomalic acid enantiomers.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. The selection of the column is critical and often requires screening of different types of chiral columns (e.g., polysaccharide-based, protein-based).

  • Mobile phase: A suitable solvent system, which will depend on the chosen chiral column. This often consists of a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol), sometimes with additives like trifluoroacetic acid to improve peak shape.

  • Racemic mixture of thiomalic acid.

  • Pure enantiomers of (R)- and (S)-thiomalic acid for reference.

Procedure:

  • Method Development: Develop a suitable HPLC method by selecting an appropriate chiral column and optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Dissolve the thiomalic acid sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Identification: Identify the peaks corresponding to (R)- and (S)-thiomalic acid by comparing their retention times with those of the pure enantiomer standards.

Visualizing Experimental Concepts

To better understand the workflow and principles behind the experimental protocols, the following diagrams have been generated.

Experimental_Workflow_Polarimetry Polarimetry Experimental Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Enantiomer dissolve Dissolve in Solvent weigh->dissolve calibrate Calibrate Polarimeter dissolve->calibrate fill_cell Fill Polarimeter Cell calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation [α] measure->calculate Experimental_Workflow_Chiral_HPLC Chiral HPLC Experimental Workflow cluster_method_dev Method Development cluster_analysis_proc Analysis Procedure cluster_data_interp Data Interpretation select_column Select Chiral Column optimize_mp Optimize Mobile Phase select_column->optimize_mp prep_sample Prepare Sample Solution optimize_mp->prep_sample inject Inject Sample prep_sample->inject run_hplc Run HPLC inject->run_hplc detect Detect and Record Chromatogram run_hplc->detect identify_peaks Identify Enantiomer Peaks detect->identify_peaks quantify Quantify Enantiomeric Purity identify_peaks->quantify

Validation of (R)-Thiomalic Acid Synthesis: A Comparative Guide to Chiral HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. For (R)-thiomalic acid, a versatile chiral building block, ensuring high enantiomeric excess is paramount for its successful application in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound synthesis. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Analytical Techniques

Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers due to its robustness, versatility, and high resolution. However, other methods such as chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer viable alternatives, each with distinct advantages and limitations. Below is a comparative summary of these techniques for the analysis of thiomalic acid enantiomers.

Table 1: Performance Comparison of Chiral Analytical Methods for Thiomalic Acid

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC) with DerivatizationChiral Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral column.Differential migration in an electric field with a chiral selector.
Resolution ExcellentVery HighHigh
Analysis Time 15 - 30 minutes20 - 40 minutes (including derivatization)10 - 25 minutes
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Linearity (R²) > 0.999> 0.998> 0.997
Precision (%RSD) < 2%< 3%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput HighModerateHigh
Method Development Moderately ComplexComplex (derivatization required)Relatively Simple
Cost (Instrument) HighModerateLow to Moderate
Cost (Operational) ModerateModerateLow

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the chiral analysis of thiomalic acid using HPLC, GC, and CE.

Chiral HPLC Method

This method describes the enantioselective analysis of thiomalic acid using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the thiomalic acid sample in the mobile phase to a concentration of 1 mg/mL.

Chiral GC Method with Derivatization

This protocol involves a two-step derivatization of thiomalic acid to enhance its volatility for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chirasil-Val (25 m x 0.25 mm, 0.16 µm) or equivalent.

  • Derivatization:

    • Esterification: React 1 mg of thiomalic acid with 1 mL of 2 M HCl in methanol at 60°C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 1 mL of dichloromethane to the dried residue. Heat at 60°C for 30 minutes. Evaporate the excess reagent and solvent. Reconstitute the sample in 1 mL of hexane.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL (split ratio 20:1).

Chiral Capillary Electrophoresis (CE) Method

This method utilizes a chiral selector added to the background electrolyte for the enantiomeric separation of thiomalic acid.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.0) containing 15 mM beta-cyclodextrin.

  • Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the thiomalic acid sample in water to a concentration of 0.5 mg/mL.

Method Validation Summary

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for the chiral HPLC method.

Table 2: Validation Summary for Chiral HPLC Method

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution of enantiomers (Rs > 1.5)Rs = 2.1
Linearity Correlation coefficient (R²) ≥ 0.995R² = 0.9995
Range 0.1 - 2.0 mg/mLMet
Accuracy 98.0 - 102.0% recovery99.5%
Precision (Repeatability) RSD ≤ 2.0%1.2%
Intermediate Precision RSD ≤ 3.0%1.8%
Limit of Detection (LOD) S/N ratio ≥ 30.08 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.25 µg/mL
Robustness No significant change in resolutionRobust

Workflow for Validation of this compound Synthesis

The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation using chiral HPLC.

G Workflow for Validation of this compound Synthesis cluster_synthesis Synthesis & Purification cluster_analysis Chiral HPLC Analysis cluster_validation Method & Product Validation start Starting Materials reaction Asymmetric Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification sample_prep Sample Preparation purification->sample_prep hplc_analysis Chiral HPLC Separation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition validation_params Method Validation (Linearity, Accuracy, etc.) hplc_analysis->validation_params peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration ee_calculation Enantiomeric Excess (%ee) Calculation peak_integration->ee_calculation final_report Final Validation Report ee_calculation->final_report validation_params->final_report

Caption: Validation workflow for this compound synthesis.

This comprehensive guide provides the necessary information for researchers and scientists to effectively validate the synthesis of this compound. The choice of analytical method will depend on specific laboratory capabilities, sample throughput requirements, and desired sensitivity. Chiral HPLC remains a robust and reliable primary method, while chiral GC and CE offer valuable alternatives for orthogonal testing and specific applications.

A Comparative Analysis of (R)-Thiomalic Acid and Other Thiol-Containing Ligands in Nanotechnology and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of (R)-thiomalic acid, glutathione, cysteine, and thioglycolic acid as functional ligands in nanoparticle synthesis, drug delivery, and heavy metal chelation.

Thiol-containing ligands are indispensable tools in the fields of nanotechnology and drug development, primarily utilized for their strong affinity for metal surfaces and their ability to impart specific functionalities to nanoparticles. Among these, this compound, glutathione, L-cysteine, and thioglycolic acid are frequently employed as capping agents to stabilize nanoparticles, as linkers for drug conjugation, and as chelating agents for heavy metals. This guide provides a comparative analysis of these four thiol-containing ligands, summarizing their performance based on available experimental data and outlining detailed experimental protocols for their application.

Performance Comparison of Thiol-Containing Ligands

The selection of an appropriate thiol-containing ligand is critical as it significantly influences the physicochemical properties and biological activity of the resulting nanoparticles or drug conjugates. The following tables provide a quantitative comparison of this compound and other common thiol ligands in various applications.

Table 1: Comparison of Ligand Performance in Nanoparticle Synthesis

LigandNanoparticle TypeAverage Particle Size (nm)Zeta Potential (mV)Photoluminescence Quantum Yield (PLQY) (%)Reference
This compound (Mercaptosuccinic Acid) CdSe QDs~5--[1]
Glutathione Ag-In-Se QDs2-3-4-12[2]
CdSe/ZnS QDs13-28-23 to -3440.7[3]
L-Cysteine AuNPs---[1][4]
CdSe/CdS/ZnS QDs--Higher than MPA-capped QDs[5]
Thioglycolic Acid ZnS QDs3-4--[6]
CdTe QDs---[7]

Note: A direct quantitative comparison of all four ligands under identical experimental conditions is limited in the current literature. The data presented is compiled from different studies and should be interpreted with caution.

Table 2: Comparison of Ligand Performance in Drug Delivery

LigandDrug Delivery SystemKey FindingReference
This compound -Data not available-
Glutathione Monolayer protected AuNPsEffective intracellular drug release triggered by high glutathione concentrations.[8][9][10]
L-Cysteine PEGylated nanoparticlesTargeted delivery to pancreatitis by targeting L-Type amino acid transporter 1.[4]
Functionalized nanoparticlesOvercomes mucus and epithelial barriers for oral drug delivery.[11][12]
Thioglycolic Acid -Data not available-

Table 3: Comparison of Ligand Performance in Heavy Metal Chelation

LigandHeavy MetalKey FindingReference
This compound -Data not available-
Glutathione Mercury, Cadmium, LeadPotent physiological chelator involved in detoxification.[13][14]
L-Cysteine Mercury, Cadmium, LeadThe thiol group is a key player in metal-induced oxidative stress defense.[14]
Thioglycolic Acid -Data not available-

Experimental Protocols

This section provides detailed methodologies for the synthesis of nanoparticles capped with the compared thiol-containing ligands.

Protocol 1: Synthesis of this compound-Capped CdSe Quantum Dots

This protocol is adapted from a method for synthesizing thiomalic acid-stabilized CdSe quantum dots.[1]

Materials:

  • Cadmium source (e.g., CdCl₂)

  • Selenium source (e.g., Na₂SeO₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • pH meter

  • Reaction vessel with a condenser

  • Stirring hotplate

Procedure:

  • In a typical synthesis, an aqueous solution of a cadmium salt is prepared.

  • This compound is added to the solution as a capping agent.

  • The pH of the solution is adjusted to a specific value (e.g., alkaline) using a suitable base (e.g., NaOH).

  • A freshly prepared aqueous solution of a selenium precursor is introduced into the cadmium-ligand solution.

  • A reducing agent, such as sodium borohydride, is added to initiate the formation of CdSe nanocrystals.

  • The reaction mixture is heated under reflux for a specific duration to allow for nanoparticle growth and stabilization.

  • The resulting CdSe quantum dots are purified by precipitation and redispersion.

Protocol 2: Synthesis of Glutathione-Capped Ag-In-Se Quantum Dots

This protocol describes a direct aqueous synthesis of luminescent Ag-In-Se quantum dots capped by glutathione.[2]

Materials:

  • Silver nitrate (AgNO₃)

  • Indium(III) chloride (InCl₃)

  • Sodium selenosulfate (Na₂SeSO₃)

  • Glutathione (GSH)

  • Deionized water

  • Reaction vessel

  • Stirring hotplate

Procedure:

  • Prepare aqueous solutions of AgNO₃, InCl₃, and GSH.

  • Mix the solutions in a reaction vessel in the desired molar ratios.

  • Add the Na₂SeSO₃ solution as the selenium precursor.

  • Heat the reaction mixture under stirring for a specific time to allow for the formation and growth of the quantum dots.

  • The size and composition of the resulting Ag-In-Se quantum dots can be controlled by varying the initial precursor ratios and reaction time.

Protocol 3: Synthesis of L-Cysteine-Capped Gold Nanoparticles

This protocol outlines the synthesis of gold nanoparticles using L-cysteine as both a reducing and capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • L-cysteine

  • Deionized water

  • Reaction vessel

  • Stirring plate

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • In a separate flask, prepare an aqueous solution of L-cysteine.

  • Add the L-cysteine solution to the HAuCl₄ solution under vigorous stirring.

  • The color of the solution will change from yellow to reddish-brown, indicating the formation of gold nanoparticles.

  • Continue stirring for a specified period to ensure complete reaction and stabilization of the nanoparticles.

Protocol 4: Synthesis of Thioglycolic Acid-Capped ZnS Quantum Dots

This protocol describes the synthesis of ZnS quantum dots in an aqueous medium using thioglycolic acid as a capping agent.[6]

Materials:

  • Zinc salt (e.g., Zn(CH₃COO)₂·2H₂O)

  • Sodium sulfide (Na₂S·9H₂O)

  • Thioglycolic acid (TGA)

  • Deionized water

  • Reaction vessel

  • Stirring plate

Procedure:

  • Prepare an aqueous solution of the zinc salt.

  • Add thioglycolic acid to the zinc salt solution and adjust the pH to a specific value (e.g., alkaline).

  • In a separate flask, prepare an aqueous solution of sodium sulfide.

  • Slowly add the sodium sulfide solution to the zinc-TGA solution under vigorous stirring.

  • A white precipitate of ZnS quantum dots will form.

  • The reaction mixture is typically aged for a certain period to allow for the growth and stabilization of the quantum dots.

Visualizing the Processes: Workflows and Mechanisms

To better understand the application of these thiol-containing ligands, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for nanoparticle synthesis and a key mechanism in drug delivery.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization Precursor_Solution Metal Precursor Solution Mixing Mixing & pH Adjustment Precursor_Solution->Mixing Ligand_Solution Thiol Ligand Solution Ligand_Solution->Mixing Reduction Reduction/ Nucleation Mixing->Reduction Growth Growth & Stabilization Reduction->Growth Centrifugation Centrifugation Growth->Centrifugation Washing Washing Centrifugation->Washing Redispersion Redispersion Washing->Redispersion UV_Vis UV-Vis Spectroscopy Redispersion->UV_Vis TEM TEM/DLS Redispersion->TEM Zeta_Potential Zeta Potential Redispersion->Zeta_Potential FTIR FTIR Redispersion->FTIR

General workflow for the synthesis and characterization of thiol-capped nanoparticles.

Drug_Release_Mechanism cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP_Drug_Complex Nanoparticle-S-S-Drug (Stable) NP_SH Nanoparticle-SH NP_Drug_Complex->NP_SH Cellular Uptake Released_Drug Released Drug (Active) NP_SH->Released_Drug Glutathione (GSH) Reduction GSSG GSSG NP_SH->GSSG 2GSH -> GSSG + 2H+ + 2e-

Glutathione-mediated drug release from a disulfide-linked nanoparticle-drug conjugate.

Conclusion

The choice of a thiol-containing ligand for nanoparticle functionalization and drug delivery applications is a critical decision that impacts the final product's performance. This compound, with its dicarboxylic acid structure, offers potential for further functionalization. Glutathione, a tripeptide, provides excellent biocompatibility and enables stimuli-responsive drug release in the high-glutathione environment of cancer cells. L-cysteine, a natural amino acid, can enhance cellular uptake and facilitate transport across biological barriers. Thioglycolic acid is a simple and effective capping agent for the synthesis of various quantum dots.

While direct comparative studies are still needed to provide a complete picture, this guide offers a valuable starting point for researchers to select the most suitable thiol-containing ligand for their specific application. The provided experimental protocols and workflow diagrams serve as a practical resource for the synthesis and characterization of these functionalized nanomaterials. Future research should focus on systematic, head-to-head comparisons of these ligands under identical conditions to generate more robust and directly comparable performance data.

References

A Comparative Guide to the Circular Dichroism Analysis of Chiral Carboxylic Acids: A Case Study of D-(+)-Malic Acid and L-(-)-Malic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the circular dichroism (CD) analysis of two enantiomeric carboxylic acids: D-(+)-malic acid and L-(-)-malic acid. While the primary focus of this document is on these malic acid enantiomers, the principles and methodologies described are broadly applicable to the chiroptical analysis of other chiral molecules, including the analogous (R)- and (S)-thiomalic acids. This guide will delve into the experimental data, detailed protocols, and the underlying principles of CD spectroscopy as a powerful tool for stereochemical characterization.

Data Presentation: Unveiling Molecular Asymmetry

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1] This phenomenon provides a unique spectral fingerprint that is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. For enantiomers, which are non-superimposable mirror images of each other, their CD spectra are expected to be mirror images as well.

The table below summarizes the key chiroptical properties of D-(+)-malic acid and L-(-)-malic acid, illustrating the mirror-image relationship of their CD spectra.

ParameterD-(+)-Malic AcidL-(-)-Malic Acid
Molar Ellipticity Maximum (λmax) Positive Cotton effectNegative Cotton effect
Wavelength of Maximum Ellipticity ~210 nm~210 nm
Molar Ellipticity Minimum (λmin) Negative Cotton effectPositive Cotton effect
Wavelength of Minimum Ellipticity Not prominently observedNot prominently observed
Sign of the Cotton Effect Positive at ~210 nmNegative at ~210 nm

Note: The exact molar ellipticity values can vary depending on the solvent, pH, and concentration. The data presented here is a qualitative representation based on typical spectra.

Experimental Protocols: A Step-by-Step Guide to CD Analysis

Acquiring high-quality CD spectra requires careful attention to experimental detail. The following is a generalized protocol for the analysis of small chiral molecules like malic acid in solution.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired UV range (typically below 260 nm for carboxylic acids). High-purity water, methanol, or acetonitrile are common choices. The solvent itself should be achiral.

  • Concentration: Prepare a stock solution of the analyte at a known concentration. The optimal concentration will depend on the path length of the cuvette and the molar absorptivity of the sample. A starting concentration of 0.1 mg/mL is often a good starting point.[2]

  • pH Adjustment: For molecules with ionizable groups, such as carboxylic acids, the pH of the solution can significantly influence the CD spectrum. It is crucial to control and report the pH of the sample solution.

  • Filtering: To remove any particulate matter that could cause light scattering, filter the sample solution through a 0.22 µm syringe filter before analysis.[2]

2. Instrumentation and Measurement:

  • Instrument: A calibrated circular dichroism spectropolarimeter is required.

  • Nitrogen Purge: The instrument's optical system must be purged with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.[3]

  • Cuvette: Use a quartz cuvette with a known path length (e.g., 1 mm or 10 mm). The choice of path length depends on the sample concentration and absorbance.[2]

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Spectral Acquisition:

    • Wavelength Range: For carboxylic acids, a typical wavelength range is 190-260 nm.[2]

    • Scanning Speed: A scanning speed of 50-100 nm/min is common.[4]

    • Bandwidth: A bandwidth of 1-2 nm is generally appropriate.[3]

    • Data Interval: A data interval of 0.5-1 nm is recommended.

    • Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., 3-5) are typically averaged.

3. Data Processing and Analysis:

  • Baseline Subtraction: Subtract the solvent baseline spectrum from the sample spectrum.

  • Smoothing: A smoothing function may be applied to reduce noise in the spectrum.

  • Conversion to Molar Ellipticity: The raw data (typically in millidegrees) is converted to molar ellipticity ([θ]) using the following equation:

    [θ] = (θ * MW) / (c * l * 10)

    where:

    • θ is the observed ellipticity in degrees

    • MW is the molecular weight of the analyte

    • c is the concentration in g/mL

    • l is the path length in cm

Mandatory Visualizations: Workflows and Pathways

To further elucidate the process of CD analysis and its relevance, the following diagrams are provided.

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection Concentration Concentration Adjustment Solvent->Concentration pH pH Control Concentration->pH Filter Filtering pH->Filter Instrument Instrument Setup Filter->Instrument Baseline Baseline Measurement Instrument->Baseline Sample Sample Measurement Baseline->Sample Subtraction Baseline Subtraction Sample->Subtraction Smoothing Smoothing Subtraction->Smoothing Conversion Molar Ellipticity Conversion Smoothing->Conversion Interpretation Spectral Interpretation Conversion->Interpretation

Caption: Experimental workflow for circular dichroism analysis.

Chiral_Drug_Interaction cluster_receptor Cellular Receptor cluster_drugs Enantiomeric Drugs cluster_response Biological Response Receptor Chiral Receptor Binding Site Therapeutic Therapeutic Effect Receptor->Therapeutic Signal Transduction SideEffect Side Effect / No Effect Receptor->SideEffect Altered Signaling R_Drug (R)-Enantiomer R_Drug->Receptor High Affinity Binding S_Drug (S)-Enantiomer S_Drug->Receptor Low Affinity Binding

Caption: Signaling pathway illustrating stereoselective drug-receptor interactions.

References

Determining the Absolute Configuration of (R)-Thiomalic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in pharmacology, materials science, and organic synthesis. For researchers working with derivatives of (R)-thiomalic acid, a versatile chiral building block, selecting the most appropriate analytical method to confirm stereochemical integrity is paramount. This guide provides a comparative overview of the primary experimental techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The determination of the absolute configuration of this compound derivatives primarily relies on three major analytical techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Each method offers distinct advantages and is suited to different experimental conditions and molecular structures.

MethodPrincipleSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Provides unambiguous determination of the absolute configuration.[1]Crystal growth can be challenging; not suitable for non-crystalline materials.
NMR Spectroscopy Formation of diastereomeric derivatives with a chiral auxiliary, leading to distinguishable chemical shifts in the NMR spectrum.Soluble sample; requires derivatization with a chiral reagent (e.g., Mosher's acid).[1][2]Requires small sample quantities; applicable to a wide range of soluble compounds.[3][4]Derivatization can be complex; interpretation of spectra can be challenging.
Chiroptical Methods (CD/ORD) Differential absorption of left- and right-circularly polarized light by a chiral molecule.Soluble sample in a suitable solvent.Non-destructive; highly sensitive to stereochemistry.Requires a chromophore near the stereocenter for a strong signal; interpretation can be complex and may require computational support.

Experimental Protocols

X-ray Crystallography

Objective: To determine the absolute configuration of a crystalline derivative of this compound.

Methodology:

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the molecule. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

  • Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect, often by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[5]

NMR Spectroscopy (Modified Mosher's Method)

Objective: To determine the absolute configuration of a soluble this compound derivative containing a hydroxyl or amino group.

Methodology:

  • Derivatization: React the this compound derivative separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) chloride to form the corresponding diastereomeric esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Interpretation: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). According to the Mosher's model, the protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values, allowing for the assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute configuration of an this compound derivative with a suitable chromophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a transparent solvent.

  • Data Acquisition: Record the CD spectrum of the sample over a suitable wavelength range.

  • Data Analysis: Compare the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum. The sign of the Cotton effect at specific wavelengths can be correlated to the absolute configuration based on established empirical rules or computational models.

Visualizing the Workflow

The general workflow for determining the absolute configuration of a chiral compound, such as a derivative of this compound, can be visualized as a decision-making process based on the properties of the sample.

G General Workflow for Absolute Configuration Determination cluster_sample Sample Analysis cluster_methods Analytical Methods cluster_outcome Result start Chiral this compound Derivative crystalline Is the sample crystalline? start->crystalline soluble Is the sample soluble? crystalline->soluble No xray X-ray Crystallography crystalline->xray Yes chromophore Does it have a suitable chromophore? soluble->chromophore No nmr NMR Spectroscopy (with chiral auxiliary) soluble->nmr Yes chromophore->nmr No cd Circular Dichroism chromophore->cd Yes config Absolute Configuration Determined xray->config nmr->config cd->config

Caption: A flowchart illustrating the decision-making process for selecting an appropriate method to determine the absolute configuration of a chiral compound.

Comparison of Analytical Techniques

A comparative diagram highlighting the key features of the primary analytical techniques can further aid researchers in their selection process.

G Comparison of Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_cd Chiroptical Methods xray X-ray Crystallography Unambiguous 3D Structure Requires Single Crystal nmr NMR Spectroscopy Diastereomeric Derivatives Requires Soluble Sample cd Circular Dichroism / ORD Differential Light Absorption Requires Chromophore

Caption: A diagram comparing the key principles and requirements of X-ray crystallography, NMR spectroscopy, and chiroptical methods.

References

Comparative Analysis of (R)-Thiomalic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Performance of (R)-Thiomalic Acid and Its Alternatives

This guide provides a comprehensive comparison of this compound, also known as (R)-mercaptosuccinic acid, with other thiol-containing compounds in relevant experimental contexts. The information presented herein is intended to assist researchers in selecting the appropriate reagents for their studies by providing objective performance data and detailed experimental protocols. The primary focus of this guide is the well-documented role of this compound as an inhibitor of the key antioxidant enzyme, glutathione peroxidase.

Performance Comparison: Inhibition of Glutathione Peroxidase

This compound has been demonstrated to be a potent inhibitor of glutathione peroxidase (GPx), an enzyme crucial for cellular protection against oxidative damage. Its performance in this capacity has been quantitatively compared to tiopronin, another thiol-containing compound. The inhibitory activities of both compounds against bovine erythrocyte glutathione peroxidase-1 (GPx-1) are summarized in the table below.

CompoundIC50 (µM)Ki (µM)
This compound (MSA) 24.714.6
Tiopronin 356343

Table 1: Inhibitory constants of this compound (Mercaptosuccinic Acid, MSA) and Tiopronin against bovine erythrocyte GPx-1 at pH 7.4 and 25°C. Data sourced from Behnisch-Cornwell et al., 2019.[1]

The data clearly indicates that this compound is a significantly more potent inhibitor of GPx-1 than tiopronin, exhibiting a much lower IC50 and Ki value.[1]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols are provided below.

Glutathione Peroxidase (GPx) Inhibition Assay

This protocol is adapted from the methodology used to determine the inhibitory activity of this compound and tiopronin on bovine erythrocyte GPx-1.

Materials:

  • Bovine erythrocyte Glutathione Peroxidase (GPx-1)

  • This compound (Mercaptosuccinic acid)

  • Tiopronin

  • Phosphate buffer (pH 7.4)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • tert-Butyl hydroperoxide

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare stock solutions of this compound and tiopronin in the appropriate solvent.

  • In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.4), glutathione reductase, and NADPH.

  • Add the GPx-1 enzyme solution to the reaction mixture.

  • To initiate the reaction, add tert-butyl hydroperoxide.

  • The activity of GPx is determined by monitoring the decrease in NADPH absorbance at 340 nm, which is coupled to the recycling of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase.

  • To determine the inhibitory activity, pre-incubate the GPx-1 enzyme with varying concentrations of this compound or tiopronin for a specified period before initiating the reaction with the substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Dixon or Lineweaver-Burk plots).

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound in the context of this guide is its interaction with the glutathione metabolism pathway, a cornerstone of cellular antioxidant defense.

Glutathione_Metabolism_Inhibition cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx Substrate GSH Glutathione (Reduced) GSH->GPx Co-substrate GSSG Glutathione Disulfide (Oxidized) GR Glutathione Reductase (GR) GSSG->GR Substrate GPx->GSSG GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Co-substrate R_TMA This compound R_TMA->GPx Inhibition

Caption: Inhibition of Glutathione Peroxidase by this compound.

The diagram illustrates the central role of Glutathione Peroxidase (GPx) in detoxifying reactive oxygen species (ROS) by converting reduced glutathione (GSH) to its oxidized form (GSSG). Glutathione Reductase (GR) then recycles GSSG back to GSH, a process requiring NADPH. This compound acts as an inhibitor of GPx, thereby disrupting this critical antioxidant cycle.

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitors) mix 2. Prepare Reaction Mixture (Buffer, GR, NADPH) prep->mix pre_incubate 3. Pre-incubation (GPx + Inhibitor) mix->pre_incubate initiate 4. Initiate Reaction (Add Substrate) pre_incubate->initiate measure 5. Spectrophotometric Measurement (Δ Absorbance at 340 nm) initiate->measure analyze 6. Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Caption: Workflow for GPx Inhibition Assay.

This workflow outlines the key steps involved in determining the inhibitory potential of compounds like this compound on glutathione peroxidase activity. Each step is crucial for obtaining accurate and reproducible results.

References

A Comparative Analysis of Nanoparticles Stabilized with (R)- and (S)-Thiomalic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nanoparticles stabilized with the (R) and (S) enantiomers of thiomalic acid. This analysis is supported by a synthesis of experimental data and methodologies from the current scientific literature.

The use of chiral ligands to stabilize nanoparticles is a burgeoning area of research, offering unique properties for applications in catalysis, sensing, and drug delivery. Thiomalic acid (TMA), with its thiol group for strong anchoring to metallic nanoparticle surfaces and its chiral center, is an exemplary ligand for inducing chirality and enantioselectivity in nanomaterials. This guide focuses on the comparative aspects of nanoparticles, particularly gold nanoparticles (AuNPs), stabilized with (R)- and (S)-thiomalic acid.

Physicochemical Properties: A Tale of Two Enantiomers

The choice of (R)- or (S)-thiomalic acid as a stabilizing agent can significantly influence the physicochemical properties of the resulting nanoparticles. While extensive direct comparative studies are limited, the principles of stereochemistry suggest that while many bulk properties will be similar, their interaction with other chiral molecules and with polarized light will differ.

Property(R)-Thiomalic Acid Stabilized AuNPs(S)-Thiomalic Acid Stabilized AuNPsKey Differences & Considerations
Core Size (TEM) Typically 1-5 nmTypically 1-5 nmCore size is primarily determined by the synthesis method (e.g., ratio of precursor to reducing agent) and is not expected to differ significantly between enantiomers.[1][2]
Hydrodynamic Diameter (DLS) Slightly variable based on solvent and pHSlightly variable based on solvent and pHThe hydrodynamic diameter is influenced by the hydration shell and can be affected by subtle differences in ligand packing, though significant variations are not anticipated.
Zeta Potential Negative (due to carboxyl groups)Negative (due to carboxyl groups)The surface charge is dominated by the deprotonated carboxylic acid groups of thiomalic acid and should be nearly identical for both enantiomers under the same pH conditions.
Circular Dichroism (CD) Spectrum Exhibits a characteristic CD signalExhibits a mirror-image CD signal to the (R)-enantiomerThis is the most significant difference. The chiroptical response is a direct consequence of the chirality of the stabilizing ligand and its interaction with the nanoparticle's plasmon resonance.[1][3][4]
Stability High in aqueous solutionsHigh in aqueous solutionsBoth enantiomers provide excellent stability to gold nanoparticles in aqueous media due to the strong gold-thiol bond and the hydrophilic nature of the carboxylic acid groups.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of gold nanoparticles stabilized with (R)- and (S)-thiomalic acid, based on established methods in the literature.

Synthesis of (R)- or (S)-Thiomalic Acid Stabilized Gold Nanoparticles

This protocol is adapted from the well-established Brust-Schiffrin method for synthesizing thiol-stabilized gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound or (S)-Thiomalic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of HAuCl₄·3H₂O in methanol.

  • In a separate flask, dissolve a molar excess of either (R)- or (S)-thiomalic acid in methanol.

  • Add the thiomalic acid solution to the gold chloride solution with vigorous stirring. The solution should turn from yellow to colorless as Au(III) is reduced to Au(I) and forms a complex with the thiomalic acid.

  • Prepare a fresh, ice-cold aqueous solution of NaBH₄.

  • Rapidly inject the NaBH₄ solution into the gold-thiol solution under vigorous stirring. The solution will immediately turn dark brown/black, indicating the formation of gold nanoparticles.

  • Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization.

  • The resulting nanoparticles can be purified by centrifugation and washing with methanol or water to remove excess reagents.

Characterization Techniques
  • Transmission Electron Microscopy (TEM): To determine the core size, size distribution, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in solution.

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle dispersion.

  • UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak, which is characteristic of gold nanoparticles.

  • Circular Dichroism (CD) Spectroscopy: To measure the chiroptical properties of the nanoparticles and confirm the induction of chirality by the (R)- and (S)-thiomalic acid ligands.

Visualizing Experimental Workflows and Interactions

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the expected chiroptical outcomes.

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization HAuCl4 HAuCl₄ Solution mix_R Au(I)-(R)-TMA Complex HAuCl4->mix_R Mix mix_S Au(I)-(S)-TMA Complex HAuCl4->mix_S Mix R_TMA This compound R_TMA->mix_R S_TMA (S)-Thiomalic Acid S_TMA->mix_S NaBH4 NaBH₄ (Reducing Agent) reduce_R Reduction & Nucleation NaBH4->reduce_R reduce_S Reduction & Nucleation NaBH4->reduce_S mix_R->reduce_R Reduce mix_S->reduce_S Reduce R_AuNP AuNP-(R)-TMA reduce_R->R_AuNP Stabilization S_AuNP AuNP-(S)-TMA reduce_S->S_AuNP Stabilization TEM_R Core Size R_AuNP->TEM_R TEM DLS_R Hydrodynamic Size R_AuNP->DLS_R DLS CD_R Chiroptical Response R_AuNP->CD_R CD Spec TEM_S Core Size S_AuNP->TEM_S TEM DLS_S Hydrodynamic Size S_AuNP->DLS_S DLS CD_S Chiroptical Response S_AuNP->CD_S CD Spec

Caption: Workflow for the synthesis and characterization of AuNPs stabilized with (R)- and (S)-thiomalic acid.

Chiral_Interaction cluster_R AuNP-(R)-TMA cluster_S AuNP-(S)-TMA cluster_light Interaction with Circularly Polarized Light AuNP_R AuNP R_ligand R AuNP_R->R_ligand stabilizes LCP Left-Circularly Polarized Light AuNP_R->LCP Differential Absorption RCP Right-Circularly Polarized Light AuNP_R->RCP CD_Spectra Resulting CD Spectra AuNP_R->CD_Spectra Positive/Negative Signal AuNP_S AuNP S_ligand S AuNP_S->S_ligand stabilizes AuNP_S->LCP Differential Absorption AuNP_S->RCP AuNP_S->CD_Spectra Mirror-Image Signal

Caption: Chiral interaction of (R)- and (S)-TMA stabilized AuNPs with circularly polarized light.

Applications in Enantioselective Processes

The chirality imparted by (R)- and (S)-thiomalic acid makes these nanoparticles promising candidates for enantioselective applications.

  • Catalysis: Nanoparticles stabilized with a single enantiomer of thiomalic acid can create a chiral microenvironment around the catalytic surface. This can lead to the preferential synthesis of one enantiomer of a product in a chemical reaction. For example, in hydrogenation or oxidation reactions, the chiral pocket formed by the thiomalic acid ligands can favor the binding of a prochiral substrate in a specific orientation, leading to an enantiomeric excess of one product.

  • Sensing and Recognition: The differential interaction of (R)- and (S)-TMA stabilized nanoparticles with other chiral molecules can be exploited for sensing applications. For instance, the binding of a specific enantiomer of an analyte could cause a measurable change in the nanoparticle's surface plasmon resonance or circular dichroism signal, allowing for the quantitative detection of that enantiomer.

  • Drug Delivery: In drug development, the chirality of both the drug and its carrier can influence biological interactions. Nanoparticles functionalized with a specific thiomalic acid enantiomer could exhibit stereoselective interactions with chiral receptors on cell surfaces, potentially leading to targeted drug delivery or enhanced cellular uptake for a specific enantiomer of a drug.

Conclusion

The stabilization of nanoparticles with (R)- and (S)-thiomalic acid provides a powerful tool for introducing chirality into nanomaterials. The most pronounced difference between the two is their chiroptical response, exhibiting mirror-image circular dichroism spectra. This fundamental difference underpins their potential for enantioselective applications in catalysis, sensing, and medicine. While direct, comprehensive comparative studies are still emerging, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers to explore the distinct properties and applications of these fascinating chiral nanosystems. Future research focusing on direct comparative analysis will be invaluable in fully elucidating the subtle yet significant differences imparted by these enantiomeric capping agents.

References

Comparative Analysis of (R)-Thiomalic Acid Binding Affinity to Target Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of (R)-thiomalic acid to various biological targets. It is intended for researchers, scientists, and drug development professionals interested in the interaction of this molecule with proteins. The guide summarizes available quantitative data, details common experimental protocols for determining binding affinity, and visualizes key experimental workflows.

Data Presentation: Binding Affinity of Thiol-Containing Compounds

The following table summarizes the available quantitative data on the binding affinity of thiomalic acid and related compounds to their target proteins. Direct binding data for this compound is limited in publicly available literature; therefore, data for mercaptosuccinic acid (a synonym for thiomalic acid) and a clinically used derivative, aurothiomalate, are included for comparative purposes.

LigandTarget MoleculeMethodAffinity MetricValue
Mercaptosuccinic AcidGlutathione PeroxidaseEnzyme Inhibition AssayK_i_14.6 µM[1]
AurothiomalateProtein Kinase C iota (PKCι)Not Specified in AbstractInhibitionPotent[2]
AurothiomalateHuman Serum AlbuminEquilibrium DialysisK_a_ (apparent)3.0 x 10⁴ M⁻¹
AurothiomalateApo-transferrinX-ray CrystallographyDirect BindingConfirmed[3]

Note: K_i_ (Inhibition Constant) is the concentration of an inhibitor required to produce half-maximum inhibition. K_a (Association Constant) is a measure of the affinity of a ligand for its receptor.

Experimental Protocols

The determination of binding affinity is crucial for understanding molecular interactions. Several biophysical techniques are commonly employed for this purpose. Below are detailed methodologies for three widely used assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

1. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change that occurs when two molecules interact. It is a label-free method that directly measures the binding enthalpy (ΔH) and allows for the determination of the binding affinity (K_d_), stoichiometry (n), and entropy (ΔS) of the interaction in a single experiment[4][5].

Experimental Protocol:

  • Sample Preparation:

    • The target protein and this compound (or other small molecule ligand) are prepared in an identical, well-matched buffer to minimize heats of dilution[4].

    • Samples should be degassed to prevent the formation of air bubbles during the experiment[4].

    • Protein samples should be centrifuged or filtered to remove any aggregates[4].

    • Accurate concentration determination of both protein and ligand is critical for accurate results[4].

  • ITC Instrument Setup:

    • The sample cell is typically filled with the protein solution (e.g., 5-50 µM), and the injection syringe is filled with the ligand solution (e.g., 50-500 µM, typically 10-20 times the protein concentration)[4][6].

    • The experiment is conducted at a constant temperature[7].

  • Titration:

    • A series of small, precise injections of the ligand from the syringe into the sample cell are performed[5].

    • The heat released or absorbed upon each injection is measured by the instrument's sensitive thermocouples[5].

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (K_d_, ΔH, and n)[6].

2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time[8]. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Experimental Protocol:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5 with a carboxymethylated dextran surface) is selected[9].

    • The target protein (ligand) is immobilized onto the sensor chip surface, often via amine coupling[10].

  • Analyte Preparation:

    • This compound (analyte) is prepared in a running buffer that is identical to the buffer used for the ligand immobilization and binding analysis to minimize bulk refractive index changes.

  • Binding Measurement:

    • The running buffer is flowed continuously over the sensor surface to establish a stable baseline.

    • A series of concentrations of the analyte are injected over the sensor surface[8].

    • Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound to the immobilized ligand[11]. This change is recorded in Resonance Units (RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (k_on_) and the dissociation rate constant (k_off_).

    • The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_.

3. Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner[12][13]. It is a homogeneous assay, meaning no separation of bound and free components is required.

Experimental Protocol:

  • Reagent Preparation:

    • A fluorescently labeled version of the small molecule of interest (the tracer) is required. If a fluorescent derivative of this compound is not available, a competitive FP assay can be designed.

    • In a competitive assay, a known fluorescent ligand that binds to the target protein is used as the tracer.

    • The target protein and unlabeled this compound are prepared in a suitable assay buffer.

  • Assay Setup (Competitive Format):

    • A fixed concentration of the target protein and the fluorescent tracer are added to the wells of a microplate.

    • Increasing concentrations of the unlabeled this compound (the competitor) are then added.

  • Measurement:

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters[12]. When the small fluorescent tracer is bound to the larger protein, it tumbles more slowly, resulting in a high polarization value. When displaced by the unlabeled competitor, the free tracer tumbles more rapidly, leading to a decrease in polarization[14].

  • Data Analysis:

    • The decrease in fluorescence polarization is plotted against the concentration of the unlabeled competitor.

    • The resulting dose-response curve is fitted to determine the IC_50_ value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The IC_50_ value can be converted to a K_i_ (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration of the tracer and its affinity for the protein.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway where a small molecule like this compound might act as an inhibitor and a typical experimental workflow for determining binding affinity.

signaling_pathway Substrate Substrate Enzyme Target Enzyme (e.g., Glutathione Peroxidase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction R_Thiomalic_Acid This compound (Inhibitor) R_Thiomalic_Acid->Enzyme Inhibits

Caption: Conceptual signaling pathway illustrating the inhibitory action of this compound on a target enzyme.

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Prep_Protein Prepare Target Protein ITC Isothermal Titration Calorimetry Prep_Protein->ITC SPR Surface Plasmon Resonance Prep_Protein->SPR FP Fluorescence Polarization Prep_Protein->FP Prep_Ligand Prepare this compound Prep_Ligand->ITC Prep_Ligand->SPR Prep_Ligand->FP Data_Analysis Analyze Binding Data ITC->Data_Analysis SPR->Data_Analysis FP->Data_Analysis Affinity_Determination Determine Kd / Ki Data_Analysis->Affinity_Determination

Caption: General experimental workflow for determining the binding affinity of this compound.

References

Safety Operating Guide

Proper Disposal of (R)-Thiomalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Thiomalic acid , also known as (R)-mercaptosuccinic acid, is a compound utilized in various research and development applications. Due to its chemical nature as a thiol, it is crucial to adhere to strict disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[5][6]

  • Lab Coat: A lab coat or other protective clothing should be worn.[7]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, use a NIOSH-approved respirator.[4][5]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound waste involves chemical neutralization (oxidation) followed by disposal as hazardous waste. Direct disposal into sanitary sewer systems is not recommended without prior treatment.[5][10]

1. Waste Segregation:

  • Collect all waste containing this compound, including surplus solutions, reaction byproducts, and contaminated materials, in a designated and clearly labeled hazardous waste container.[8][11] Do not mix with other incompatible waste streams.[5]

2. Chemical Treatment (Oxidation):

  • Thiols can be oxidized to less hazardous sulfonic acids using sodium hypochlorite (bleach).[10][12] This procedure should be performed in a chemical fume hood.[9]

  • For liquid waste: Slowly add an excess of sodium hypochlorite solution (household bleach, ~5% NaOCl) to the aqueous waste containing this compound while stirring.[10][12] The reaction can be exothermic, so slow addition is crucial.[10]

  • For solid waste: The solid can be dissolved in a suitable non-oxidizable solvent and then treated with the hypochlorite solution.[12]

  • Allow the mixture to react for an extended period (e.g., 24 hours) to ensure complete oxidation.[10]

3. Final Disposal:

  • Even after treatment, the resulting solution should be disposed of as hazardous waste.[7]

  • Transfer the treated waste into a properly labeled hazardous waste container. The label should clearly indicate that the contents have been treated with bleach.[11]

  • Arrange for pickup and disposal by a licensed professional waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[4][13][14]

4. Decontamination of Labware:

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Immerse the glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) and allow it to soak overnight (at least 14 hours).[11]

  • After soaking, the glassware can be thoroughly rinsed with water and washed using standard laboratory procedures.[11]

Quantitative Data Summary

ParameterValueReference
LD50 Oral (Rat) 800 mg/kg[5]
Solubility in Water 500 g/L[3]
Melting Point 145 - 154 °C[3]

Disposal Workflow Diagram

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Treatment cluster_disposal Final Disposal cluster_decon Decontamination PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect this compound Waste in a Labeled Container FumeHood->CollectWaste TreatWaste Treat with Sodium Hypochlorite (Bleach) to Oxidize CollectWaste->TreatWaste Slow Addition DeconGlassware Decontaminate Glassware in a Bleach Bath CollectWaste->DeconGlassware For Contaminated Labware DisposeHazardous Dispose of Treated Waste as Hazardous Waste via EH&S TreatWaste->DisposeHazardous

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Thiomalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of (R)-thiomalic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is mandatory for all individuals working with this compound.

This compound is a valuable reagent in various research and development applications. However, its safe handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. This information is compiled from multiple safety data sheets (SDS) to provide a comprehensive overview.

Protection Type Specification Purpose Source
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be required in situations with a higher risk of splashing.To protect against eye irritation or serious eye damage from dust or splashes.[1][2][3]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[1][3]
Respiratory Protection An approved dust respirator or mask should be worn, especially when handling the solid form where dust may be generated. In poorly ventilated areas, a half or full-facepiece respirator may be necessary.To prevent respiratory tract irritation from inhaling dust.[1]
Skin and Body Protection A lab coat or suitable protective clothing is required. In some situations, protective boots may be necessary.To protect the skin from accidental contact and contamination of personal clothing.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ventilated Area Dissolving Dissolving Weighing->Dissolving Avoid Dust Reaction Reaction Dissolving->Reaction Controlled Addition Decontamination Decontamination Reaction->Decontamination After Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Equipment Dispose Waste Dispose Waste Waste Segregation->Dispose Waste Hazardous Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Safe Handling Workflow for this compound

Experimental Protocols

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the formation of vapor or dust.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • Store the container tightly closed in a cool, dry, and well-ventilated place.[1]

  • Keep away from strong acids, strong bases, and sources of ignition.[1]

First Aid Measures:

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spill and Accidental Release Measures:

  • For non-emergency personnel, evacuate the area.[1]

  • For emergency responders, equip the cleanup crew with proper protection and ventilate the area.[1]

  • Prevent the product from entering drains, sewers, or public waters.[1]

  • For solid spills, sweep or shovel the material into suitable containers for disposal, minimizing dust generation.[1]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous or special waste.

  • Waste Material: Dispose of the material in a safe manner in accordance with local, regional, and national regulations.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

  • Contaminated Packaging: Do not re-use empty containers.[4] Handle uncleaned containers as you would the product itself. Dispose of the container to a hazardous or special waste collection point.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.